N,N-Diglycidyl-4-glycidyloxyaniline
Descripción
The exact mass of the compound 4-(Diglycidylamino)phenyl glycidyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-12(17-9-15-10-20-15)4-2-11(1)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIPJALLQVEEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31305-88-1 | |
| Record name | Triglycidyl-p-aminophenol homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8027585 | |
| Record name | 4-(Diglycidylamino)phenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Oxiranemethanamine, N-[4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Diglycidylamino)phenyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19955 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5026-74-4 | |
| Record name | N,N,O-Triglycidyl-p-aminophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5026-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TK 12759 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxiranemethanamine, N-[4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Diglycidylamino)phenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-GLYCIDOXY-N,N-DIGLYCIDYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK8Z40U76H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Diglycidyl-4-glycidyloxyaniline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
N,N-Diglycidyl-4-glycidyloxyaniline is a trifunctional epoxy resin that is gaining significant attention across various high-performance applications, from advanced materials to the biomedical field. Its unique chemical structure, characterized by three reactive epoxy groups, imparts exceptional properties to cured materials, including high crosslink density, superior thermal stability, and excellent mechanical strength. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and curing of this compound, with a focus on experimental details and potential applications in drug delivery.
Chemical Structure and Identification
This compound, also known by its synonyms Triglycidyl-p-aminophenol (TGAP) and p-(Diglycidylamino)phenyl glycidyl ether, is an aromatic epoxy monomer. The molecule consists of a central aniline ring substituted with two glycidyl groups on the nitrogen atom and one glycidyloxy group at the para position.
Systematic IUPAC Name: 4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5026-74-4 | [1] |
| Molecular Formula | C₁₅H₁₉NO₄ | |
| Molecular Weight | 277.32 g/mol | |
| Appearance | Amber viscous liquid | |
| Density | 1.22 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.567 (lit.) | [1] |
| Boiling Point | >200 °C (decomposes) | |
| Flash Point | 113 °C (closed cup) | |
| Purity | ≥90% | [2] |
| Epoxide Equivalent Weight | 92-98 g/eq |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of p-aminophenol with an excess of epichlorohydrin. A detailed experimental protocol based on a patented method is outlined below.[3]
Materials:
-
p-Aminophenol
-
Epichlorohydrin
-
Ethanol (or other alcohol solvent)
-
50% (w/w) Sodium hydroxide aqueous solution
-
Toluene
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge epichlorohydrin and the alcohol solvent. The molar ratio of p-aminophenol to epichlorohydrin should be in the range of 1:9 to 1:15.[3]
-
Heat the mixture to a temperature between 25-55 °C.
-
Add p-aminophenol to the mixture in batches over a period of 2-3 hours while maintaining the temperature.[3]
-
After the addition is complete, maintain the reaction mixture at 45-55 °C for 3-5 hours for the insulation period.[3]
-
Subsequently, add a 50% aqueous solution of sodium hydroxide dropwise in three portions. The total molar ratio of sodium hydroxide to p-aminophenol should be 4:1.[3]
-
Maintain the reaction temperature at 50-60 °C for 3 hours after the addition of sodium hydroxide.[3]
-
After the reaction, distill off the excess epichlorohydrin and alcohol solvent under reduced pressure. The recovered epichlorohydrin can be recycled.
-
The remaining crude product is then extracted with toluene.
-
The toluene extract is washed with water to remove any remaining salts and impurities.
-
Finally, toluene is removed by distillation under reduced pressure (e.g., 120 °C / 700 mmHg) to yield the final product, this compound, as a yellowish-brown viscous liquid.[3]
Caption: Workflow for the synthesis of this compound.
Curing of this compound with Aromatic Amines
Aromatic amines, such as 4,4'-diaminodiphenylsulfone (DDS), are common curing agents for high-performance epoxy resins like this compound. The curing process involves the reaction of the amine groups with the epoxy groups, leading to a highly crosslinked network.
Materials:
-
This compound
-
4,4'-Diaminodiphenylsulfone (DDS)
Procedure:
-
Preheat the this compound resin to reduce its viscosity for easier mixing.
-
Calculate the stoichiometric amount of the DDS curing agent required. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of the resin.
-
Thoroughly mix the preheated resin with the calculated amount of DDS until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing schedule. A typical curing schedule might involve an initial cure at a lower temperature (e.g., 120-150 °C) for a few hours, followed by a post-curing step at a higher temperature (e.g., 180-220 °C) to ensure complete reaction and development of optimal properties. The exact temperatures and times will depend on the specific application and desired properties.[4][5]
References
- 1. N,N-二缩水甘油基-4-缩水甘油氧代苯胺 | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 250 g, CAS No. 5026-74-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 3. CN101139327B - Preparation method of aminophenol triglycidyl compound - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diglycidyl-4-glycidyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Diglycidyl-4-glycidyloxyaniline, a trifunctional epoxy resin precursor with significant applications in advanced materials and potentially in drug delivery systems. This document details the synthetic pathway, experimental protocols for characterization, and key physical and chemical properties.
Introduction
This compound, also known as triglycidyl-p-aminophenol (TGAP), is a versatile chemical compound valued for its trifunctionality, which allows for the formation of highly cross-linked and robust polymer networks. Its molecular structure, featuring three reactive epoxy groups attached to a central aminophenol core, imparts excellent thermal stability and mechanical strength to cured epoxy resins. These properties make it a critical component in high-performance materials utilized in the aerospace, automotive, and electronics industries.[1][2] Beyond its use in materials science, its biocompatibility and ability to form stable hydrogels are being explored for potential applications in biomedical fields, including drug delivery systems.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of p-aminophenol with an excess of epichlorohydrin, followed by dehydrochlorination with a strong base, such as sodium hydroxide.[4]
Synthesis Pathway
The synthesis proceeds in two main stages:
-
Addition Reaction: The amino and hydroxyl groups of p-aminophenol react with epichlorohydrin to form a chlorohydrin intermediate.
-
Dehydrochlorination (Epoxidation): The chlorohydrin intermediate is treated with a base to eliminate hydrogen chloride, resulting in the formation of the three glycidyl ether and glycidyl amine groups.
dot
Caption: Synthesis pathway of this compound.
Experimental Protocol for Synthesis
This protocol is adapted from a patented method for the preparation of aminophenol triglycidyl compounds.[4]
Materials:
-
p-Aminophenol
-
Epichlorohydrin
-
Ethanol (or other suitable alcohol solvent)
-
50% (w/w) aqueous sodium hydroxide solution
-
Toluene
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of epichlorohydrin and an alcohol solvent. The molar ratio of p-aminophenol to epichlorohydrin should be in the range of 1:9 to 1:15.
-
Addition of p-Aminophenol: Heat the epichlorohydrin-solvent mixture to a temperature between 25°C and 55°C. Add the p-aminophenol to the mixture in batches over a period of 2 to 3 hours while maintaining the temperature.
-
First Reaction Stage (Addition): After the complete addition of p-aminophenol, maintain the reaction mixture at a temperature between 45°C and 55°C for 3 to 5 hours to ensure the completion of the addition reaction.
-
Dehydrochlorination: Cool the reaction mixture to 50-60°C. Add a 50% aqueous solution of sodium hydroxide dropwise over a period of time. The molar ratio of sodium hydroxide to the initial amount of p-aminophenol should be approximately 4:1. The addition is typically performed in three portions.
-
Second Reaction Stage (Epoxidation): After the addition of sodium hydroxide, maintain the reaction mixture at 50-60°C for 3 hours to complete the epoxidation reaction.
-
Solvent Removal: Distill off the excess epichlorohydrin and alcohol solvent under reduced pressure. The recovered epichlorohydrin can be recycled.
-
Extraction and Washing: To the residue in the reactor, add toluene to extract the product. Wash the toluene extract three times with water to remove any remaining salts and impurities.
-
Final Product Isolation: Evaporate the toluene from the washed extract to obtain the final product, this compound, as a yellowish-brown, viscous liquid. The reported yield for this method is typically between 95% and 98%.[4]
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its chemical structure, purity, and physical properties. The following sections detail the experimental protocols and expected results for various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 5026-74-4 | |
| Molecular Formula | C₁₅H₁₉NO₄ | |
| Molecular Weight | 277.32 g/mol | |
| Appearance | Yellowish-brown viscous liquid | [4] |
| Density | 1.22 g/mL at 25°C | |
| Refractive Index | n20/D 1.567 | |
| Boiling Point | 461.6 °C | [5] |
| Flash Point | 113 °C | [5] |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A typical ¹H NMR experiment involves a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Parameters: A standard ¹³C NMR experiment with proton decoupling is used. To obtain quantitative data, an inverse-gated decoupling sequence can be employed to suppress the Nuclear Overhauser Effect (NOE).[6]
Expected Spectral Data:
The ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons, the protons and carbons of the glycidyl groups, and the methylene groups attached to the nitrogen and oxygen atoms. The integration of the proton signals and the chemical shifts of the carbon signals will be consistent with the proposed structure.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The analysis can be performed on the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory or by placing a thin film of the liquid between two potassium bromide (KBr) plates.[1]
-
Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H stretching of the epoxy ring |
| ~2920, 2850 | Asymmetric and symmetric C-H stretching of methylene groups |
| ~1600, 1510 | C=C stretching of the aromatic ring |
| ~1240 | Asymmetric C-O-C stretching of the ether linkage |
| ~915 | Asymmetric stretching of the epoxy ring |
| ~830 | Out-of-plane C-H bending of the para-substituted aromatic ring |
Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.
Experimental Protocol:
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is suitable for volatile compounds and provides detailed fragmentation, while ESI is a softer ionization technique that often yields a prominent molecular ion peak.[7]
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Mass Spectrum:
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (277.32 g/mol ). The fragmentation pattern will exhibit characteristic losses of glycidyl groups and other fragments consistent with the molecular structure.
Thermal Analysis
Thermal analysis techniques are crucial for evaluating the thermal stability and curing behavior of this compound, which are critical properties for its application in high-performance materials.[2]
DSC is used to determine the thermal transitions of the material, such as the glass transition temperature (Tg) of the cured resin and the heat of curing.[2]
Experimental Protocol:
-
Sample Preparation: A small amount of the uncured resin (typically 5-10 mg) is placed in an aluminum DSC pan.
-
Instrumentation: The analysis is performed using a DSC instrument.
-
Conditions: A typical non-isothermal scan is performed by heating the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[8]
Expected Thermogram:
The DSC thermogram of the uncured resin will show an exothermic peak corresponding to the curing reaction. The area under this peak can be used to calculate the heat of curing. For the cured material, the DSC thermogram will show a step change in the baseline, which corresponds to the glass transition temperature (Tg).
TGA is used to evaluate the thermal stability and decomposition profile of the material.
Experimental Protocol:
-
Sample Preparation: A small amount of the cured resin (typically 10-20 mg) is placed in a TGA pan.[9]
-
Instrumentation: The analysis is performed using a TGA instrument.
-
Conditions: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.[8]
Expected TGA Curve:
The TGA curve will show the weight loss of the material as a function of temperature. The onset temperature of decomposition and the temperature at which maximum weight loss occurs provide information about the thermal stability of the material. The residual weight at the end of the experiment indicates the char yield.
Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
dot
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols and expected data serve as a valuable resource for researchers and scientists working with this important epoxy resin precursor. The comprehensive characterization of this compound is crucial for ensuring its quality and performance in various applications, from high-tech materials to potential biomedical uses. The methodologies outlined herein will facilitate the reliable synthesis and thorough analysis of this compound, enabling further research and development in its diverse fields of application.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101139327B - Preparation method of aminophenol triglycidyl compound - Google Patents [patents.google.com]
- 5. This compound | 5026-74-4 | FD141816 [biosynth.com]
- 6. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mazams.weebly.com [mazams.weebly.com]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Guide: Physicochemical Properties of N-Cbz-L-aspartic Acid (CAS 5026-74-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-L-aspartic acid, commonly abbreviated as N-Cbz-L-aspartic acid or Z-L-Asp-OH, is a pivotal molecule in the field of peptide chemistry and drug development. With the Chemical Abstracts Service (CAS) registry number 1152-61-0 , this compound is an N-protected derivative of the naturally occurring amino acid, L-aspartic acid. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amino functionality, preventing unwanted side reactions during peptide synthesis and enabling the controlled, sequential addition of amino acids to a growing peptide chain. This technical guide provides an in-depth overview of the core physicochemical properties of N-Cbz-L-aspartic acid, along with detailed experimental protocols for its synthesis and analysis.
Physicochemical Properties
The fundamental physicochemical characteristics of N-Cbz-L-aspartic acid are summarized in the tables below. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 1152-61-0 | [1] |
| Molecular Formula | C₁₂H₁₃NO₆ | [1][2] |
| Molecular Weight | 267.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 117-122 °C | [3] |
| Specific Optical Rotation ([α]²⁰/D) | +9.0° to +10.0° (c=7, in acetic acid) | [3] |
Solubility
Acidity (pKa)
Experimentally determined pKa values for N-Cbz-L-aspartic acid are not explicitly reported in the available literature. As a derivative of aspartic acid, it possesses two carboxylic acid groups, and its acidity is a critical parameter influencing its reactivity and purification. The pKa values for the parent L-aspartic acid are approximately 1.99 (α-carboxyl) and 3.90 (side-chain carboxyl)[5]. The introduction of the Cbz group on the α-amino group will influence the electronic environment of the molecule, and thus the pKa values are expected to differ from those of unprotected L-aspartic acid. A general protocol for the experimental determination of pKa values via potentiometric titration is provided in the experimental protocols section.
Experimental Protocols
Synthesis of N-Cbz-L-aspartic Acid
This protocol describes a common method for the N-protection of L-aspartic acid using benzyl chloroformate.
Materials:
-
L-Aspartic acid
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Hydrochloric acid (HCl)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Aspartic acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 35-55°C. The pH of the solution should be maintained in the range of 9.2-12.0.
-
Slowly add benzyl chloroformate, dissolved in a suitable organic solvent like dioxane, to the stirred solution of the L-aspartic acid salt over a period of 2-3 hours, while maintaining the temperature and pH.
-
Continue stirring the reaction mixture at room temperature overnight to ensure the completion of the reaction.
-
Extract the aqueous solution with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with a suitable acid, such as 6 N HCl. This will precipitate the N-Cbz-L-aspartic acid.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-Cbz-L-aspartic acid, which can be further purified by recrystallization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This general protocol outlines the analysis of N-Cbz-L-aspartic acid purity using reverse-phase HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
-
Mobile Phase B: Acetonitrile
-
N-Cbz-L-aspartic acid sample
-
Solvents for sample preparation (e.g., a mixture of water and acetonitrile)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of N-Cbz-L-aspartic acid in a suitable solvent mixture to a known concentration.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the initial mobile phase composition (a high percentage of Mobile Phase A).
-
Set the UV detection wavelength (typically around 210-220 nm for peptide bonds and the Cbz group).
-
-
Injection and Elution: Inject a defined volume of the sample solution onto the column. Elute the components using a gradient program, gradually increasing the percentage of Mobile Phase B (acetonitrile) to separate the target compound from any impurities.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak corresponding to N-Cbz-L-aspartic acid relative to the total area of all peaks.
Determination of pKa by Potentiometric Titration
This general protocol can be adapted for the determination of the pKa values of N-Cbz-L-aspartic acid.
Instrumentation and Materials:
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
-
N-Cbz-L-aspartic acid sample
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized, CO₂-free water
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh a sample of N-Cbz-L-aspartic acid and dissolve it in a known volume of CO₂-free deionized water. If solubility is low, a co-solvent such as a water-methanol mixture may be necessary.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a gentle stream of inert gas to prevent CO₂ absorption.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized base titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the curve. The equivalence points can be determined from the inflection points of the titration curve, often found by analyzing the first or second derivative of the curve.
Biological Role
The primary and well-established biological role of N-Cbz-L-aspartic acid is as a protected building block in peptide synthesis[6]. The Cbz group effectively masks the nucleophilicity of the amino group, allowing for the selective formation of peptide bonds at the carboxyl terminus. There is currently no substantial evidence to suggest a direct role for N-Cbz-L-aspartic acid in any specific signaling pathways or metabolic processes within biological systems. Its function is primarily that of a synthetic intermediate in the laboratory and in industrial processes for the production of peptides and peptidomimetics. The parent molecule, L-aspartic acid, is a non-essential amino acid with diverse roles, including protein synthesis, neurotransmission, and as a precursor in various metabolic pathways[7][8][9].
Conclusion
N-Cbz-L-aspartic acid is a cornerstone of modern peptide chemistry, valued for its role as a protected amino acid derivative. This guide has provided a summary of its key physicochemical properties, including its molecular characteristics and solubility profile. Detailed experimental protocols for its synthesis and purity analysis by HPLC, as well as a general method for pKa determination, have been outlined to assist researchers in their practical applications of this compound. While its direct biological activity in signaling pathways is not established, its utility as a synthetic intermediate remains indispensable for the advancement of drug discovery and development.
References
- 1. N-(Benzyloxycarbonyl)aspartic acid | C12H13NO6 | CID 2723942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Carbobenzyloxy-L-aspartic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. N-Benzyloxycarbonyl-L-aspartic Acid | 1152-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. L-Aspartic acid, N-benzoyl- | α-amino acid | CAS# 4631-12-3 | InvivoChem [invivochem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. PathWhiz [smpdb.ca]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide: The Polymerization Mechanisms of N,N-Diglycidyl-4-glycidyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA), a trifunctional epoxy monomer also known as Triglycidyl-p-aminophenol (TGPAP), is a critical component in the formulation of high-performance thermosetting polymers. Its unique molecular structure, featuring three reactive epoxy groups, enables the formation of highly crosslinked networks, leading to materials with exceptional thermal stability and mechanical strength.[1] This guide provides a comprehensive overview of the primary polymerization mechanisms of DGGOA, including amine curing, anhydride curing, cationic polymerization, and anionic polymerization. Detailed experimental protocols, quantitative data on curing kinetics and polymer properties, and mechanistic diagrams are presented to serve as a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development.
Introduction to this compound (DGGOA)
DGGOA is an aromatic glycidyl amine epoxy resin characterized by a p-aminophenol backbone functionalized with two glycidyl groups on the amine nitrogen and one on the phenolic oxygen.[1] This trifunctionality is a key attribute, allowing for the formation of a densely crosslinked polymer network upon curing.[1] The resulting thermosets exhibit superior properties, such as high glass transition temperatures (Tg) and excellent mechanical strength, making them suitable for demanding applications in aerospace, electronics, and advanced composites.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5026-74-4 |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol [3] |
| Appearance | Brown viscous liquid[3] |
| Density | 1.22 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.567 (lit.)[4] |
| Boiling Point | ~420.18 °C[3] |
| Flash Point | >230 °F[3] |
Polymerization Mechanisms
The polymerization of DGGOA can be initiated through several distinct chemical pathways, each yielding a polymer with a unique set of properties. The primary mechanisms include curing with amines and anhydrides, as well as cationic and anionic polymerization.
Amine Curing
The reaction of DGGOA with amine hardeners, particularly aromatic diamines such as 4,4'-diaminodiphenyl sulfone (DDS), is a widely used method for producing high-performance epoxy thermosets. The curing process involves the nucleophilic attack of the amine groups on the oxirane rings of the DGGOA molecules, leading to the formation of a three-dimensional network.
The curing process with a primary diamine like DDS proceeds in two main stages. First, the primary amine reacts with an epoxy group to form a secondary amine. This secondary amine can then react with another epoxy group, leading to a highly crosslinked structure. The tertiary amine present in the DGGOA structure can also exhibit a catalytic effect on the curing reaction.
Caption: Amine Curing Mechanism of DGGOA.
This protocol outlines the use of Differential Scanning Calorimetry (DSC) to study the curing kinetics of a DGGOA and DDS system.
Materials:
-
This compound (TGAP) resin
-
4,4'-diaminodiphenyl sulfone (DDS) curing agent
-
Solvent (optional for mixing): Dichloromethane or acetone
Procedure:
-
Stoichiometric Mixing: Calculate the stoichiometric ratio of DDS required to cure the TGAP resin. The amount of curing agent per 100 parts of resin by weight (phr) is determined based on the amine hydrogen equivalent weight of the hardener and the epoxy equivalent weight of the resin.
-
Sample Preparation: Thoroughly mix the calculated amounts of TGAP and DDS at a slightly elevated temperature to ensure homogeneity. If a solvent is used for mixing, ensure its complete evaporation before analysis.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the uncured mixture into a standard aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to approximately 350°C at different heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the total heat of reaction (ΔH_total) by integrating the area under the exothermic curing peak.
-
The degree of conversion (α) at any given temperature can be calculated as the ratio of the partial heat of reaction (ΔH_T) to the total heat of reaction.
-
Kinetic parameters such as the activation energy (Ea) and the reaction order (n) can be determined using model-free isoconversional methods like the Kissinger or Flynn-Wall-Ozawa methods.[5]
-
The choice of amine curing agent significantly impacts the thermomechanical properties of the final polymer.
Table 2: Properties of Cured Isomeric TGPAP/DDS Networks
| Epoxy Monomer | Amine Hardener | Glass Transition Temp. (Tg) | Glassy Modulus (E') at 40°C | Rubbery Modulus (E') at Tg+40°C |
| TGPAP (para-isomer) | 44DDS (para-isomer) | 252 °C | 3.2 GPa | 66 MPa |
| TGPAP (para-isomer) | 33DDS (meta-isomer) | 202 °C | 3.5 GPa | 91 MPa |
| TGMAP (meta-isomer) | 44DDS (para-isomer) | 225 °C | 3.5 GPa | 85 MPa |
| TGMAP (meta-isomer) | 33DDS (meta-isomer) | 190 °C | 3.7 GPa | 101 MPa |
| Data sourced from Foreman et al.[1] |
Table 3: Kinetic Parameters for Solvent-Free Amine Curing of TGPAP
| Epoxy System | Curing Agent | Method | Activation Energy (Eₐ) |
| TGPAP | Triethylenetetramine (TETA) | DSC (Ozawa Method) | 54.4 kJ/mol |
| Data sourced from Rosu et al.[1] |
Anhydride Curing
Anhydride curing agents are another important class of hardeners for DGGOA, yielding polymers with excellent thermal stability and electrical properties. The curing mechanism is more complex than that of amines and typically requires an accelerator.
The uncatalyzed reaction is initiated by hydroxyl groups, which may be present as impurities or formed from an initial reaction. These hydroxyl groups open the anhydride ring to form a carboxylic acid. The carboxylic acid then reacts with an epoxy group, generating another hydroxyl group that can propagate the reaction. The tertiary amine within the DGGOA structure can act as an internal catalyst, accelerating the ring-opening of the anhydride.[1][6]
Caption: Anhydride Curing Mechanism of DGGOA.
This protocol describes the use of Fourier-Transform Infrared (FTIR) spectroscopy to monitor the curing of DGGOA with an anhydride hardener.
Materials:
-
This compound (DGGOA)
-
Anhydride hardener (e.g., Nadic Methyl Anhydride - NMA)
-
Catalyst (optional, e.g., tertiary amine or imidazole)
Procedure:
-
Sample Preparation: Prepare a mixture of DGGOA and the anhydride hardener in the desired stoichiometric ratio. If a catalyst is used, add it to the mixture and ensure uniform dispersion.
-
FTIR Analysis:
-
Place a small amount of the uncured mixture between two potassium bromide (KBr) plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum of the uncured sample at room temperature. Key peaks to monitor include the anhydride carbonyl peaks (around 1860 and 1780 cm⁻¹), the epoxy peak (around 910 cm⁻¹), and the ester carbonyl peak that forms during curing (around 1740 cm⁻¹).[6]
-
Place the sample in a heated cell or on a heated stage at the desired curing temperature.
-
Record FTIR spectra at regular time intervals during the curing process.
-
-
Data Analysis:
-
The disappearance of the anhydride and epoxy peaks and the appearance of the ester peak indicate the progression of the curing reaction.
-
The degree of conversion can be quantified by measuring the change in the peak area or height of these characteristic absorption bands over time.
-
Quantitative data for the anhydride curing of DGGOA is less commonly reported in readily accessible literature compared to amine curing. However, the performance of anhydride-cured systems is known to be excellent.
Table 4: General Performance Characteristics of Anhydride Curing Agents
| Curing Agent Type | Glass Transition Temp. (Tg) | Flexural Strength | Key Advantages |
| Alicyclic Anhydride (e.g., MNA) | High (145 - 253 °C)[7] | High | High thermal stability, excellent electrical properties[7] |
Cationic Polymerization
Cationic polymerization of DGGOA can be initiated by Lewis acids or other cationic initiators. However, a significant characteristic of DGGOA is the inhibitory effect of its tertiary amine group on cationic photopolymerization.
Cationic polymerization proceeds through the formation of an oxonium ion by the reaction of an epoxy group with a cationic initiator. This active center then propagates by attacking other epoxy groups. The tertiary amine in DGGOA can act as a base, neutralizing the acidic initiator or the propagating cationic species, thereby inhibiting or retarding the polymerization.[8]
Caption: Cationic Polymerization and Inhibition.
This protocol describes a general procedure for attempting the cationic photopolymerization of DGGOA, acknowledging the potential for inhibition.
Materials:
-
This compound (DGGOA)
-
Cationic photoinitiator (e.g., bis(4-methylphenyl)iodonium hexafluorophosphate)[9]
-
UV light source
Procedure:
-
Sample Preparation: Mix the DGGOA monomer with a specified concentration of the cationic photoinitiator. The mixing should be done in the absence of UV light.
-
Photopolymerization:
-
Place a thin film of the mixture onto a substrate.
-
Expose the sample to UV radiation of a specific wavelength and intensity for a defined period.
-
The polymerization process can be monitored in real-time using techniques like photo-Differential Scanning Calorimetry (photo-DSC) or real-time FTIR.
-
-
Characterization:
-
Assess the degree of cure by measuring the residual heat of reaction in a subsequent DSC scan or by monitoring the disappearance of the epoxy peak in FTIR.
-
The rate of polymerization can be determined from the photo-DSC exotherm.
-
Anionic Polymerization
Epoxy resins are known to undergo anionic polymerization in the presence of a Lewis base catalyst, such as a tertiary amine or an imidazole.[10] While specific literature on the anionic polymerization of DGGOA is limited, the general principles can be applied.
Anionic polymerization is initiated by a nucleophile that attacks an epoxy ring, generating an alkoxide anion. This anion then acts as the propagating species, attacking subsequent epoxy groups.
Caption: Anionic Polymerization Mechanism.
This protocol provides a general framework for the anionic polymerization of DGGOA.
Materials:
-
This compound (DGGOA)
-
Anionic initiator (e.g., sodium naphthalenide, organolithium compounds)
-
Anhydrous and deoxygenated solvent (e.g., tetrahydrofuran - THF)
Procedure:
-
Monomer and Solvent Purification: Rigorous purification of the monomer and solvent is crucial for successful living anionic polymerization to eliminate any protic impurities that could terminate the reaction.
-
Initiation:
-
In a moisture- and oxygen-free environment (e.g., a glovebox or using Schlenk line techniques), dissolve the purified DGGOA in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature.
-
Add the anionic initiator dropwise to the monomer solution. The color change of the solution often indicates the formation of the active anionic species.
-
-
Propagation: Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing the molecular weight and conversion using techniques like Gel Permeation Chromatography (GPC).
-
Termination: The polymerization can be terminated by adding a protic agent, such as methanol or water.
-
Polymer Isolation: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Characterization of DGGOA Polymers
The properties of the polymers derived from DGGOA are highly dependent on the polymerization method and conditions.
Molecular Weight Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution (MWD) of polymers.[11] It provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Table 5: Illustrative GPC Data for Epoxy Polymers
| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| DGEBA-Tyr Copolymer | - | 7800 | 1.21 |
| Note: Specific GPC data for DGGOA polymers is not readily available in the cited literature. This table provides an example of GPC data for a related epoxy system for illustrative purposes.[12] |
Conclusion
This compound is a versatile and high-performance epoxy monomer with a rich chemistry of polymerization. The choice of the polymerization mechanism—be it amine or anhydride curing, or cationic or anionic polymerization—profoundly influences the kinetics of the reaction and the ultimate properties of the resulting thermoset. This guide has provided an in-depth overview of these mechanisms, supported by experimental protocols and quantitative data where available, to aid researchers in the rational design and synthesis of advanced polymer materials for a wide range of applications. Further research into the less-explored areas, such as the controlled anionic polymerization of DGGOA, could unlock new possibilities for creating novel polymer architectures with tailored properties.
References
- 1. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. N,N-二缩水甘油基-4-缩水甘油氧代苯胺 | Sigma-Aldrich [sigmaaldrich.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. imapsjmep.org [imapsjmep.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The kinetics and mechanism of cure of an amino-glycidyl epoxy resin by a co-anhydride as studied by FT-Raman spectroscopy | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Trifunctional Epoxy Resin: N,N-Diglycidyl-4-glycidyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diglycidyl-4-glycidyloxyaniline, commonly known as Triglycidyl-p-aminophenol (TGAP), is a low-viscosity, trifunctional epoxy resin with significant applications in high-performance materials. Its molecular structure, featuring three reactive epoxy groups and a rigid benzene ring, allows for the formation of densely cross-linked polymer networks upon curing.[1][2][3] This high cross-linking density imparts exceptional thermal stability, mechanical strength, and chemical resistance to the cured material, making it a preferred choice for advanced composites, adhesives, and coatings in aerospace, automotive, and electronics industries.[1][2] Recent research has also highlighted its potential in biomedical applications, such as in the development of drug delivery systems and tissue engineering, owing to its biocompatibility and ability to form stable hydrogels.[2]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, curing mechanisms, and characterization. It is intended to be a valuable resource for researchers, scientists, and professionals working with this versatile epoxy resin.
Physicochemical Properties
This compound is a brown, viscous liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | This compound | [2] |
| Synonyms | Triglycidyl-p-aminophenol (TGAP), p-(Diglycidylamino)phenyl glycidyl ether | [4][] |
| CAS Number | 5026-74-4 | [4][6] |
| Molecular Formula | C15H19NO4 | [4][7] |
| Molecular Weight | 277.32 g/mol | [4][7] |
| Appearance | Brown viscous liquid | [2][8] |
| Density | 1.22 g/mL at 25 °C | [4][6] |
| Boiling Point | ~420.18 °C (estimated) | [2] |
| Flash Point | >113 °C (>230 °F) | [2][7] |
| Refractive Index | n20/D 1.567 | [4][6] |
| Viscosity | 1500 - 5000 mPa.s at 25 °C | [8] |
| Epoxy Equivalent Weight (EEW) | 94 - 111 g/eq | [8] |
Synthesis
Curing Mechanisms and Protocols
The exceptional properties of cured this compound are a direct result of the three-dimensional network formed during the curing process. This trifunctional epoxy resin can be cured using a variety of curing agents, or hardeners, with the most common being amines and anhydrides. The choice of curing agent and the curing schedule significantly influence the final properties of the thermoset.
Amine Curing
Amine hardeners are widely used for curing epoxy resins and can be classified as aliphatic, cycloaliphatic, or aromatic.[9][10] The curing reaction involves the nucleophilic attack of the amine's active hydrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine.[11][12] This newly formed secondary amine can then react with another epoxy group to form a tertiary amine and another hydroxyl group.[11][12] The reactivity of the amine is influenced by its structure, with primary amines being more reactive than secondary amines.[11][12] Aromatic amines generally provide higher thermal and chemical resistance due to the rigidity of the aromatic rings in the cured network.[10][13]
Caption: Reaction mechanism of epoxy resin with a primary amine hardener.
A typical curing protocol with an aromatic amine hardener like 4,4'-diaminodiphenylmethane (DDM) involves mixing the resin and hardener at a stoichiometric ratio, followed by a multi-stage curing schedule. For example, an initial cure at a lower temperature (e.g., 80°C) followed by a post-cure at a higher temperature (e.g., 150°C) is common to ensure complete reaction and development of optimal properties.[14]
Anhydride Curing
Anhydride curing agents offer several advantages, including long pot life, low cure exotherm, and excellent thermal and chemical resistance in the cured product.[1][15] The curing mechanism is more complex than with amines and is typically initiated by a hydroxyl group, which can be present on the epoxy resin, from trace moisture, or added as a catalyst.[15][16] The hydroxyl group opens the anhydride ring to form a carboxylic acid, which then reacts with an epoxy group to form an ester and another hydroxyl group.[16][17] This new hydroxyl group can then react with another anhydride molecule, propagating the reaction.[16][17] Tertiary amines are often used as accelerators for anhydride curing.[15]
Caption: Simplified reaction mechanism of epoxy resin with an anhydride curing agent.
A typical cure schedule for an anhydride-cured system involves heating the mixture for several hours at elevated temperatures, often in a staged manner. For instance, a cure cycle might involve holding at 120°C for one hour, followed by two hours at 150°C, and a final post-cure of three hours at 200°C to achieve a high glass transition temperature.[18]
Mechanical and Thermal Properties
The trifunctionality of this compound leads to a high cross-link density in the cured state, resulting in superior mechanical and thermal properties compared to difunctional epoxy resins. The properties can be tailored by the choice of the curing agent. Aromatic amine-cured systems are known for their high strength and thermal stability.[10]
| Property | Curing Agent | Value |
| Tensile Strength | Diaminodiphenyl Sulfone (DDS) | 70 MPa |
| Tensile Modulus | Diaminodiphenyl Sulfone (DDS) | 3.6 GPa |
| Flexural Strength | Diaminodiphenyl Sulfone (DDS) | 136 MPa |
| Flexural Modulus | Diaminodiphenyl Sulfone (DDS) | 3.4 GPa |
| Elongation at Break | Diaminodiphenyl Sulfone (DDS) | 2.8% |
| Glass Transition Temperature (Tg) by DMA | Diaminodiphenyl Sulfone (DDS) | 245-250 °C |
Note: The data presented is based on a specific grade of this compound and a specific curing agent and schedule. Properties will vary with different formulations and processing conditions.
Chemical Resistance
The highly cross-linked network of cured this compound provides excellent resistance to a wide range of chemicals. Anhydride-cured epoxies, in particular, are known for their exceptional chemical resistance.[1][15] Epoxy resins cured with aromatic amines also exhibit good resistance to many chemicals.[10][13] The chemical resistance is dependent on the specific chemical, its concentration, temperature, and exposure time.
| Chemical Class | General Resistance |
| Acids (dilute) | Good to Excellent |
| Alkalis | Excellent |
| Solvents (e.g., Toluene, Xylene) | Good to Excellent |
| Alcohols | Good to Excellent |
| Water | Excellent |
Note: This table provides a general overview. Specific chemical resistance data should be obtained for the particular application and exposure conditions.
Experimental Protocols
Determination of Epoxy Equivalent Weight (EEW)
The Epoxy Equivalent Weight (EEW) is a critical parameter for determining the correct stoichiometric ratio of resin to hardener. A common method for determining EEW is through titration.
Apparatus:
-
Analytical balance
-
Erlenmeyer flask
-
Burette
-
Magnetic stirrer
Reagents:
-
0.1 N Hydrobromic acid (HBr) in glacial acetic acid
-
Crystal violet indicator
-
Methyl isobutyl ketone (MIBK)
-
Glacial acetic acid
Procedure:
-
Accurately weigh approximately 0.4 g of the epoxy resin into an Erlenmeyer flask.
-
Add 10 mL of MIBK to dissolve the resin.
-
Add a few drops of crystal violet indicator.
-
Titrate with standardized 0.1 N HBr in glacial acetic acid until the color changes from violet to blue-green.
-
Record the volume of HBr solution used.
-
Calculate the EEW using the following formula:
EEW (g/eq) = (Weight of sample in g × 1000) / (Volume of HBr in mL × Normality of HBr)
Characterization of Curing Kinetics by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the curing kinetics of epoxy resins. It measures the heat flow associated with the curing reaction as a function of temperature or time.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
Procedure (Non-isothermal):
-
Accurately weigh a small amount (5-10 mg) of the uncured epoxy-hardener mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing reaction.
-
Record the heat flow as a function of temperature.
-
The resulting exothermic peak represents the curing reaction. The area under the peak is proportional to the total heat of reaction (ΔH).
-
The degree of cure (α) at any given temperature can be calculated as the ratio of the partial heat of reaction up to that temperature to the total heat of reaction.
-
Kinetic parameters, such as the activation energy (Ea), can be determined by analyzing the data at different heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
Caption: Experimental workflow for analyzing epoxy curing kinetics using DSC.
Spectroscopic Characterization (FTIR and NMR)
Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing the chemical structure of this compound and monitoring the curing process.
-
FTIR Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the uncured resin, such as the epoxy ring (oxirane) vibrations (typically around 915 cm⁻¹), aromatic rings, and amine groups. During curing, the disappearance of the epoxy peak and the appearance of hydroxyl group bands (broad peak around 3400 cm⁻¹) can be monitored to follow the reaction progress.[19]
-
¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical structure of the molecule by analyzing the chemical shifts and splitting patterns of the hydrogen atoms. Specific peaks corresponding to the protons on the aromatic ring, the glycidyl groups, and the amine groups can be identified and used for structural confirmation. While specific spectral data for this compound was not found in the provided search results, the general regions for these protons are well-established in NMR spectroscopy.[19][20]
Conclusion
This compound is a high-performance trifunctional epoxy resin that offers a unique combination of properties, including low viscosity, high reactivity, and the ability to form highly cross-linked networks. These characteristics translate into cured materials with excellent thermal stability, mechanical strength, and chemical resistance, making it a valuable material for a wide range of demanding applications. This technical guide has provided an in-depth overview of its properties, curing mechanisms, and characterization techniques to assist researchers and professionals in leveraging the full potential of this versatile thermosetting polymer. Further research into novel curing systems and applications, particularly in the biomedical field, is expected to expand its utility in the future.[2]
References
- 1. vichem.vn [vichem.vn]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 4. This compound p -(Diglycidylamino)phenyl glycidyl ether 5026-74-4 [sigmaaldrich.com]
- 6. N,N-二缩水甘油基-4-缩水甘油氧代苯胺 | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 5026-74-4 | FD141816 [biosynth.com]
- 8. warshel.com [warshel.com]
- 9. threebond.co.jp [threebond.co.jp]
- 10. ijert.org [ijert.org]
- 11. appliedpoleramic.com [appliedpoleramic.com]
- 12. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. hanepoxy.net [hanepoxy.net]
- 14. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 16. appliedpoleramic.com [appliedpoleramic.com]
- 17. tri-iso.com [tri-iso.com]
- 18. broadview-tech.com [broadview-tech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. rsc.org [rsc.org]
An In-depth Technical Guide to the Health and Safety Handling of N,N-Diglycidyl-4-glycidyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
N,N-Diglycidyl-4-glycidyloxyaniline is a versatile epoxy compound with applications in polymer synthesis, medical devices, and drug delivery systems due to its efficient cross-linking and polymerization capabilities, which impart thermal stability and mechanical strength.[1] This guide provides a comprehensive overview of the health and safety protocols essential for handling this chemical in a research and development setting.
Section 1: Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.
| Property | Value |
| CAS Number | 5026-74-4 |
| EC Number | 225-716-2[2][3] |
| Molecular Formula | C15H19NO4[1][2][3] |
| Molecular Weight | 277.32 g/mol [1][2][3] |
| Appearance | Colorless to light yellow or brown viscous liquid[4] |
| Density | 1.22 g/mL at 25 °C[4][5] |
| Boiling Point | 461.6 °C[6] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1][3] |
| Refractive Index | n20/D 1.567[4][5] |
| Water Solubility | 3.34 g/L at 20 °C[4] |
| Storage Temperature | 2-8°C[1][4] |
Section 2: Hazard Identification and Toxicological Data
This compound is classified with several hazards that necessitate careful handling.[7][8] It is considered moderately toxic if ingested and may cause genetic defects.[5][6]
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)[3]
-
Germ Cell Mutagenicity (Category 2)[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Irritation[7][8]
-
Specific Target Organ Toxicity — Repeated Exposure (Category 2)[2][3]
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 2)[2][3]
Toxicological Data:
| Endpoint | Value | Species |
| LD50 Oral | 2739 mg/kg | Hamster |
Section 3: Experimental Protocols and Safe Handling
Strict adherence to safety protocols is mandatory when working with this compound.
3.1 Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Use an explosion-proof ventilation system.[7]
-
Emergency eyewash stations and safety showers must be readily accessible.
3.2 Personal Protective Equipment (PPE): A comprehensive PPE protocol is critical to minimize exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][7] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[2][9] Gloves should be inspected before use and disposed of properly after handling the chemical.[2][7]
-
Skin and Body Protection: Wear impervious, flame-resistant protective clothing to prevent skin contact.[2] Safety footwear, such as chemically resistant boots, should be worn where there is a risk of splashing.[9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[2][3]
3.3 General Hygiene and Handling Practices:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7]
-
Wash hands thoroughly after handling and before breaks.[7][8]
-
Do not eat, drink, or smoke in the work area.[7]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][7]
Section 4: Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
4.1 First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
4.2 Spill and Leak Procedures:
-
Small Spills: Absorb with an inert material such as sand or activated carbon and place in a suitable, closed container for disposal.[7]
-
Large Spills: Evacuate personnel to a safe area. Prevent further leakage if it is safe to do so. Construct a dike or trench to contain the spill. Use foam to suppress evaporation. Transfer to a labeled, sealable container for disposal.[7] Do not let the chemical enter drains.[2]
4.3 Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[2][10]
Section 5: Disposal Considerations
Dispose of contents and containers in accordance with local, state, and federal regulations.[7] The material should be sent to an appropriate treatment and disposal facility.[2]
Visualizations
Below are diagrams illustrating key safety workflows and logical relationships for handling this compound.
Caption: Standard laboratory workflow for handling this compound.
Caption: Risk assessment and mitigation for this compound.
References
- 1. This compound | 5026-74-4 | FD141816 [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound p -(Diglycidylamino)phenyl glycidyl ether 5026-74-4 [sigmaaldrich.com]
- 4. This compound CAS#: 5026-74-4 [m.chemicalbook.com]
- 5. This compound | 5026-74-4 [chemicalbook.com]
- 6. This compound, 250 g, CAS No. 5026-74-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 7. tetrawill.com [tetrawill.com]
- 8. warshel.com [warshel.com]
- 9. hsa.ie [hsa.ie]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Technical Guide: Solubility and Application of N,N-Diglycidyl-4-glycidyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of N,N-Diglycidyl-4-glycidyloxyaniline in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents the available information and outlines a standardized experimental protocol for determining solubility in the laboratory. Furthermore, a logical workflow for its primary application in epoxy resin synthesis is provided.
Core Topic: Solubility of this compound
This compound, a trifunctional epoxy resin, is noted for its utility in creating highly cross-linked polymers with superior thermal and chemical resistance.[1] Its solubility in organic solvents is a critical parameter for its application in formulations for coatings, adhesives, and advanced composites.
Data on Solubility
The available quantitative and qualitative solubility data for this compound is summarized in the table below. It is important to note that there is conflicting information regarding its solubility in water. One source indicates a specific, albeit low, solubility, while another states it is insoluble. This discrepancy may arise from differences in experimental conditions or purity of the compound. Structurally, the presence of polar epoxy and amine functional groups suggests some affinity for polar solvents.[2]
| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |
| Water | 3.34 g/L[3][4] | Insoluble[5] | 20[3][4] |
| Acetone | Miscible[5] | Likely Soluble[2] | Not Specified |
| Toluene | Miscible[5] | Not Specified | Not Specified |
| Dimethylformamide (DMF) | Miscible[5] | Not Specified | Not Specified |
| Alcohols | Not Specified | Likely Soluble[2] | Not Specified |
| Ketones | Not Specified | Likely Soluble[2] | Not Specified |
| Ethers | Not Specified | Likely Soluble[2] | Not Specified |
Experimental Protocol: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of this compound, a viscous liquid, in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with airtight caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or on a heated magnetic stirrer set to the desired temperature.
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated/cooled pipette to maintain the experimental temperature.
-
Immediately filter the collected supernatant using a syringe filter compatible with the solvent to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Generate a calibration curve using the analytical instrument of choice.
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvent before commencing work.
Visualization of Application Workflow
The primary application of this compound is in the synthesis of cross-linked epoxy resins. The following diagram illustrates a typical workflow for this process.
References
Spectroscopic Analysis of N,N-Diglycidyl-4-glycidyloxyaniline: A Technical Guide
An In-depth Guide for Researchers and Drug Development Professionals on the FTIR and NMR Spectroscopic Characterization of a Trifunctional Epoxy Monomer.
Introduction
N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA), also known as Triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy resin monomer with the chemical formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol .[1] Its structure is characterized by a central p-aminophenol backbone with three reactive glycidyl (epoxy) groups attached—two to the nitrogen atom and one to the phenolic oxygen. This trifunctionality allows for the formation of a highly cross-linked, rigid polymer network upon curing, leading to materials with high glass transition temperatures (Tg) and excellent mechanical properties.[2]
Due to these properties, DGGOA is a crucial component in high-performance materials, including aerospace composites, high-temperature resistant adhesives, and electrical insulation materials.[2] A thorough understanding of its chemical structure and purity is paramount for quality control and the development of new applications. This technical guide provides a detailed overview of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of DGGOA, including experimental protocols and data interpretation.
Chemical Structure of DGGOA
The unique trifunctional structure of DGGOA is the basis for its material properties.
I. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups within the DGGOA molecule, confirming its identity, and monitoring its curing process by observing the disappearance of the epoxy rings. The primary vibrational modes of interest are associated with the oxirane (epoxy) rings, the aromatic core, and the ether and amine linkages.
Experimental Protocol: FTIR Analysis
-
Instrumentation : A Fourier-Transform Infrared spectrometer, such as a Perkin-Elmer Spectrum-100 or equivalent, is used for analysis.
-
Sample Preparation : As DGGOA is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is ideal. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition :
-
Spectral Range : 4000–650 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Scans : 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background : A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.
-
-
Analysis : The resulting spectrum is analyzed for characteristic absorption bands. The band around 915 cm⁻¹, corresponding to the epoxy ring vibration, is particularly important for monitoring the curing reaction.[1]
Data Presentation: Characteristic FTIR Peaks for DGGOA
The following table summarizes the principal infrared absorption bands expected for this compound.
| Peak Position (cm⁻¹) | Vibrational Assignment | Expected Intensity |
| ~3050 | =C-H stretch (aromatic and epoxy C-H) | Medium-Weak |
| ~2995, ~2925 | -CH₂- asymmetric and symmetric stretch (aliphatic) | Medium |
| ~1610, ~1510 | C=C aromatic ring skeletal vibrations | Strong |
| ~1240 | Aryl-O-C asymmetric stretch (ether linkage) | Strong |
| ~1180 | C-N stretch | Medium |
| ~1035 | C-O-C symmetric stretch (ether linkage) | Strong |
| ~915 | Asymmetric C-O-C stretch (epoxy ring deformation) | Strong |
| ~830 | C-H out-of-plane bend (p-disubstituted benzene ring) | Strong |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of DGGOA, allowing for unequivocal confirmation of its molecular framework and the identification of impurities. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete characterization.
Experimental Protocol: NMR Analysis
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation :
-
Approximately 10-20 mg of the DGGOA sample is dissolved in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice.
-
The sample is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition :
-
¹H NMR : Standard proton spectra are acquired with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Carbon spectra require a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and enhance signal.
-
-
Analysis : The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and integration values (for ¹H NMR) are analyzed to assign each signal to specific atoms in the molecule.
Data Presentation: Predicted ¹H NMR and ¹³C NMR Data for DGGOA
The following tables present the predicted chemical shifts and assignments for DGGOA. These values are based on the known molecular structure and typical chemical shift ranges for the constituent functional groups.
Table 1: Predicted ¹H NMR Data for DGGOA (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~6.95 | d | 2H | Aromatic H (ortho to -OR) |
| ~6.70 | d | 2H | Aromatic H (ortho to -N) |
| ~4.15 | dd | 1H | O-CH₂ (glycidyl ether) |
| ~3.95 | dd | 1H | O-CH₂ (glycidyl ether) |
| ~3.50 | m | 2H | N-CH₂ (glycidyl amine) |
| ~3.35 | m | 1H | CH (glycidyl ether) |
| ~3.20 | m | 2H | CH (glycidyl amine) |
| ~2.88 | dd | 1H | CH₂O (glycidyl ether) |
| ~2.80 | m | 2H | CH₂O (glycidyl amine) |
| ~2.72 | t | 1H | CH₂O (glycidyl ether) |
| ~2.60 | m | 2H | CH₂O (glycidyl amine) |
Table 2: Predicted ¹³C NMR Data for DGGOA (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~152.0 | Aromatic C-O |
| ~142.0 | Aromatic C-N |
| ~115.5 | Aromatic CH (ortho to -OR) |
| ~114.0 | Aromatic CH (ortho to -N) |
| ~69.0 | O-CH₂ (glycidyl ether) |
| ~53.0 | N-CH₂ (glycidyl amine) |
| ~50.5 | CH (glycidyl ether & amine) |
| ~44.5 | CH₂O (glycidyl ether & amine) |
Logical Workflow for Spectroscopic Analysis
The characterization of DGGOA follows a systematic workflow to ensure accurate and comprehensive data is collected and interpreted.
Conclusion
The combination of FTIR and NMR spectroscopy provides a powerful and comprehensive toolkit for the characterization of this compound. FTIR offers a rapid method for confirming the presence of essential epoxy and aromatic functional groups, making it invaluable for quality control and reaction monitoring. NMR spectroscopy, through both ¹H and ¹³C analysis, delivers an unambiguous confirmation of the molecular structure. The detailed protocols and representative spectral data presented in this guide serve as a foundational resource for researchers and professionals working with this versatile and high-performance epoxy monomer, ensuring material quality and fostering further innovation.
References
An In-Depth Technical Guide to the Thermal Degradation Profile of N,N-Diglycidyl-4-glycidyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction to N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA)
This compound, also known as triglycidyl-p-aminophenol (TGAP), is a versatile epoxy monomer with the chemical formula C₁₅H₁₉NO₄.[1] Its structure features a central aminophenol core with three reactive glycidyl groups, which allows for the formation of densely cross-linked polymer networks.[2][3] This high functionality imparts significant thermal stability, mechanical strength, and chemical resistance to the cured resins, making them suitable for applications in aerospace, electronics, and advanced composites.[3]
Thermal Stability and Degradation Overview
The thermal stability of materials based on DGGOA is a key attribute. The degradation process, typically analyzed using thermogravimetric analysis (TGA), reveals how the material's mass changes with increasing temperature. For cured epoxy systems based on triglycidyl p-aminophenol, the primary thermal decomposition occurs at elevated temperatures.
While specific data for the neat, uncured DGGOA monomer is not available in the reviewed literature, data from a cured system provides valuable insight. For a triglycidyl p-aminophenol (TGpAP) resin cured with triethylenetetramine (TETA), the onset of significant weight loss is observed around 282°C, with the main degradation phase occurring between 280°C and 450°C.
The degradation of epoxy resins is a complex process involving multiple chemical reactions. The initial, minor weight loss at lower temperatures (around 100-200°C) is generally attributed to the volatilization of absorbed moisture or low-molecular-weight species. The primary degradation at higher temperatures involves the scission of the weakest covalent bonds within the polymer network. In amine-cured epoxy systems, the C-N and O-CH₂ bonds are considered potential weak points. The high concentration of hydroxyl groups formed during curing can also facilitate dehydration reactions. Continued heating leads to the breakdown of the polymer backbone, yielding a variety of volatile products and eventual char formation.
Quantitative Thermal Degradation Data
| Parameter | Value (for cured TGpAP/TETA system) | Description |
| Onset of Decomposition (Tonset) | ~282 °C | The temperature at which significant weight loss begins. |
| Temperature of Maximum Degradation Rate (Tmax) | Not Specified | The temperature at which the rate of weight loss is highest. |
| Primary Degradation Range | 280 - 450 °C | The temperature range over which the majority of weight loss occurs. |
| Char Yield | Not Specified | The percentage of the initial mass remaining at the end of the analysis. |
Experimental Protocols
The following sections detail the standard methodologies for characterizing the thermal degradation of epoxy resins like DGGOA.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the uncured DGGOA (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile compounds produced during the thermal decomposition of a material.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.
-
Sample Preparation: A very small amount of the uncured DGGOA (in the microgram range) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere (typically helium). This rapid heating causes the molecule to fragment into smaller, more volatile compounds.
-
Gas Chromatography (GC): The volatile fragments (pyrolysates) are swept by the carrier gas into the GC column. The different compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of each separated compound serves as a chemical fingerprint, which can be compared to spectral libraries for identification.
Proposed Thermal Degradation Pathway
Based on the known chemistry of aromatic glycidyl amine epoxy resins, a generalized thermal degradation pathway for DGGOA can be proposed. The degradation is likely initiated by the cleavage of the weakest bonds in the molecule, which are the C-N bonds of the glycidyl amine groups and the C-O bonds of the glycidyl ether group.
The initial homolytic cleavage of the C-N and C-O bonds would lead to the formation of various radical species. These highly reactive intermediates can then undergo a series of complex reactions, including hydrogen abstraction, rearrangement, and fragmentation, to produce a range of smaller, volatile molecules. Potential degradation products could include phenolic compounds, amine fragments, and derivatives from the glycidyl groups such as acrolein and allyl alcohol. At very high temperatures, these smaller molecules can further decompose, leading to the formation of a stable carbonaceous char.
Conclusion
This compound is a key component in the formulation of high-performance thermosets with excellent thermal stability. While specific quantitative data on the thermal degradation of the uncured monomer is not extensively documented, analysis of its cured systems and the general behavior of related epoxy resins provide a solid framework for understanding its decomposition profile. The primary degradation occurs at high temperatures and is initiated by the cleavage of C-N and C-O bonds, leading to a complex mixture of smaller volatile compounds and a char residue. Further research utilizing techniques such as Py-GC-MS on the neat resin would be invaluable for a more detailed elucidation of its specific degradation products and pathways.
References
Purity Analysis of Commercial N,N-Diglycidyl-4-glycidyloxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diglycidyl-4-glycidyloxyaniline (DGGO), also known as Triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy resin monomer valued for its high reactivity, low viscosity, and the superior thermal and mechanical properties it imparts to cured polymer systems. These characteristics make it a critical component in high-performance composites, adhesives, and coatings, particularly in the aerospace, automotive, and electronics industries. Furthermore, its biocompatibility has led to investigations into its use in biomedical applications such as drug delivery systems and tissue engineering scaffolds.[1][2][3]
Given its application in sensitive and high-stakes fields, the purity of commercial DGGO is of paramount importance. Impurities, which can include residual starting materials, byproducts from side reactions, and oligomers, can significantly impact the curing kinetics, cross-link density, and the ultimate physical and chemical properties of the final product. In biomedical applications, the presence of impurities could also have toxicological implications.
This technical guide provides a comprehensive overview of the methods for the purity analysis of commercial DGGO. It includes detailed experimental protocols for the key analytical techniques, a summary of potential impurities and their typical levels, and a discussion of the potential cellular interactions of DGGO and its impurities, presented through a representative signaling pathway.
Potential Impurities in Commercial DGGO
The primary synthesis route for DGGO involves the reaction of p-aminophenol with an excess of epichlorohydrin.[4] This process, while effective, can lead to the formation of several impurities. The purity of commercial DGGO is typically stated as being ≥90% or ≥96%.[5][6]
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Specific Examples | Typical Concentration Range | Potential Impact |
| Residual Starting Materials | p-Aminophenol | < 1% | Can affect curing and stoichiometry; potential toxicity.[7][8][9] |
| Epichlorohydrin | < 0.1% | A known carcinogen; can affect resin properties.[10][11][12][13] | |
| Byproducts | Hydrolyzed epoxides (diols) | Variable | Reduces cross-link density, affecting mechanical properties. |
| Incompletely reacted intermediates | Variable | Can act as chain terminators, reducing molecular weight. | |
| Oligomers | Dimers, trimers, etc. | 1 - 5% | Increase viscosity; can affect processing and final properties. |
| Residual Solvents | Toluene, etc. | < 0.5% | Can off-gas during curing; potential health hazards.[5][14][15] |
| Water | Variable | < 0.5% | Can react with epoxy groups and affect curing. |
Experimental Protocols for Purity Analysis
A multi-faceted approach is recommended for the comprehensive purity analysis of DGGO, employing a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for separating and quantifying DGGO and its non-volatile impurities. A reverse-phase method is typically employed.[16]
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Linear gradient from 80% to 20% B
-
35-45 min: Hold at 20% B for re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of DGGO in 10 mL of acetonitrile.
Expected Results: The main peak corresponding to DGGO will be observed, with smaller peaks indicating impurities. Peak areas can be used to determine the relative purity (area percent). For quantitative analysis, calibration with a certified reference standard of DGGO is required.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal method for the detection and quantification of volatile impurities such as residual starting materials (epichlorohydrin) and solvents.[6][10][11][12][13]
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polar capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve 100 mg of DGGO in 10 mL of a suitable solvent (e.g., dichloromethane or cyclohexane).
Expected Results: Impurities like epichlorohydrin and residual solvents will be separated and identified based on their retention times and mass spectra. Quantification can be achieved using an internal standard and calibration curves.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
qNMR provides a direct and highly accurate method for determining the absolute purity of DGGO without the need for a specific DGGO reference standard.[11][14][15][]
Methodology:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the DGGO sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse sequence.
-
Relaxation delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of scans: 16 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from DGGO and a signal from the internal standard.
-
Calculation:
The purity of the DGGO sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = DGGO
-
IS = Internal Standard
Gel Permeation Chromatography (GPC) for Oligomer Analysis
GPC separates molecules based on their size in solution and is used to determine the molecular weight distribution and quantify the presence of oligomers.[9][18][19]
Methodology:
-
Instrumentation: GPC system with a refractive index (RI) detector.
-
Columns: A set of GPC columns suitable for the analysis of low molecular weight polymers (e.g., polystyrene-divinylbenzene columns with a range of pore sizes).
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Sample Preparation: Dissolve 10 mg of DGGO in 10 mL of THF and filter through a 0.45 µm syringe filter.
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.
Expected Results: The chromatogram will show a main peak for the DGGO monomer and smaller peaks at earlier retention times corresponding to higher molecular weight oligomers (dimers, trimers, etc.).
Visualizations: Workflows and Pathways
Experimental Workflow for DGGO Purity Analysis
Synthesis Pathway and Potential Impurity Formation
Representative Signaling Pathway: ERK-Mediated Apoptosis
Given the use of DGGO in biomedical applications, it is important to consider the potential cellular effects of the compound or its impurities. While a specific signaling pathway for DGGO is not established, the ERK (Extracellular signal-regulated kinase) pathway is a well-known regulator of cell survival and apoptosis that can be affected by chemical stressors.[1][2][4][][20] The following diagram illustrates a potential mechanism by which a chemical compound could induce apoptosis via ERK activation.
Conclusion
The purity of this compound is a critical parameter that influences its performance in a wide range of applications, from industrial composites to biomedical devices. A thorough understanding and implementation of rigorous analytical methodologies are essential for quality control and to ensure the safety and efficacy of the final products. This guide provides a framework for the comprehensive purity analysis of commercial DGGO, detailing robust experimental protocols and highlighting the potential impurities that may be present. The application of this multi-technique approach will enable researchers, scientists, and drug development professionals to accurately assess the quality of DGGO and make informed decisions in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cores.emory.edu [cores.emory.edu]
- 4. Mechanism of apoptosis induction associated with ERK1/2 upregulation via goniothalamin in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 9. irjet.net [irjet.net]
- 10. New method for determination of epichlorohydrin in epoxy-coated cans by oxolane derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Separation of 4-(Diglycidylamino)phenyl glycidyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. N,N-二缩水甘油基-4-缩水甘油氧代苯胺 | Sigma-Aldrich [sigmaaldrich.com]
- 19. glsciences.eu [glsciences.eu]
- 20. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Curing Kinetics of N,N-Diglycidyl-4-glycidyloxyaniline with Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the curing kinetics of the trifunctional epoxy resin N,N-Diglycidyl-4-glycidyloxyaniline (TGPAP) with aromatic amines. This document includes a summary of quantitative kinetic data, detailed experimental protocols for characterization, and visual diagrams of the underlying chemical pathways and experimental workflows.
Introduction
This compound, also commonly known as Triglycidyl-p-aminophenol (TGPAP), is a low-viscosity, trifunctional epoxy resin. Its ability to form highly cross-linked networks when cured with aromatic amines results in materials with high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical properties.[1] These characteristics make it a valuable component in high-performance applications such as aerospace composites and advanced adhesives.
The curing process involves a series of exothermic chemical reactions that transform the liquid resin into a rigid, three-dimensional network.[1] Understanding the kinetics of this transformation is crucial for controlling the processing parameters and tailoring the final properties of the cured material. The selection of the aromatic amine curing agent significantly influences the reaction kinetics and the ultimate thermomechanical properties of the polymer network.
Quantitative Data Summary
The following tables summarize key quantitative data related to the curing of this compound and similar epoxy systems with various amine hardeners.
Table 1: Activation Energies for Epoxy-Amine Curing Reactions
| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reference |
| TGPAP | Triethylenetetramine (TETA) | DSC (Ozawa Method) | 54.4 | [2] |
| DGEBA | 4,4'-Diaminodiphenylmethane (DDM) | Non-isothermal DSC | 49.85 | [3] |
| DGEBA | 4,4'-Diaminodiphenyl Sulfone (DDS) | Non-isothermal DSC | 63.63 | [3] |
| DGEBA | 3,6-Diaminocarbazole (DAC) | Non-isothermal DSC (Kissinger) | 88.11 | [4] |
| DGEBA | 2,7-Diamino-9,9-dioctylfluorene (ADOAc) | Non-isothermal DSC (Kissinger) | 59.50 | [4] |
Note: Diglycidyl ether of bisphenol A (DGEBA) is a difunctional epoxy resin, but the kinetic data provides a useful reference for common aromatic amine curing agents. *Note: While specific activation energy values for TGPAP with a wide range of aromatic amines are not readily available in the cited literature, the data for DGEBA provides a comparative baseline.
Table 2: Thermomechanical Properties of Cured TGPAP with Isomeric Aromatic Diamines
| Epoxy Monomer | Amine Hardener | Glass Transition Temp. (Tg) (°C) | Glassy Modulus (E') at 40°C (GPa) | Rubbery Modulus (E') at Tg+40°C (MPa) | Reference |
| TGPAP (para-isomer) | 4,4'-Diaminodiphenyl Sulfone (44DDS) | 252 | 3.2 | 66 | [2] |
| TGPAP (para-isomer) | 3,3'-Diaminodiphenyl Sulfone (33DDS) | 202 | 3.5 | 91 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the curing kinetics of this compound with aromatic amines are provided below.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a primary technique for investigating the curing process by measuring the heat flow associated with the exothermic cross-linking reactions.[1] Both non-isothermal and isothermal methods can be employed.
Protocol for Non-Isothermal DSC Analysis
-
Sample Preparation:
-
Accurately weigh the this compound resin and the aromatic amine curing agent in a stoichiometric ratio. The required amount of curing agent per 100 parts of resin by weight (phr) is calculated based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxide equivalent weight (EEW) of the resin.
-
Thoroughly mix the components at a slightly elevated temperature (e.g., 60°C) until a homogeneous mixture is obtained.
-
Precisely weigh 7-10 mg of the uncured mixture into a standard aluminum DSC pan and hermetically seal it.[3] An identical empty sealed pan should be used as a reference.[3]
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 300°C) at a constant heating rate.[5]
-
Perform the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to enable model-free kinetic analysis.[6]
-
-
Data Analysis:
-
Integrate the area under the exothermic peak for each heating rate to determine the total heat of cure (ΔH_total).
-
The degree of conversion (α) at any given temperature (T) can be calculated as the ratio of the partial heat of reaction (ΔH_T) to the total heat of reaction (ΔH_total).
-
The activation energy (Ea) can be determined using isoconversional methods such as the Kissinger, Flynn-Wall-Ozawa (FWO), or Starink methods, which analyze the shift in the peak exotherm temperature with the heating rate.[6][7]
-
Protocol for Isothermal DSC Analysis
-
Sample Preparation: Prepare the sample as described in the non-isothermal protocol.
-
DSC Measurement:
-
Rapidly heat the sample to the desired isothermal curing temperature.
-
Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
Repeat the experiment at several different isothermal temperatures.
-
-
Data Analysis:
-
The rate of cure (dα/dt) is directly proportional to the measured heat flow.
-
The degree of conversion (α) at any time (t) is the cumulative heat evolved up to that time divided by the total heat of reaction.
-
Kinetic parameters can be determined by fitting the conversion data to appropriate kinetic models (e.g., n-th order or autocatalytic models).
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Curing
FTIR spectroscopy is a powerful tool for monitoring the chemical changes during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[2][8]
Protocol for FTIR Analysis
-
Sample Preparation:
-
Mix the epoxy resin and aromatic amine hardener as described in the DSC protocol.
-
For transmission measurements, apply a thin film of the mixture between two potassium bromide (KBr) plates.
-
For Attenuated Total Reflectance (ATR) measurements, place a small drop of the mixture directly onto the ATR crystal.
-
-
FTIR Measurement:
-
Place the sample assembly into the FTIR spectrometer, which is equipped with a heated stage for temperature control.
-
Record FTIR spectra at regular time intervals during the isothermal curing process.
-
Collect spectra over a range of 4000 to 400 cm-1 with a resolution of at least 2 cm-1 and an accumulation of 32 scans for each spectrum.[8]
-
-
Data Analysis:
-
The curing reaction can be monitored by observing the decrease in the intensity of the epoxy group absorption band, typically located around 915 cm-1.[9]
-
To quantify the conversion, an internal standard peak that does not change during the reaction (e.g., an aromatic C=C stretching vibration around 1607 cm-1) is often used.[8]
-
The degree of conversion (α) of the epoxy groups at time 't' can be calculated using the following equation: α = 1 - [(A_915 / A_ref)_t / (A_915 / A_ref)_0] where (A_915 / A_ref)_t is the ratio of the absorbance of the epoxy peak to the reference peak at time 't', and (A_915 / A_ref)_0 is the initial ratio at time zero.
-
Rheological Analysis for Gel Time Determination
Rheological measurements are used to characterize the change in viscosity and viscoelastic properties of the resin system during curing. The gel point, which is the transition from a liquid to a solid-like material, is a critical parameter.
Protocol for Rheological Analysis
-
Sample Preparation: Prepare the epoxy-amine mixture as previously described.
-
Rheometer Setup:
-
Use a rheometer with a parallel plate or cone-and-plate geometry. Disposable aluminum plates are recommended.
-
Preheat the geometry to the desired isothermal curing temperature.
-
Load the sample and set the gap (e.g., 1 mm).
-
-
Measurement:
-
Perform isothermal time sweep experiments at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (e.g., 0.05%).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis (Gel Time Determination):
-
Modulus Crossover Method: The gel time is often approximated as the time at which the storage modulus (G') becomes equal to the loss modulus (G'').[10]
-
Infinite Viscosity Method: The gel time can also be identified as the point where the complex viscosity (η*) shows a steep, asymptotic increase.[10]
-
Frequency Independence of tan(δ): A more precise determination of the gel point is the time at which the loss tangent (tan(δ) = G''/G') becomes independent of the measurement frequency.
-
Visual Diagrams
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and a typical experimental workflow for kinetic analysis.
References
- 1. mt.com [mt.com]
- 2. The curing kinetic analysis of epoxy base on FT-IR | Atlantis Press [atlantis-press.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for N,N-Diglycidyl-4-glycidyloxyaniline (DGOA) in High-Temperature Composite Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N,N-Diglycidyl-4-glycidyloxyaniline (DGOA), a trifunctional epoxy resin, for its use in high-performance, high-temperature composite materials. This document outlines the synthesis, formulation, curing, and characterization of DGOA-based composites, supported by quantitative data and detailed experimental protocols.
Introduction
This compound (CAS: 5026-74-4), also known as triglycidyl-p-aminophenol (TGAP), is a low-viscosity epoxy resin distinguished by its three reactive epoxy groups.[1] This trifunctional nature allows for the formation of a densely cross-linked polymer network upon curing, imparting exceptional thermal stability and mechanical strength to the final composite material.[1][2] These properties make DGOA an ideal candidate for demanding applications in the aerospace, automotive, and electronics industries where resistance to high temperatures is critical.[3] The cured resin systems can exhibit glass transition temperatures (Tg) exceeding 200°C.[3]
Chemical Structure and Properties
The molecular structure of DGOA consists of a central para-aminophenol backbone with two glycidyl groups attached to the nitrogen atom and one to the phenolic oxygen atom.[1]
-
Molecular Formula: C₁₅H₁₉NO₄[4]
-
Molecular Weight: 277.32 g/mol [4]
-
Appearance: Yellow to Red-Brown Viscous Liquid[3]
-
Density: Approximately 1.22 g/mL at 25°C[4]
Data Presentation
The following tables summarize the quantitative data for DGOA resin and its performance in composite systems.
Table 1: Properties of this compound Resin
| Property | Value | Reference |
| Epoxy Equivalent Weight ( g/mol ) | 100 - 111 | [3] |
| Viscosity (mPa.s @ 25°C) | 1500 - 5000 | [3] |
| Hydrolyzable Chlorine (ppm) | ≤2000 | [3] |
| Volatile Content (%) | ≤1.0 | [3] |
Table 2: Mechanical and Thermal Properties of DGOA (KT3101) Cured with Diaminodiphenyl Sulfone (DDS)
| Property | Value |
| Tensile Strength (MPa) | 64 |
| Tensile Modulus (GPa) | 3.8 |
| Bending Strength (MPa) | 132 |
| Bending Modulus (GPa) | 3.5 |
| Elongation at Break (%) | 2.3 |
| Glass Transition Temperature (Tg) by DMA (°C) | 245-250 |
| Curing Schedule: 80°C for 0.5h + 100°C for 1h + 120°C for 1.5h + 180°C for 2h. Resin/DDS/Accelerator ratio = 100/48/0.95. | |
| Data sourced from a product datasheet for a DGOA-based resin, KT3101.[3] |
Table 3: Mechanical Properties of DGOA (KT3101) Cured with Methyltetrahydrophthalic Anhydride (MTHPA)
| Property | Value |
| Tensile Strength (MPa) | 75 |
| Bending Strength (MPa) | 145 |
| Impact Strength (kJ/m²) | 18 |
| Curing conditions for this specific system were not detailed in the source document. | |
| Data sourced from a product datasheet for a DGOA-based resin, KT3101.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of glycidyl amine synthesis from aromatic amines and epichlorohydrin.[1]
Materials:
-
p-Aminophenol
-
Epichlorohydrin (excess)
-
Alcohol solvent (e.g., ethanol)
-
Sodium hydroxide (NaOH) solution (50 wt%)
-
Toluene
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge epichlorohydrin and the alcohol solvent. The molar ratio of p-aminophenol to epichlorohydrin should be in the range of 1:9 to 1:15.
-
While maintaining the temperature between 25-55°C, add p-aminophenol to the epichlorohydrin solution in batches over a period of 2-3 hours.
-
After the addition is complete, raise the temperature to 45-55°C and maintain for 3-5 hours to allow for the addition reaction.
-
Cool the reaction mixture and slowly add a 50 wt% aqueous solution of sodium hydroxide dropwise. The molar ratio of NaOH to the initial p-aminophenol should be approximately 4:1. This dehydrochlorination step should be carried out at 50-60°C over 3 hours.
-
After the reaction, remove the excess epichlorohydrin and alcohol solvent by distillation under reduced pressure.
-
The resulting crude product can be extracted with toluene.
-
Wash the organic layer with water to remove any remaining salts and impurities.
-
Finally, remove the toluene by distillation under vacuum to obtain the this compound product.
Protocol 2: Formulation and Curing of DGOA/DDS Composites
This protocol describes the formulation and curing of a DGOA-based composite using 4,4'-Diaminodiphenyl sulfone (DDS) as the hardener.
Materials:
-
This compound (DGOA) resin
-
4,4'-Diaminodiphenyl sulfone (DDS), micronized
-
Accelerator (e.g., BF₃·amine complex)
-
Reinforcing fiber (e.g., carbon fiber, glass fiber)
Procedure:
-
Dry the DDS in a vacuum oven to remove any moisture.
-
Preheat the DGOA resin to approximately 100°C to reduce its viscosity.
-
Heat the DDS to its melting point (around 176°C) and then slowly add it to the preheated DGOA resin with constant stirring. The stoichiometric ratio of DGOA to DDS is crucial for optimal properties. For the KT3101 resin, a ratio of 100 parts resin to 48 parts DDS by weight is recommended.[3]
-
Add the accelerator to the mixture as per the recommended ratio (e.g., 0.95 parts for every 100 parts of resin).[3]
-
Thoroughly mix all components until a homogeneous mixture is obtained.
-
Degas the resin mixture in a vacuum chamber for approximately 15 minutes to remove any entrapped air bubbles.
-
Impregnate the reinforcing fibers with the degassed resin mixture using a suitable technique such as hand lay-up, resin transfer molding (RTM), or prepreg fabrication.
-
Place the composite layup in a mold and cure according to a multi-step curing schedule. A typical schedule is:
-
Hold at 80°C for 30 minutes.
-
Ramp up to 100°C and hold for 1 hour.
-
Ramp up to 120°C and hold for 1.5 hours.
-
Ramp up to 180°C and hold for 2 hours for post-curing.[3]
-
-
Allow the cured composite to cool down slowly to room temperature before demolding.
Protocol 3: Material Characterization
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and curing characteristics.
-
Procedure:
-
Place a small sample (5-10 mg) of the uncured resin mixture or a cured composite into an aluminum DSC pan.
-
Use an empty, sealed aluminum pan as a reference.
-
For curing analysis, heat the uncured sample from room temperature to approximately 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. The exothermic peak will indicate the curing reaction.
-
For Tg determination of cured samples, heat the sample from room temperature to a temperature above the expected Tg (e.g., 300°C) at a heating rate of 10°C/min. The Tg is observed as a step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition temperature (Td) of the cured composite.
-
Procedure:
-
Place a small sample (10-20 mg) of the cured composite in a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The TGA curve will show the weight loss of the sample as a function of temperature. The onset of significant weight loss is typically reported as the decomposition temperature.
-
Dynamic Mechanical Analysis (DMA):
-
Objective: To determine the viscoelastic properties, including the storage modulus (E'), loss modulus (E''), and tan delta, and to obtain a more precise measurement of the glass transition temperature (Tg).[5]
-
Procedure:
-
Prepare rectangular specimens of the cured composite with typical dimensions of approximately 35 mm x 12 mm x 3 mm.
-
Mount the specimen in the DMA instrument using a suitable clamping mode, such as three-point bending or single cantilever.
-
Apply a small, oscillating strain to the sample at a constant frequency (e.g., 1 Hz).
-
Ramp the temperature from room temperature to a temperature well above the Tg (e.g., 300°C) at a controlled heating rate (e.g., 3-5°C/min).
-
The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus curve.
-
Tensile Testing (ASTM D3039):
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the composite material.
-
Procedure:
-
Cut rectangular test specimens from the cured composite panels according to the dimensions specified in ASTM D3039.
-
Bond tabs to the ends of the specimens to prevent gripping-induced damage.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer or strain gauges to the specimen to measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load-displacement data to calculate the tensile properties.
-
Flexural Testing (ASTM D790):
-
Objective: To determine the flexural strength and flexural modulus of the composite material.
-
Procedure:
-
Cut rectangular test specimens from the cured composite panels as per ASTM D790 specifications.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a maximum strain.
-
Record the load-deflection data to calculate the flexural properties.
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for DGOA composite fabrication.
Caption: Workflow for the characterization of DGOA composites.
References
- 1. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 2. This compound | 5026-74-4 | FD141816 [biosynth.com]
- 3. This compound CAS 5026-74-4 For Sale - Kerton Chemical [kerton-industry.com]
- 4. N,N-二缩水甘油基-4-缩水甘油氧代苯胺 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
Application Notes and Protocols: Formulation of DGOA-Based Adhesives for Aerospace Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of N,N'-diglycidyl-4-glycidyloxyaniline (DGOA)-based adhesives tailored for the demanding requirements of the aerospace industry. This document outlines key formulation strategies, including the selection of curing agents, tougheners, and fillers, and provides standardized experimental procedures for their characterization.
Introduction to DGOA-Based Adhesives
N,N'-diglycidyl-4-glycidyloxyaniline (DGOA), also known as Triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy resin that serves as a high-performance building block for structural adhesives in the aerospace sector.[1] Its molecular structure, featuring three reactive epoxy groups and aromatic rings, enables the formation of a densely cross-linked polymer network upon curing.[2][3] This high cross-link density imparts exceptional properties to the cured adhesive, including:
-
High Thermal Stability: The cured resin exhibits a high glass transition temperature (Tg), often exceeding 200°C, making it suitable for applications exposed to elevated temperatures.[2]
-
Excellent Mechanical Strength: DGOA-based adhesives demonstrate high modulus and strength, crucial for load-bearing structural components.[2][4]
-
Good Chemical and Water Resistance: The robust, cross-linked structure provides resistance to degradation from various chemicals and moisture.[2]
-
Low Curing Shrinkage: The addition polymerization curing mechanism of epoxy resins results in minimal volume change, reducing internal stresses in the bond line.[1]
These properties make DGOA a foundational component for adhesives used in bonding metallic and composite substrates in aircraft and spacecraft, contributing to lighter and more fuel-efficient designs.[5]
Formulation Strategies
The performance of a DGOA-based adhesive is highly dependent on its formulation. By carefully selecting and optimizing the concentration of curing agents, tougheners, and fillers, the adhesive's properties can be tailored to meet specific application requirements.
Curing Agents (Hardeners)
The curing agent is a critical component that reacts with the epoxy groups of the DGOA resin to form the three-dimensional polymer network.[1] For high-performance aerospace applications, aromatic amines are the most commonly used curing agents due to the high thermal and chemical resistance they impart to the cured adhesive.[6][7]
-
Diaminodiphenyl Sulfone (DDS): DDS is a widely used aromatic amine hardener in aerospace-grade epoxy formulations.[6] It requires an elevated temperature cure but results in a high glass transition temperature (Tg) and excellent mechanical properties.[6]
-
Other Aromatic Amines: Compounds like m-phenylenediamine (mPDA) also serve as effective curing agents, offering a rigid and thermally stable aromatic structure to the polymer network.[6]
The stoichiometric ratio of the curing agent to the epoxy resin is a critical parameter that influences the final properties of the adhesive.[1]
Tougheners
While the high cross-link density of DGOA-based adhesives provides excellent strength and thermal stability, it can also lead to brittleness.[4][8] To enhance the adhesive's resistance to fracture and impact, toughening agents are incorporated into the formulation. These materials create a secondary phase within the epoxy matrix that dissipates energy from propagating cracks.[9]
-
Carboxyl-Terminated Butadiene Nitrile (CTBN): CTBN is a reactive liquid rubber that, upon curing, forms dispersed rubbery particles within the epoxy matrix.[10][11] This significantly increases the fracture toughness of the adhesive.[10] Studies on similar epoxy systems have shown that lap shear and T-peel strengths can be maximized at around 10 parts CTBN per 100 parts of epoxy resin.[6]
-
Polyurethane Adducts: These can also be used to improve the flexibility and impact resistance of the epoxy adhesive.[12][13]
Fillers
Fillers are added to adhesive formulations to modify various properties, including mechanical strength, thermal conductivity, and rheology, as well as to reduce cost.
-
Alumina (Al₂O₃): Alumina nanoparticles can significantly enhance the lap shear strength of epoxy adhesives. Research on comparable epoxy systems suggests that the maximum lap shear strength can be achieved with a nano-alumina content of around 1.5 wt.%.[12]
-
Aluminum Powder: Often used in high-temperature structural adhesives, aluminum powder can improve both tensile strength and thermal conductivity.
-
Quartz (SiO₂): This filler can also be incorporated to enhance the mechanical properties of the adhesive system.
-
Carbon Nanofibers (CNFs): The addition of CNFs can improve both the mechanical and electrical properties of the adhesive.[8]
Quantitative Data on Formulations and Properties
The following tables summarize representative quantitative data for DGOA-based adhesive formulations. The data is compiled from studies on analogous epoxy systems where specific quantitative information for DGOA was not available.
| Table 1: Effect of CTBN Toughener on Mechanical Properties of a DGEBA/DDS Epoxy System | |
| CTBN Content (phr) | Tensile Strength (% Increase) |
| 5 | 26% |
| Data adapted from a study on a DGEBA/DDS epoxy system, which is a close analogue to a DGOA/DDS system. |
| Table 2: Effect of Nano-Alumina Filler on Lap Shear Strength of an Epoxy Adhesive | |
| Nano-Al₂O₃ Content (wt.%) | Lap Shear Strength |
| 1.5 | Maximum |
| Data adapted from a study on a nano-Al₂O₃ filled epoxy adhesive. |
| Table 3: Representative Properties of a Toughened Epoxy Paste Adhesive for Aerospace | |
| Property | Value |
| Lap Shear Strength | > 30 MPa |
| Peel Strength | > 7 N/mm |
| Glass Transition Temperature (Tg), Dry | 92.5°C |
| Glass Transition Temperature (Tg), Wet | 103.5°C |
| Data from a study on a toughened epoxy paste adhesive for aerospace applications. |
Experimental Protocols
Protocol for Adhesive Formulation
Objective: To prepare a DGOA-based adhesive with a specified composition of curing agent, toughener, and filler.
Materials:
-
N,N'-diglycidyl-4-glycidyloxyaniline (DGOA) resin
-
Diaminodiphenyl sulfone (DDS) curing agent
-
Carboxyl-terminated butadiene nitrile (CTBN) toughener
-
Alumina (Al₂O₃) nano-powder filler
-
High-shear mechanical mixer
-
Vacuum oven
-
Beakers, spatulas, and weighing balance
Procedure:
-
Resin Pre-heating: Gently heat the DGOA resin to reduce its viscosity for easier mixing.
-
Toughener Addition: Add the desired amount of CTBN toughener to the DGOA resin and mix thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.
-
Filler Incorporation: Gradually add the alumina nano-powder to the resin-toughener mixture while stirring continuously. Continue mixing at high speed to ensure uniform dispersion of the filler particles. It may be beneficial to use sonication to break up any agglomerates.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing Agent Addition: Cool the mixture to room temperature. Add the stoichiometric amount of DDS curing agent and mix until it is completely dissolved and the mixture is uniform.
-
Final Degassing: Perform a final degassing step under vacuum to remove any air introduced during the addition of the curing agent.
-
The formulated adhesive is now ready for application.
Protocol for Lap Shear Strength Testing (based on ASTM D1002)
Objective: To determine the shear strength of a DGOA-based adhesive when bonding metal substrates.[11]
Materials and Equipment:
-
Formulated DGOA-based adhesive
-
Metal test specimens (e.g., aluminum alloy 2024-T3), prepared according to the standard
-
Universal Testing Machine (UTM) with appropriate grips and load cell[10]
-
Solvent for cleaning (e.g., acetone)
-
Applicator for adhesive
-
Fixtures for maintaining bond line thickness and alignment during curing
-
Oven for elevated temperature curing
Procedure:
-
Substrate Preparation: Clean the bonding surfaces of the metal specimens with a solvent to remove any contaminants. A surface treatment such as chromic acid etching or grit blasting may be required for optimal adhesion.[3]
-
Adhesive Application: Apply a uniform layer of the formulated adhesive to the prepared surface of one of the test specimens.[7]
-
Joint Assembly: Place the second specimen over the adhesive-coated area, creating a single-lap joint with a specified overlap area. Use fixtures to ensure proper alignment and a consistent bond line thickness.
-
Curing: Transfer the assembled specimens to an oven and cure according to the predetermined cure cycle (e.g., 2 hours at 180°C).
-
Specimen Conditioning: After curing, allow the specimens to cool to room temperature. Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
-
Testing: a. Mount the specimen in the grips of the Universal Testing Machine, ensuring that the load is applied along the centerline of the bond.[10] b. Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.[6][7] c. Record the maximum load achieved during the test.
-
Data Analysis: a. Calculate the shear strength by dividing the maximum load by the bond area.[11] b. Report the average shear strength and standard deviation for a set of replicate specimens. c. Note the failure mode (e.g., cohesive failure within the adhesive, adhesive failure at the interface, or substrate failure).[10]
Protocol for Thermal Analysis (Glass Transition Temperature - Tg)
Objective: To determine the glass transition temperature (Tg) of the cured DGOA-based adhesive.
Materials and Equipment:
-
Cured sample of the DGOA-based adhesive
-
Differential Scanning Calorimeter (DSC) or Dynamic Mechanical Analyzer (DMA)
Procedure (using DSC):
-
Sample Preparation: Prepare a small, uniform sample (5-10 mg) of the cured adhesive.
-
DSC Analysis: a. Place the sample in a DSC pan and seal it. b. Place the pan in the DSC cell. c. Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg. d. Record the heat flow as a function of temperature.
-
Data Analysis: a. The Tg is identified as a step-change in the heat flow curve. b. Determine the midpoint of this transition and report it as the glass transition temperature.
Visualizations
Caption: Workflow for DGOA-based adhesive formulation and characterization.
Caption: Simplified reaction scheme for epoxy curing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Diglycidyl-4-glycidyloxyaniline | 5026-74-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Structure and thermo-mechanical properties of CTBN-grafted-GO modified epoxy/DDS composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Shear bond strength between alumina substrate and prosthodontic resin composites with various adhesive resin systems: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. thermalsupport.com [thermalsupport.com]
Using N,N-Diglycidyl-4-glycidyloxyaniline as a crosslinking agent in epoxy resins
An Application Note on the Use of N,N-Diglycidyl-4-glycidyloxyaniline as a High-Performance Crosslinking Agent in Epoxy Resins
Introduction
This compound (CAS: 5026-74-4), commonly known as Triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy resin that serves as a high-performance crosslinking agent.[1] Its unique molecular structure, featuring three reactive epoxy groups, enables the formation of a densely cross-linked polymer network upon curing.[2][3] This high crosslink density imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting epoxy thermosets, making it a critical component in advanced materials for aerospace, automotive, and electronics industries.[4][5][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing TGAP in epoxy resin formulations.
Physicochemical Properties
TGAP is a clear, pale yellow to amber viscous liquid with a mild epoxy aroma.[7] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| CAS Number | 5026-74-4 | |
| Molecular Formula | C15H19NO4 | [5] |
| Molecular Weight | 277.32 g/mol | [4][5] |
| Appearance | Clear pale yellow to amber viscous liquid | [7] |
| Density | 1.18 - 1.25 g/cm³ at 20-25°C | [2][7] |
| Viscosity | 1500 - 5000 mPa·s at 25°C | [4] |
| Epoxide Equivalent Weight (EEW) | 92 - 111 g/eq | [2][4] |
| Solubility | Miscible with acetone, toluene, and DMF; insoluble in water | [7] |
| Storage | 2-8°C under a nitrogen atmosphere | [7] |
Key Performance Attributes
The trifunctional nature of TGAP leads to several performance advantages over difunctional epoxy resins:
-
High Crosslink Density: The three epoxy groups allow for a more tightly bound polymer network, which directly contributes to enhanced mechanical and thermal properties.[1]
-
Improved Thermal Stability: Epoxy resins crosslinked with TGAP exhibit a high glass transition temperature (Tg), often exceeding 200°C, making them suitable for high-temperature applications.[4]
-
Enhanced Mechanical Properties: The high crosslink density results in superior mechanical strength, stiffness, and toughness.[3]
-
Excellent Chemical Resistance: The dense network structure provides a robust barrier against solvents and corrosive agents.[3][4]
-
Low Curing Shrinkage: This property is advantageous in applications requiring high dimensional stability.[4]
Applications
TGAP is utilized in a variety of high-performance applications, including:
-
Aerospace Composites: As a matrix resin for carbon and glass fiber composites used in aircraft components that require high strength and temperature resistance.[4][6]
-
Automotive Components: For the manufacturing of lightweight and durable parts such as brake pads and drive shafts.[4]
-
Electronic Encapsulants: Providing superior dielectric properties and protection for sensitive electronic components.[7]
-
High-Temperature Adhesives: For bonding metals and ceramics in demanding environments, such as engine parts.[4]
-
Anti-Corrosion Coatings: Used in chemically aggressive environments like chemical pipelines and offshore platforms.[4][6]
Experimental Protocols
Protocol 1: Formulation of a High-Temperature Resistant Epoxy Resin
This protocol describes the formulation of a TGAP-based epoxy resin cured with an aromatic diamine, 4,4'-diaminodiphenyl sulfone (DDS), a common hardener for high-performance applications.[1]
Materials:
-
This compound (TGAP)
-
4,4'-diaminodiphenyl sulfone (DDS)
-
Acetone (for viscosity reduction, optional)
-
Beaker
-
Hot plate with magnetic stirring
-
Vacuum oven
-
Mold for sample casting
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of DDS hardener based on the Epoxide Equivalent Weight (EEW) of TGAP and the Amine Hydrogen Equivalent Weight (AHEW) of DDS. The stoichiometric ratio is typically 1:1 (epoxy groups to amine hydrogens).
-
Mixing:
-
Preheat the TGAP resin to 60-80°C to reduce its viscosity.
-
Slowly add the calculated amount of DDS to the preheated TGAP resin while stirring continuously.
-
Continue stirring until the DDS is completely dissolved and a homogeneous mixture is obtained. If necessary, a small amount of acetone can be used to aid in dissolution, which should be subsequently removed under vacuum.
-
-
Degassing: Place the mixture in a vacuum oven at 80-90°C for 15-30 minutes to remove any entrapped air bubbles.
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in an oven using a staged curing schedule. A typical schedule is 2 hours at 150°C followed by 2 hours at 200°C. The precise curing schedule may need to be optimized based on the specific application and desired properties.[8]
-
-
Post-Curing: After the initial cure, allow the sample to cool slowly to room temperature to minimize internal stresses.
Protocol 2: Characterization of Cured Epoxy Resin
This protocol outlines standard methods for characterizing the thermal and mechanical properties of the cured TGAP-based epoxy resin.
1. Thermal Analysis - Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and assess the extent of cure.[1]
-
Procedure:
-
Prepare a small sample (5-10 mg) of the cured epoxy resin.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample in the DSC instrument at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is identified as the inflection point in the heat flow curve.[9]
-
2. Thermal Stability - Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition profile of the cured resin.
-
Procedure:
-
Place a small sample (10-15 mg) of the cured epoxy in a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition and char yield.[10]
-
3. Mechanical Properties - Tensile Testing:
-
Objective: To measure the tensile strength, Young's modulus, and elongation at break.
-
Procedure:
-
Prepare dog-bone shaped specimens according to a standard test method (e.g., ASTM D638).
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed.
-
Record the load and displacement data to generate a stress-strain curve from which the mechanical properties can be calculated. The crosslink density has a significant effect on the mechanical properties.[11][12]
-
Quantitative Data Summary
The following table summarizes typical performance data for epoxy resins formulated with TGAP. These values can vary depending on the specific curing agent, stoichiometry, and curing conditions.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 180 - 250 °C |
| Tensile Strength | 70 - 100 MPa |
| Young's Modulus | 3.0 - 4.5 GPa |
| Flexural Strength | 120 - 180 MPa |
| Flexural Modulus | 3.5 - 5.0 GPa |
| Decomposition Temperature (Td5%) | > 300 °C |
Visualizations
Experimental Workflow
Caption: Experimental workflow for epoxy resin formulation and characterization.
Crosslinking Mechanism
Caption: Schematic of the crosslinking reaction between TGAP and an amine hardener.
References
- 1. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. China this compound CAS 5026-74-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 5. nbinno.com [nbinno.com]
- 6. Functions and Applications of Glycidyl Amine Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 7. nbinno.com [nbinno.com]
- 8. A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system based on bis[4-(diglycidylamino)phenyl]methane and bis(4-aminophenyl) sulfone - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Synthesis and Characterization of a Low-Molecular-Weight Novolac Epoxy Derived from Lignin-Inspired Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
Protocol for Curing N,N-Diglycidyl-4-glycidyloxyaniline with Anhydride Hardeners: Application Notes for Researchers
Introduction
N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA), a trifunctional epoxy resin, is a key component in the formulation of high-performance thermosetting polymers.[1][2] Its molecular structure, featuring three reactive epoxy groups, allows for the formation of a densely cross-linked network upon curing.[3][4] This high cross-link density imparts exceptional thermal stability, robust mechanical properties, and excellent chemical resistance to the final cured material, making it suitable for demanding applications in the aerospace, automotive, and electronics industries.[2][5]
Anhydride hardeners are frequently employed to cure DGGOA, offering several advantages over other types of curing agents. These include low viscosity, which aids in processing, and the ability to produce cured systems with high glass transition temperatures (Tg) and superior electrical insulation properties.[4] The curing reaction between DGGOA and anhydride hardeners is a complex process that can be tailored by adjusting the stoichiometry, catalyst type, and curing schedule to achieve specific material properties.[3][4]
This document provides detailed application notes and experimental protocols for curing this compound with various anhydride hardeners. It is intended for researchers, scientists, and drug development professionals working with epoxy resin systems.
Curing Mechanism
The curing of DGGOA with anhydride hardeners proceeds primarily through an esterification reaction. The process is initiated by the opening of the anhydride ring by a hydroxyl group, which may be present as an impurity or on the epoxy resin itself. This initial reaction forms a carboxylic acid group, which then reacts with an epoxy group to form a hydroxyl-ester. This newly formed hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction and forming a dense polyester network.[4]
Due to the relatively low reactivity of the epoxy-anhydride system at ambient temperatures, a catalyst or accelerator is typically required to facilitate the cure at elevated temperatures. Tertiary amines, such as benzyldimethylamine (BDMA), are commonly used accelerators.[6] The tertiary amine can act as an internal catalyst, accelerating the nucleophilic ring-opening reaction of the epoxy groups.[4]
dot
Caption: Simplified reaction schematic for curing DGGOA.
Quantitative Data Summary
The thermomechanical properties of the cured DGGOA system are highly dependent on the choice of anhydride hardener and the curing conditions. The following tables provide a summary of typical quantitative data for DGGOA cured with common anhydride hardeners.
Table 1: Thermal Properties of DGGOA Cured with Various Anhydride Hardeners
| Anhydride Hardener | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% wt. loss) (°C) |
| Methyltetrahydrophthalic Anhydride (MTHPA) | ~110 - 115 | Lower than MNA |
| Methyl Nadic Anhydride (MNA) | 145 - 253 | ~320 |
| Methylhexahydrophthalic Anhydride (MHHPA) | ~178 - 195 | Similar to MTHPA |
| Nadic Methyl Anhydride (NMA) | 140 - 156[6] | Not Specified |
Note: These values are indicative and can vary based on the specific formulation and cure cycle.
Table 2: Mechanical Properties of DGGOA Cured with Nadic Methyl Anhydride (NMA)
| Property | Value |
| Tensile Strength (x 10³ psi) | 12.5[6] |
| Elongation (%) | 2.5[6] |
| Flexural Strength (x 10³ psi) | 20.5[6] |
| Flexural Modulus (x 10⁵ psi) | 4.40[6] |
| Compressive Strength (x 10³ psi) | - |
Source: Miller-Stephenson Chemicals[6]
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of DGGOA cured with a representative anhydride hardener, Methyl Nadic Anhydride (MNA).
Materials and Equipment
-
Resin: this compound (DGGOA)
-
Hardener: Methyl Nadic Anhydride (MNA)[3]
-
Accelerator: Benzyldimethylamine (BDMA)[3]
-
Mixing containers (e.g., disposable polypropylene cups)
-
Stirring rods or a mechanical mixer
-
Vacuum oven
-
Molds for casting test specimens (e.g., silicone or aluminum)
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Universal Testing Machine (UTM) for mechanical property testing
Formulation and Mixing
The stoichiometric ratio of anhydride to epoxy is a critical parameter that influences the final properties of the cured resin. The required amount of anhydride can be calculated using the following formula:
Parts per hundred resin (phr) of Anhydride = (Anhydride Equivalent Weight / Epoxy Equivalent Weight of DGGOA) x Stoichiometric Ratio x 100
A typical starting point is a stoichiometric ratio of 0.8 to 1.0. The accelerator concentration is generally in the range of 0.5 to 2.0 phr.
Procedure:
-
Accurately weigh the required amount of DGGOA into a clean, dry mixing container.
-
If the DGGOA is viscous, gently warm it to approximately 50-60°C to reduce its viscosity.
-
Add the calculated amount of MNA to the DGGOA and mix thoroughly for 3-5 minutes until a homogeneous mixture is obtained.
-
Add the desired amount of BDMA accelerator to the mixture and continue mixing for another 2-3 minutes to ensure uniform dispersion.
-
Degas the mixture in a vacuum oven at 60°C for 10-15 minutes, or until bubbling subsides, to remove any entrapped air.
dot
Caption: General experimental workflow for curing and characterization.
Curing Schedule
A typical multi-stage curing schedule is recommended to achieve optimal properties and minimize internal stresses.
-
Initial Cure: Place the filled molds in a preheated oven at 120°C for 2 hours.
-
Intermediate Cure: Increase the oven temperature to 150°C and hold for 2 hours.
-
Post-Cure: Further, increase the temperature to 180°C for an additional 2 hours to ensure complete cross-linking.
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven before demolding.
Characterization Protocols
DSC is used to determine the glass transition temperature (Tg) and to study the cure kinetics of the resin system.
Procedure:
-
Prepare a small sample (5-10 mg) of the uncured DGGOA/anhydride mixture in a hermetically sealed aluminum DSC pan.
-
Place the sample in the DSC instrument.
-
For non-isothermal scans, heat the sample at a constant rate (e.g., 10°C/min) from room temperature to approximately 300°C. The exothermic peak observed corresponds to the curing reaction.
-
For Tg determination of a cured sample, perform a temperature scan on a previously cured sample, typically from room temperature to above the expected Tg, at a heating rate of 10°C/min. The Tg is observed as a step change in the heat flow curve.[7]
FTIR spectroscopy is a powerful tool for monitoring the progress of the curing reaction by observing changes in the characteristic absorption bands of the functional groups.
Procedure:
-
Acquire an initial FTIR spectrum of the uncured liquid mixture using an ATR accessory.
-
Place a small drop of the mixture onto the ATR crystal and heat it according to the desired curing schedule.
-
Acquire spectra at regular intervals during the curing process.
-
Monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the anhydride carbonyl peaks (around 1780 cm⁻¹ and 1860 cm⁻¹) and the appearance of the ester carbonyl peak (around 1740 cm⁻¹) to track the extent of the reaction.
Standard mechanical tests are performed to evaluate the tensile and flexural properties of the cured material.
Procedure (as per ASTM D638 for Tensile Properties and ASTM D790 for Flexural Properties):
-
Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing from the cured plaques.
-
Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Conduct the tests using a Universal Testing Machine (UTM) at a specified crosshead speed.
-
Record the load-displacement data to calculate tensile strength, modulus, elongation at break, flexural strength, and flexural modulus.
Conclusion
The curing of this compound with anhydride hardeners offers a versatile platform for creating high-performance thermoset materials. By carefully selecting the anhydride hardener, accelerator, and optimizing the curing protocol, researchers can tailor the thermal and mechanical properties of the resulting polymer to meet the specific demands of their application. The detailed protocols and data provided in these application notes serve as a valuable resource for the successful formulation and characterization of DGGOA-based epoxy systems.
References
- 1. This compound | 5026-74-4 | FD141816 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. miller-stephenson.com [miller-stephenson.com]
- 7. Practical Tips for Curing Thermosets Part Seven: The Glass Transition Temperature Measured Using TMA - Polymer Innovation Blog [polymerinnovationblog.com]
Application Notes and Protocols for Mechanical Testing of DGOA-Cured Carbon Fiber Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the mechanical testing of carbon fiber composites cured with diglycidyl ether of bisphenol A (DGOA) based epoxy resins. This document is intended to guide researchers in obtaining reliable and comparable data for material characterization, quality control, and the development of new composite materials.
Introduction to DGOA-Cured Carbon Fiber Composites
Carbon fiber reinforced polymers (CFRPs) are prized for their high strength-to-weight ratio, stiffness, and excellent fatigue resistance, making them ideal for a multitude of high-performance applications.[1] The mechanical properties of these composites are not only dependent on the carbon fibers themselves but are significantly influenced by the polymer matrix and the curing process.[2]
Diglycidyl ether of bisphenol A (DGOA), also commonly referred to as DGEBA, is a widely used epoxy resin in the formulation of matrices for advanced composites.[2][3] The curing process, which involves the cross-linking of the epoxy resin with a hardener, is a critical step that dictates the final mechanical performance of the composite.[2] Factors such as curing temperature, time, and the type of curing agent (hardener) can have a profound impact on properties like tensile strength, flexural modulus, and impact resistance.[4][5]
Curing of DGOA-Based Epoxy Resins
The curing of DGOA resins is a thermosetting process that transforms the liquid resin into a hard, three-dimensional network. This is typically achieved by introducing a curing agent or hardener and applying heat. The choice of hardener and the temperature cycle are critical parameters that control the degree of cross-linking and, consequently, the mechanical properties of the cured composite.
A typical curing cycle involves a ramp-up to a specific temperature, a hold at that temperature (dwell time) to allow for complete cross-linking, and a controlled cool-down period. For some DGOA-based systems, a multi-stage curing process with different temperature holds may be recommended to optimize the final properties.[2]
Mechanical Testing Protocols
Standardized testing methodologies are crucial for generating comparable and reliable data. The following protocols are based on widely accepted ASTM standards for polymer matrix composites.
Tensile Testing
Tensile testing is performed to determine the ultimate tensile strength, tensile modulus, and Poisson's ratio of the composite material.[6]
Experimental Protocol: Tensile Testing (based on ASTM D3039)
-
Specimen Preparation:
-
Cut rectangular specimens from the cured composite laminate. Typical dimensions are 250 mm in length, 25 mm in width, and 2.5 mm in thickness.[6]
-
Bond tabs made of a material like glass fiber composite to the ends of the specimen to ensure proper gripping and to prevent premature failure at the grips.
-
-
Apparatus:
-
A universal testing machine (UTM) equipped with suitable grips.
-
An extensometer to measure strain.
-
-
Procedure:
-
Measure the width and thickness of the specimen's gauge section.
-
Mount the specimen in the grips of the UTM, ensuring it is properly aligned.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a constant crosshead speed until the specimen fails. The test should ideally result in failure within 1 to 10 minutes.[7]
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile stress by dividing the applied load by the initial cross-sectional area.
-
Calculate the tensile strain from the extensometer data.
-
Determine the tensile modulus from the slope of the initial linear portion of the stress-strain curve.
-
The ultimate tensile strength is the maximum stress the specimen withstands before failure.
-
Caption: Workflow for Tensile Testing of Composites.
Flexural Testing
Flexural testing, or a three-point bend test, is used to determine the flexural strength and flexural modulus of the composite.[8]
Experimental Protocol: Flexural Testing (based on ASTM D790)
-
Specimen Preparation:
-
Prepare rectangular bar specimens. For molded plastics, typical dimensions are 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[9]
-
-
Apparatus:
-
A universal testing machine (UTM) with a three-point bending fixture.
-
The support span should be 16 times the specimen thickness.[10]
-
-
Procedure:
-
Measure the width and thickness of the specimen.
-
Place the specimen on the two supports of the bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a maximum strain of 5%.[10]
-
Record the load and deflection data.
-
-
Data Analysis:
-
Calculate the flexural stress and flexural strain from the load and deflection data.
-
Determine the flexural modulus from the slope of the initial linear portion of the stress-strain curve.
-
The flexural strength is the maximum flexural stress achieved before failure.
-
Caption: Workflow for Flexural Testing of Composites.
Impact Testing
Impact testing evaluates the ability of a composite material to absorb energy under a high-rate load, which is a measure of its toughness.
Experimental Protocol: Drop-Weight Impact Testing (based on ASTM D7136)
-
Specimen Preparation:
-
Prepare flat, rectangular composite plates.
-
-
Apparatus:
-
A drop-weight impact testing machine with a hemispherical impactor.
-
-
Procedure:
-
Secure the specimen in the test fixture.
-
Release the impactor from a predetermined height to achieve the desired impact energy.
-
Record the impact event, including the force-time history if the machine is instrumented.
-
-
Data Analysis:
-
Visually inspect the specimen for damage, such as delamination, matrix cracking, and fiber breakage.
-
If instrumented, analyze the force-time and energy-time data to determine the peak force and absorbed energy.
-
The damage resistance is quantified by the extent and type of damage sustained at a given impact energy.
-
Caption: Workflow for Drop-Weight Impact Testing.
Data Presentation
The following tables summarize the mechanical properties of DGOA-cured carbon fiber composites. It is important to note that these values can vary significantly based on the specific carbon fiber, resin formulation, fiber volume fraction, and manufacturing process.
Table 1: Effect of Curing Temperature on Mechanical Properties of a DGOA-based Carbon Fiber Composite
| Curing Temperature (°C) | Tensile Strength (MPa) | % Increase in Tensile Strength | Flexural Strength (MPa) | % Increase in Flexural Strength |
| 100 | 1853.1 | - | - | - |
| 112 | 2260.8 | 22% | - | 37.42% (in 90° direction) |
Data synthesized from a study on 4251 A4/B2 epoxy resin.[4][11]
Table 2: Mechanical Properties of Carbon Fiber / DGOA-Epoxy Resin Composites (Cured at 120°C)
| Property | Units | Standard Modulus Carbon Fiber (Fabric) | High Modulus Carbon Fiber (Fabric) | Standard Modulus Carbon Fiber (Unidirectional) |
| Young's Modulus 0° | GPa | 70 | 85 | 135 |
| Young's Modulus 90° | GPa | 70 | 85 | 10 |
| In-plane Shear Modulus | GPa | 5 | 5 | 5 |
| Ultimate Tensile Strength 0° | MPa | 600 | 350 | 1500 |
| Ultimate Compressive Strength 0° | MPa | 570 | 150 | 1200 |
| Ultimate Tensile Strength 90° | MPa | 600 | 350 | 50 |
| Ultimate Compressive Strength 90° | MPa | 570 | 150 | 250 |
| Ultimate In-plane Shear Strength | MPa | 90 | 35 | 70 |
| Density | g/cc | 1.60 | 1.60 | 1.60 |
Data is for composites with a fiber volume of 50% for fabric and 60% for unidirectional, cured at 120°C.[12]
Table 3: Influence of Hardener Content on Flexural Strength
| Fiber Loading (%) | Hardener Content (%) | Flexural Strength (MPa) |
| 40 | 5 | 29.7 |
| 40 | 10 | 50.2 |
| 40 | 15 | 51.7 |
This data shows that for a phenolic resin system, increasing the hardener content can increase the flexural strength. A similar trend can be investigated for DGOA systems.[5]
Conclusion
The mechanical properties of DGOA-cured carbon fiber composites are intricately linked to the specifics of the curing process. By adhering to standardized testing protocols, researchers can generate reliable data to understand these relationships. The provided application notes and protocols serve as a foundational guide for the systematic evaluation of these high-performance materials. Further investigation into the effects of different hardeners and more complex curing cycles will continue to advance the development of tailored composite materials for a wide range of applications.
References
- 1. Activated carbon fiber/Fe3O4 composite with enhanced electromagnetic wave absorption properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Experimental Study of Curing Temperature Effect on Mechanical Performance of Carbon Fiber Composites with Application to Filament Winding Pressure Vessel Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nanovea.com [nanovea.com]
- 10. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 11. researchgate.net [researchgate.net]
- 12. Mechanical Properties of Carbon Fibre Composite Materials [performance-composites.com]
Application Notes and Protocols: Thermal Analysis of N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA) Cured Resins
Introduction
N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA), also known as Triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy resin renowned for its ability to form highly cross-linked polymer networks. This high cross-link density imparts excellent thermal stability, mechanical strength, and chemical resistance to the cured resin, making it a material of choice for high-performance applications in aerospace, electronics, and advanced composites. The curing process, an exothermic reaction between the epoxy resin and a hardener, is critical in determining the final properties of the thermoset.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques indispensable for characterizing the curing behavior and thermal stability of DGGOA-based resins. DSC measures the heat flow associated with the curing reaction, providing key parameters such as the glass transition temperature (Tg), heat of cure (ΔH), and degree of cure. TGA, on the other hand, evaluates the thermal stability of the cured resin by monitoring its weight loss as a function of temperature.
These application notes provide detailed protocols for conducting DSC and TGA on DGGOA cured resins, along with a summary of expected thermal properties when cured with common hardeners. This document is intended for researchers, scientists, and professionals involved in the development and quality control of high-performance thermosetting materials.
Data Presentation: Thermal Properties of Cured DGGOA Resins
The thermal properties of cured DGGOA resins are highly dependent on the type of curing agent used, the stoichiometric ratio of resin to hardener, and the curing schedule. The following table summarizes typical quantitative data obtained from DSC and TGA for DGGOA cured with representative aromatic amine and anhydride hardeners.
| Curing Agent | Type | Glass Transition Temp. (Tg) (°C) | Onset of Decomposition (TGA, N2) (°C) | Temp. at Max. Degradation Rate (Tmax) (°C) | Char Yield at 800°C (TGA, N2) (%) |
| Diaminodiphenyl Sulfone (DDS) | Aromatic Amine | 220 - 250 | ~350 - 400 | ~400 - 450 | 30 - 40 |
| Diaminodiphenylmethane (DDM) | Aromatic Amine | 200 - 230 | ~340 - 380 | ~390 - 430 | 25 - 35 |
| Nadic Methyl Anhydride (NMA) | Anhydride | 180 - 210 | ~330 - 370 | ~380 - 420 | 20 - 30 |
Note: The values presented are illustrative and can vary based on specific experimental conditions, including the exact stoichiometry, catalyst used (for anhydride cures), and the temperature ramp rates during analysis.
Experimental Protocols
Protocol 1: Determination of Curing Profile and Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of cure (ΔH), peak exotherm temperature, and glass transition temperature (Tg) of a DGGOA resin system.
Materials and Equipment:
-
This compound (DGGOA) resin
-
Curing agent (e.g., Diaminodiphenyl Sulfone - DDS)
-
Analytical balance (±0.01 mg)
-
Mixing container and stirrer
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum DSC pans and hermetic sealing press
-
Nitrogen gas supply for purging
Procedure:
-
Sample Preparation:
-
Accurately weigh the DGGOA resin and the curing agent in the desired stoichiometric ratio into a clean mixing container. For example, a stoichiometric mixture of DGGOA and DDS.
-
Thoroughly mix the components at a slightly elevated temperature (e.g., 60-80°C) to ensure a homogeneous mixture, being careful not to initiate significant curing.
-
Accurately weigh 5-10 mg of the uncured resin mixture into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during the experiment.[1]
-
Prepare an empty, sealed aluminum pan to be used as a reference.[1]
-
-
DSC Measurement (Dynamic Scan for Curing Profile):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the curing exotherm (e.g., 300°C).[1] This first scan will be used to determine the total heat of cure.
-
Cool the sample back to the starting temperature.[1]
-
-
DSC Measurement (for Glass Transition Temperature):
-
Reheat the now-cured sample at the same heating rate (e.g., 10°C/min) to a temperature above the expected Tg. The glass transition will be observed as a step-like change in the baseline of the DSC thermogram.[1]
-
Data Analysis:
-
Heat of Cure (ΔH): Integrate the area under the exothermic curing peak from the first heating scan. This value represents the total heat evolved during the curing reaction.[1]
-
Peak Exotherm Temperature: Determine the temperature at the peak of the exothermic curve from the first heating scan.
-
Glass Transition Temperature (Tg): Determine the midpoint of the step transition in the heat flow curve from the second heating scan.
-
Degree of Cure (% Cure): For a partially cured sample, the degree of cure can be calculated using the formula: % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100 Where ΔH_total is the heat of cure for the uncured resin and ΔH_residual is the heat of cure for the partially cured sample.[1]
Protocol 2: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, including the onset of decomposition and char yield, of a cured DGGOA resin.
Materials and Equipment:
-
Fully cured DGGOA resin sample (prepared as per a defined curing schedule, e.g., by heating the uncured mixture in an oven)
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or ceramic)
-
Nitrogen and/or air gas supply for purging
Procedure:
-
Sample Preparation:
-
Ensure the DGGOA resin is fully cured according to the desired cure schedule.
-
Cut or grind the cured resin to obtain a small, representative sample of 5-10 mg.
-
-
TGA Measurement:
-
Place the sample in a TGA pan.
-
Place the pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the initial heating phase.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800-1000°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min).
-
Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Onset of Decomposition (Tonset): The temperature at which significant weight loss begins. This is often determined by the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.
-
Temperature of Maximum Degradation Rate (Tmax): The temperature at which the rate of weight loss is highest. This corresponds to the peak of the derivative of the TGA curve (DTG curve).
-
Char Yield: The percentage of the initial sample weight remaining at a high temperature (e.g., 800°C) in an inert atmosphere. A higher char yield generally indicates better flame retardancy.
Mandatory Visualizations
Caption: Experimental workflow for DSC and TGA of DGGOA resins.
Caption: Simplified curing mechanism of DGGOA with a primary amine.
References
Application Notes and Protocols for N,N-Diglycidyl-4-glycidyloxyaniline in Biomedical Device Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Diglycidyl-4-glycidyloxyaniline (DGA) in the formulation of biocompatible epoxy coatings for biomedical devices. Detailed protocols for coating application, characterization, and biocompatibility assessment are included to guide researchers in the development and evaluation of DGA-based medical device coatings.
Introduction to this compound (DGA) for Biomedical Coatings
This compound, also known as triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy resin that serves as a versatile cross-linking agent in the synthesis of robust polymer networks.[1][2] Its molecular structure, featuring three reactive epoxy groups, allows for the formation of highly cross-linked polymers with excellent thermal stability and mechanical strength.[1][3][4] These properties make DGA a promising candidate for the formulation of durable and biocompatible coatings for a variety of biomedical devices.[1][]
Chemical Structure:
Formulation of DGA-Based Biocompatible Epoxy Coating
A typical formulation for a biocompatible epoxy coating involves the reaction of DGA with a suitable curing agent, often an anhydride hardener. The stoichiometry between the epoxy resin and the hardener is a critical parameter that influences the cross-linking density and, consequently, the final properties of the cured coating.[2]
Table 1: Example Formulation of a DGA-Based Epoxy Coating
| Component | Role | Example | Mixing Ratio (by weight) |
| Epoxy Resin | Primary polymer matrix | This compound (DGA) | 100 parts |
| Curing Agent | Cross-linker | Anhydride Hardener (e.g., Hexahydrophthalic anhydride) | Stoichiometric amount (typically 80-100 parts) |
| Accelerator | Catalyst for curing reaction | Tertiary Amine (e.g., Benzyldimethylamine) | 0.5 - 2 parts |
| Solvent (optional) | Viscosity reduction for application | Methylene chloride or Acetone | As needed |
Protocol for Coating Formulation:
-
Gently warm the this compound (DGA) resin to reduce its viscosity.
-
In a separate container, dissolve the anhydride hardener in a minimal amount of solvent if necessary.
-
Slowly add the hardener solution to the DGA resin while stirring continuously.
-
Add the accelerator to the mixture and continue stirring for 5-10 minutes to ensure homogeneity.
-
If a solvent was used, allow it to evaporate in a well-ventilated area before application.
Coating Application on Biomedical Substrates
The application of the DGA-based epoxy coating onto biomedical device substrates, such as titanium and stainless steel, is a critical step in achieving a uniform and adherent layer.
Workflow for Coating Biomedical Substrates:
Caption: Workflow for applying DGA-based epoxy coatings to biomedical substrates.
Protocol for Coating Titanium Implants:
-
Substrate Preparation:
-
Degrease the titanium implant by sonicating in acetone and then isopropanol for 15 minutes each.
-
Chemically etch the surface to enhance adhesion. For titanium, a common etchant is a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Handle with extreme caution in a fume hood.
-
Thoroughly rinse the implant with deionized water and dry it under a stream of nitrogen.[6]
-
-
Coating Application:
-
Use a dip-coating method for uniform coverage. Immerse the prepared implant into the formulated DGA epoxy resin for a controlled duration.
-
Withdraw the implant at a constant speed to ensure a uniform coating thickness.
-
-
Curing:
-
Perform an initial cure at a moderate temperature (e.g., 80-100°C) for 1-2 hours to slowly cross-link the resin.
-
Follow with a post-cure at a higher temperature (e.g., 120-150°C) for several hours to achieve full cross-linking and optimal mechanical properties.
-
Characterization of DGA-Based Coatings
Adhesion Strength
The adhesion of the coating to the biomedical substrate is crucial for its long-term performance. The pull-off test is a common method to quantify adhesion strength.
Table 2: Adhesion Strength of Epoxy Coatings on Biomedical Substrates
| Substrate | Coating Type | Adhesion Strength (MPa) |
| Titanium Alloy (Ti6Al4V) | Anodized + Epoxy | 10.4 - 19.2 |
| Stainless Steel | Silane-treated + Epoxy | > 20 |
Protocol for Pull-Off Adhesion Test (ASTM D4541):
-
Glue a loading fixture (dolly) to the surface of the cured DGA coating using a compatible adhesive.
-
Allow the adhesive to cure completely.
-
Cut through the coating around the dolly to isolate the test area.
-
Attach a pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a controlled rate until the dolly is detached.
-
Record the force at which detachment occurs and calculate the adhesion strength in megapascals (MPa).
Surface Characterization
The surface properties of the coating, such as topography and wettability, can influence its interaction with biological systems.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and uniformity of the coating.
-
Contact Angle Measurement: To determine the hydrophilicity or hydrophobicity of the coating surface, which can affect protein adsorption and cell attachment.
Biocompatibility Assessment (ISO 10993)
Biocompatibility testing is essential to ensure the safety of the DGA-based coating for its intended biomedical application. The ISO 10993 series of standards provides a framework for these evaluations.[7][8][9]
In Vitro Cytotoxicity (ISO 10993-5)
The MTT assay is a quantitative colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of medical device materials.[10]
Workflow for In Vitro Cytotoxicity Testing:
Caption: Workflow for assessing the in vitro cytotoxicity of DGA-based coatings using the MTT assay.
Protocol for MTT Assay:
-
Material Extraction: Prepare extracts of the DGA-coated device according to ISO 10993-12. Use cell culture medium (e.g., MEM) as the extraction vehicle.
-
Cell Culture: Seed L929 mouse fibroblast cells or Saos-2 human osteoblast cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Exposure: Replace the culture medium with the material extracts at various concentrations. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[11]
Table 3: ISO 10993-5 Cytotoxicity Grading
| Grade | Reactivity | Description | Cell Viability (%) |
| 0 | None | No cell lysis, no reduction of cell growth | 100 |
| 1 | Slight | ≤ 20% of cells are round, loosely attached; slight growth inhibition | 80-99 |
| 2 | Mild | ≤ 50% of cells are round; no extensive cell lysis; ≤ 50% growth inhibition | 50-79 |
| 3 | Moderate | ≤ 70% of the cell layers contain rounded cells or are lysed; > 50% growth inhibition | 30-49 |
| 4 | Severe | Nearly complete or complete destruction of the cell layers | < 30 |
A material is considered non-cytotoxic if the cytotoxic grade is ≤ 2.[10]
Hemocompatibility (ISO 10993-4)
For blood-contacting devices, hemocompatibility testing is crucial. The hemolysis assay assesses the potential of the material to damage red blood cells.[7][9]
Protocol for Hemolysis Assay (Direct Contact):
-
Prepare samples of the DGA-coated material with defined surface areas.
-
Obtain fresh human or rabbit blood and prepare a diluted red blood cell (RBC) suspension.
-
Incubate the material samples with the RBC suspension at 37°C for a specified time (e.g., 3 hours). Include positive (e.g., water) and negative (e.g., saline) controls.
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the amount of hemoglobin released into the supernatant spectrophotometrically.
-
Calculate the percentage of hemolysis relative to the positive control.
Table 4: Hemolysis Classification (ASTM F756)
| Hemolysis (%) | Classification |
| 0 - 2 | Non-hemolytic |
| 2 - 5 | Slightly hemolytic |
| > 5 | Hemolytic |
Effects of Sterilization
Biomedical devices must be sterilized before use. Common sterilization methods like gamma irradiation and ethylene oxide (EtO) can potentially alter the properties of the DGA-based coating.[12]
Gamma Irradiation
Gamma radiation can induce both chain scission and cross-linking in epoxy resins, which may affect their mechanical properties.[13][14]
Potential Effects of Gamma Irradiation on DGA Coatings:
-
Mechanical Properties: High doses of gamma radiation (>100 kGy) can lead to a decrease in tensile strength and an increase in brittleness.[13]
-
Chemical Structure: FTIR analysis can be used to detect changes in the chemical bonds of the polymer after irradiation. Studies on other epoxy systems have shown that gamma radiation can lead to the degradation of polymeric chains at higher doses.[12][13]
Ethylene Oxide (EtO) Sterilization
EtO sterilization is a lower-temperature process that is generally less damaging to polymers than gamma irradiation.[12] However, residual EtO must be removed to prevent toxic effects.
Leachables and Extractables
It is important to assess the potential for unreacted monomers or other substances to leach from the cured coating. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify any leachable compounds. Studies on other epoxy systems have identified leachables such as bisphenol-A diglycidyl ether (BADGE).[15]
Logical Relationship of Biocompatibility Factors:
Caption: Interrelationship of factors influencing the biocompatibility of DGA-based coatings.
Conclusion
This compound presents a viable option for formulating high-performance, biocompatible coatings for biomedical devices. Careful control over the formulation, application, and curing processes is essential to achieve the desired properties. Thorough characterization and biocompatibility testing according to ISO 10993 standards are mandatory to ensure the safety and efficacy of the final medical device. Further research is warranted to generate more specific quantitative data on the long-term stability, in vivo performance, and specific cellular interactions of DGA-based coatings.
References
- 1. This compound p -(Diglycidylamino)phenyl glycidyl ether 5026-74-4 [sigmaaldrich.com]
- 2. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 3. China this compound CAS 5026-74-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 4. Cas 5026-74-4 this compound Wholesale | Tetra [tetrawill.com]
- 6. Advanced surface engineering of titanium materials for biomedical applications: From static modification to dynamic responsive regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epotek.com [epotek.com]
- 8. nhiso.com [nhiso.com]
- 9. mddionline.com [mddionline.com]
- 10. senzagen.com [senzagen.com]
- 11. blog.johner-institute.com [blog.johner-institute.com]
- 12. ofsoptics.com [ofsoptics.com]
- 13. "Surface Modifications of Titanium Alloys for Biomedical Applications" by Justynne Fabian [arrow.tudublin.ie]
- 14. Frontiers | Gamma Radiation Processed Polymeric Materials for High Performance Applications: A Review [frontiersin.org]
- 15. Detection of leachables and cytotoxicity after exposure to methacrylate- and epoxy-based root canal sealers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rheological Properties of N,N-Diglycidyl-4-glycidyloxyaniline (DGOA) Resin Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the rheological properties of N,N-Diglycidyl-4-glycidyloxyaniline (DGOA) resin systems. DGOA, also known as Triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy resin characterized by its low viscosity, high reactivity, and the high crosslink density of its cured products.[1] Understanding the rheological behavior of DGOA is crucial for optimizing processing parameters and predicting the performance of the final thermoset material in various applications, including advanced composites, adhesives, and coatings.
Overview of Rheological Properties
The curing of DGOA resin involves the transformation from a low-viscosity liquid to a rigid, three-dimensional polymer network. This process is accompanied by significant changes in the material's rheological properties, which can be monitored using techniques such as rotational viscometry and dynamic mechanical analysis (DMA). Key rheological parameters include:
-
Viscosity (η): A measure of a fluid's resistance to flow. The viscosity of the DGOA resin system increases as the curing reaction proceeds, eventually becoming infinitely high at the gel point.
-
Storage Modulus (G'): Represents the elastic component of the viscoelastic behavior of the material. It is a measure of the energy stored and recovered per cycle of deformation. G' increases significantly during curing, indicating the formation of a crosslinked network.
-
Loss Modulus (G''): Represents the viscous component of the viscoelastic behavior. It is a measure of the energy dissipated as heat per cycle. The peak in the loss modulus is often associated with the glass transition temperature (Tg) of the curing system.
-
Complex Viscosity (η*): A frequency-dependent viscosity that is particularly useful for characterizing viscoelastic materials.
The trifunctional nature of DGOA leads to a high crosslink density in the cured state, resulting in excellent thermal and mechanical properties.[1]
Quantitative Rheological Data
Table 1: Isothermal Complex Viscosity and Processing Window of a TGPAP-based Epoxy System
| Formulation | Curing Temperature (°C) | Initial Viscosity (Pa·s) | Time to Reach 100 Pa·s (Processing Window, min) |
| Neat TGPAP with DDS | 140 | Not specified | ~97 |
| 55.6 wt.% DGEBF in TGPAP with DDS | 140 | Not specified | ~140 |
Data extracted from a study by Zainuddin et al. The processing window is defined as the time for the epoxy blend to reach a viscosity of 100 Pa·s.[2]
Experimental Protocols
Sample Preparation
A consistent and thorough sample preparation protocol is critical for obtaining reproducible rheological data.
Materials:
-
This compound (DGOA) resin
-
Curing agent (e.g., 4,4′-diaminodiphenyl sulfone (DDS), methylene dianiline (MDA))[3]
-
Solvent (if necessary for dissolving solid hardeners, e.g., acetone, methanol)
-
Beakers, magnetic stirrer, hot plate, vacuum oven
Protocol:
-
Pre-heating: Pre-heat the DGOA resin to a moderately elevated temperature (e.g., 60-80 °C) to reduce its viscosity for easier mixing.[4] If the curing agent is a solid, it may also need to be pre-heated to its melting point or dissolved in a minimal amount of a suitable solvent.[4]
-
Mixing: Add the stoichiometric amount of the curing agent to the pre-heated DGOA resin. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.
-
Homogenization: Stir the mixture vigorously using a magnetic stirrer until the curing agent is completely dissolved and the mixture is homogeneous. This may take several minutes.
-
Degassing: Place the mixture in a vacuum oven at a temperature similar to the mixing temperature to remove any entrapped air bubbles. Degassing is complete when bubbling ceases.
-
Sample Loading: Immediately after degassing, carefully load the required amount of the resin mixture onto the pre-heated rheometer plate.
Rheological Measurements using a Rotational Rheometer
Equipment:
-
Rotational rheometer with parallel plate geometry (e.g., HAAKE MARS, TA Instruments AR series)[3]
-
Temperature control system (e.g., Peltier or convection oven)
Protocol for Isothermal Cure Monitoring:
-
Instrument Setup:
-
Set the rheometer to the desired isothermal curing temperature.
-
Use a parallel plate geometry with a diameter appropriate for the sample volume and viscosity (e.g., 20-25 mm).
-
Set the gap between the plates to a specified value (e.g., 0.5-1.0 mm).
-
-
Sample Loading:
-
Carefully place the prepared and degassed resin mixture onto the center of the lower plate.
-
Lower the upper plate to the specified gap, ensuring the sample fills the gap completely without overflowing.
-
Trim any excess sample from the edge of the plates.
-
-
Measurement Parameters:
-
Set the measurement mode to oscillation.
-
Apply a small amplitude oscillatory shear strain (e.g., 0.1-1%) to ensure the measurement is within the linear viscoelastic region.
-
Set the angular frequency to a constant value (e.g., 1-10 rad/s).
-
-
Data Acquisition:
-
Start the measurement and record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
Continue the measurement until the rheological parameters reach a plateau, indicating the completion of the curing process at that temperature.
-
-
Gel Point Determination: The gel point, where the material transitions from a liquid to a solid-like state, can be identified as the crossover point of the G' and G'' curves (where tan δ = G''/G' = 1).[5][6]
Visualizations
Caption: Experimental workflow for rheological characterization.
Caption: Factors influencing DGOA resin system properties.
References
- 1. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epitoanyag.org.hu [epitoanyag.org.hu]
Application of Diglycidyl Ether of Bisphenol A (DGOA) in the Synthesis of Shape-memory Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shape-memory polymers (SMPs) are a class of smart materials that can recover their original shape from a deformed, temporary shape upon the application of an external stimulus, such as heat. Among the various materials used for synthesizing SMPs, epoxy-based systems, particularly those utilizing diglycidyl ether of bisphenol A (DGOA), also known as diglycidyl ether of bisphenol A (DGEBA), have garnered significant attention. DGOA, a common epoxy resin, serves as an excellent monomer for creating robust, thermosetting SMPs with a wide range of tunable properties.
The shape-memory effect in DGOA-based polymers is achieved by creating a crosslinked network structure. This network consists of "netpoints" that determine the permanent shape and "switching segments" that allow for the fixing of a temporary shape. The glass transition temperature (Tg) of the polymer typically serves as the switching temperature. Above Tg, the polymer is soft and can be deformed. Upon cooling below Tg while holding the deformation, the temporary shape is fixed. Reheating the polymer above Tg provides the molecular chains with enough mobility to overcome the internal stress and return to their original, permanent shape.
The versatility of DGOA-based SMPs stems from the ability to tailor their thermomechanical and shape-memory properties by carefully selecting the curing agent (hardener) and adjusting the stoichiometry. Common curing agents include aliphatic and aromatic diamines, anhydrides, and dicarboxylic acids. The choice of curing agent influences the crosslink density, chain flexibility, and ultimately, the glass transition temperature, mechanical strength, and shape-memory performance of the resulting polymer.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of DGOA-based shape-memory polymers, intended to guide researchers in this field.
Data Presentation
The following table summarizes the quantitative data for various DGOA-based shape-memory polymer systems, highlighting the influence of different curing agents on their properties.
| DGOA-Based System | Curing Agent | Tg (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Shape Fixity (%) | Shape Recovery (%) | Reference |
| DGEBA/TETA | Triethylenetetramine (TETA) | ~142 | - | - | - | - | - | [1] |
| DGEBA/IPD | Isophorone diamine (IPD) | ~162 | - | - | - | - | - | [1] |
| DGEBA/DDS | 4,4′-Diaminodiphenylsulfone (DDS) | >200 | - | - | - | ~75-90 | ~93-99 | [2] |
| DGEBA/DDM | 4,4′-Diaminodiphenyl methane (DDM) | - | - | - | - | - | - | [2][3] |
| DGEBA/Jeffamine D-230 | Poly(oxypropylene) diamine | - | - | - | - | >99 | >99 | [3][4] |
| DGEBA/PMDA/PTAC | Pyromellitic dianhydride & Poly(tetramethylene oxide) | - | - | - | - | Good | Good | [5] |
Note: "-" indicates data not available in the cited sources. The properties can vary significantly based on the exact stoichiometric ratios and curing cycles.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of a representative DGOA-based shape-memory polymer using a diamine curing agent.
I. Synthesis of DGOA-Diamine Shape-Memory Polymer
This protocol describes the synthesis of a shape-memory polymer from DGOA (DGEBA) and a poly(oxypropylene) diamine (e.g., Jeffamine® D-230).
Materials:
-
Diglycidyl ether of bisphenol A (DGOA/DGEBA) resin (e.g., epoxy equivalent weight ~187 g/eq)
-
Poly(oxypropylene) diamine (e.g., Jeffamine® D-230, amine hydrogen equivalent weight ~60 g/eq)
-
Silicone molds
-
Vacuum oven
-
Mechanical stirrer
-
Hot plate
Procedure:
-
Stoichiometric Calculation: Calculate the required amounts of DGOA resin and diamine hardener based on their respective equivalent weights to achieve a stoichiometric ratio of epoxy groups to amine hydrogen atoms (typically 1:1). For example, for every 100g of DGEBA (EEW ~187 g/eq), you would need approximately 32.1g of Jeffamine D-230 (AHEW ~60 g/eq).
-
Preheating and Mixing: Preheat the DGOA resin to approximately 60°C to reduce its viscosity. Add the calculated amount of the diamine hardener to the preheated resin.
-
Mechanical Stirring: Mechanically stir the mixture at 60°C for 5-10 minutes until a homogeneous, clear solution is obtained.
-
Degassing: Place the mixture in a vacuum oven at 60-70°C for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Carefully pour the degassed mixture into preheated silicone molds of the desired shape for sample preparation.
-
Curing: Transfer the molds to an oven and cure the polymer using a two-stage curing cycle. A typical cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking. For a DGEBA/Jeffamine D-230 system, a representative curing schedule is 80°C for 2 hours, followed by 120°C for another 2 hours.
-
Demolding: After the curing process is complete, allow the molds to cool down to room temperature before carefully demolding the synthesized shape-memory polymer samples.
II. Characterization of Shape-Memory Properties
This protocol outlines a standard thermomechanical test to quantify the shape-memory effect.
Equipment:
-
Dynamic Mechanical Analyzer (DMA) or a Universal Testing Machine (UTM) with a temperature-controlled chamber.
-
Calipers for dimensional measurements.
Procedure (Fold-and-Deploy Test):
-
Initial State: Prepare a rectangular specimen of the synthesized polymer.
-
Heating: Heat the specimen to a temperature above its glass transition temperature (Tg + 20°C) in the thermomechanical analyzer.
-
Deformation (Programming): Once the temperature has stabilized, apply a deformation to the sample. For a bending test, this could be folding the sample to a 180° angle (θ_prog).
-
Fixing the Temporary Shape: While maintaining the deformation, cool the sample to a temperature well below its Tg (e.g., room temperature).
-
Unloading: Once cooled, remove the external force. The sample will partially recover, and the angle of the fixed temporary shape (θ_fix) is measured.
-
Recovery: Reheat the sample to the programming temperature (Tg + 20°C) without any applied stress. The sample will gradually recover its original shape. The final recovered angle (θ_rec) is measured.
Calculations:
-
Shape Fixity Ratio (Rf): This quantifies the ability of the polymer to fix the temporary deformation. Rf = (θ_fix / θ_prog) * 100%
-
Shape Recovery Ratio (Rr): This measures the extent to which the polymer recovers its original shape. Rr = ((θ_prog - θ_rec) / θ_prog) * 100%
III. Characterization of Thermomechanical Properties
Dynamic Mechanical Analysis (DMA):
DMA is used to determine the glass transition temperature (Tg) and the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the polymer as a function of temperature.
Procedure:
-
A rectangular sample is subjected to a sinusoidal oscillating force.
-
The temperature is ramped over a desired range (e.g., from room temperature to Tg + 50°C) at a constant heating rate (e.g., 3°C/min).
-
The peak of the tan delta curve is typically taken as the glass transition temperature (Tg). The storage modulus in the glassy state (below Tg) and the rubbery state (above Tg) provides information about the stiffness of the material in its different states.
Tensile Testing:
Tensile tests are performed to determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Procedure:
-
Dog-bone shaped specimens are prepared according to standard specifications (e.g., ASTM D638).
-
The test is conducted at a constant strain rate at room temperature using a universal testing machine.
-
The stress-strain curve is recorded until the specimen fractures.
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis and function of DGOA-based shape-memory polymers.
Caption: Workflow for the synthesis of DGOA-based shape-memory polymer.
Caption: The thermal shape-memory cycle of a DGOA-based polymer.
Caption: Simplified reaction scheme of DGOA crosslinking with a primary diamine.
References
Troubleshooting & Optimization
Troubleshooting incomplete curing of N,N-Diglycidyl-4-glycidyloxyaniline resins
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing issues related to the incomplete curing of N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA) epoxy resins.
Troubleshooting Incomplete Curing
Incomplete or improper curing of DGGOA resins can manifest as tacky surfaces, poor mechanical properties, and inconsistent experimental results. This guide provides a systematic approach to identifying and resolving common curing problems.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for incomplete DGGOA resin curing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete curing in DGGOA resin systems?
A1: The most frequent causes include:
-
Incorrect Stoichiometry: An improper ratio of resin to hardener is a primary culprit.[1][2] Even minor deviations can lead to a significant number of unreacted epoxy or hardener groups, compromising the final polymer network.[3][4]
-
Inadequate Mixing: Failure to achieve a homogeneous mixture of resin and hardener will result in localized areas of uncured material.[1] It is crucial to scrape the sides and bottom of the mixing vessel thoroughly.
-
Improper Curing Temperature: The curing temperature directly influences the reaction kinetics.[3] Temperatures that are too low will result in a significantly slower or incomplete reaction. Conversely, excessively high temperatures can lead to rapid, uncontrolled reactions, potentially causing defects.[5]
-
High Humidity: Moisture in the curing environment can interfere with the chemical reactions of some hardeners, particularly amines, leading to surface defects like blushing (a cloudy or oily finish) and incomplete curing.[6]
-
Expired or Improperly Stored Materials: Epoxy resins and hardeners have a finite shelf life. Over time, they can degrade or absorb moisture, which will negatively impact their reactivity and the properties of the cured product.
Q2: How do I calculate the correct mix ratio for DGGOA resin and a specific hardener?
A2: To calculate the correct mix ratio, you need the Epoxy Equivalent Weight (EEW) of the DGGOA resin and the Amine Hydrogen Equivalent Weight (AHEW) of the amine hardener. The goal is to have a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen atoms.
The formula to calculate the parts by weight of hardener per 100 parts of resin (phr) is:
phr = (AHEW / EEW) * 100
Example Calculation:
Let's assume you are using DGGOA with a typical EEW of 110 g/eq and 4,4'-Diaminodiphenylmethane (DDM) as the hardener, which has an AHEW of 49.5 g/eq.
phr of DDM = (49.5 / 110) * 100 = 45 phr
This means you would need 45 parts by weight of DDM for every 100 parts by weight of DGGOA resin.
Q3: What are typical curing schedules for DGGOA resins?
A3: The curing schedule is highly dependent on the hardener used.
-
Amine Hardeners: Aromatic amines, commonly used with DGGOA for high-temperature applications, often require an elevated temperature cure. A typical schedule might involve an initial cure at a lower temperature (e.g., 2 hours at 120°C) followed by a post-cure at a higher temperature (e.g., 2-4 hours at 160°C or higher) to ensure complete cross-linking and achieve the maximum glass transition temperature (Tg).[7]
-
Anhydride Hardeners: Anhydride-cured systems also necessitate elevated temperatures and often benefit from a catalyst, such as a tertiary amine, to accelerate the reaction.[8] A representative cure cycle could be 2 hours at 90°C followed by a post-cure of 4 hours at 165°C.[8]
Always consult the technical data sheet for the specific hardener you are using for the recommended cure schedule.
Q4: Can the tertiary amine group in the DGGOA molecule affect the curing process?
A4: Yes, the tertiary amine inherent in the DGGOA structure can act as an internal catalyst, particularly in reactions with anhydride hardeners. This can accelerate the curing process. However, it's important to note that this same group can inhibit cationic photopolymerization, making DGGOA less suitable for UV-curing applications that rely on this mechanism.[3]
Quantitative Data Summary
| Property | Value | Reference(s) |
| DGGOA Resin Properties | ||
| Molecular Weight | 277.32 g/mol | [3][5][][10] |
| Epoxy Equivalent Weight (EEW) | 100 - 120 g/eq | [3][11][12] |
| Appearance | Yellow to brown viscous liquid | [3][11] |
| Density (at 25°C) | ~1.22 g/mL | [3][5][] |
| Viscosity (at 25°C) | 1500 - 9500 cPs | [3][11][12] |
| Curing Parameters | ||
| Recommended Humidity | < 60% RH | |
| Typical Amine Hardener Cure | 2h @ 120°C + 2-4h @ >160°C | [7] |
| Typical Anhydride Hardener Cure | 2h @ 90°C + 4h @ 165°C | [8] |
Experimental Protocols for Curing Analysis
To quantitatively assess the curing process and troubleshoot issues, the following analytical techniques are recommended.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC measures the heat flow associated with the curing reaction, providing information on the extent of cure, glass transition temperature (Tg), and reaction kinetics.[13][14][15][16]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed DGGOA resin/hardener system into a DSC pan.
-
Non-Isothermal Scan (to determine total heat of reaction):
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the curing exotherm (e.g., 250°C).[14]
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
-
Isothermal Scan (to determine the degree of cure at a specific temperature):
-
Equilibrate the sample at the desired isothermal curing temperature.
-
Hold the sample at this temperature for a specified time, monitoring the heat flow.
-
After the isothermal hold, cool the sample and then perform a second non-isothermal scan to measure the residual heat of reaction (ΔH_residual).
-
-
Calculation of Degree of Cure (α): α = (ΔH_total - ΔH_residual) / ΔH_total
Caption: DSC experimental workflow for determining the degree of cure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Cure Monitoring
FTIR spectroscopy can be used to monitor the curing process by tracking the disappearance of the epoxy group absorption band.[17][18]
Methodology:
-
Sample Preparation: Apply a thin film of the freshly mixed DGGOA resin/hardener system onto the crystal of an Attenuated Total Reflectance (ATR) FTIR accessory.[6]
-
Data Acquisition:
-
If using a heated ATR accessory, set it to the desired cure temperature.
-
Collect FTIR spectra at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
Identify the characteristic absorption peak for the epoxy group, which is typically around 915 cm⁻¹.[3][18]
-
Select a reference peak that does not change during the reaction, such as a C-H stretching peak from the aromatic ring.
-
Calculate the degree of conversion by monitoring the decrease in the normalized absorbance of the epoxy peak over time.
-
Rheometry for Viscosity and Gel Point Determination
Rheometry is used to measure the change in viscosity of the resin system as it cures, allowing for the determination of the gel time. The gel point is the transition from a liquid to a solid-like material and is often identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').[19][20]
Methodology:
-
Sample Preparation: Place the freshly mixed DGGOA resin/hardener system between the parallel plates of the rheometer.[19]
-
Measurement:
-
Set the rheometer to the desired isothermal cure temperature.
-
Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain.[19]
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
The gel time is determined as the point where the G' and G'' curves intersect.[20]
-
The working life or pot life of the resin system can be estimated from the viscosity profile.
-
Caption: Rheological changes during the curing of DGGOA resin.
References
- 1. bestbartopepoxy.com [bestbartopepoxy.com]
- 2. epoxyking.com [epoxyking.com]
- 3. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5026-74-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tri-iso.com [tri-iso.com]
- 10. This compound | 5026-74-4 | FD141816 [biosynth.com]
- 11. China this compound CAS 5026-74-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 12. This compound [myskinrecipes.com]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. thermalsupport.com [thermalsupport.com]
- 15. m.youtube.com [m.youtube.com]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. researchgate.net [researchgate.net]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. tainstruments.com [tainstruments.com]
- 20. epitoanyag.org.hu [epitoanyag.org.hu]
Technical Support Center: Reducing Brittleness in DGOA-based Epoxy Networks
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diglycidyl ether of o-phthalic acid (DGOA)-based epoxy networks. The focus is on addressing and overcoming the inherent brittleness of these materials to enhance their performance in various applications.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your experiments with DGOA-based epoxy networks.
Q1: My cured DGOA epoxy is extremely brittle and fractures easily under minimal stress. What are the immediate steps I can take to improve its toughness?
A1: The inherent brittleness of highly crosslinked epoxy resins is a common issue.[1][2] To immediately address this, consider the following:
-
Incorporate a Toughening Agent: The most direct method to combat brittleness is by introducing a second phase of toughening agents.[2][3] Options include liquid rubbers, core-shell rubbers, thermoplastics, and nanoparticles.[3] Rubber toughening, in particular, is known to significantly improve the impact resistance of epoxy resins.[3]
-
Optimize the Curing Process: The curing conditions can influence the final network structure. While not a primary toughening method, ensuring a complete and uniform cure according to the manufacturer's specifications is crucial for achieving the best possible mechanical properties.
-
Adjust the Stoichiometry: Varying the epoxy-to-hardener ratio can alter the crosslink density. A lower crosslink density may lead to a less brittle material, though this can also impact other properties like thermal resistance.[3]
Q2: I added a liquid rubber (e.g., CTBN) to my DGOA formulation, but the toughness did not improve as expected. What could be the problem?
A2: Several factors can influence the effectiveness of liquid rubber toughening:
-
Phase Separation: For the rubber to be an effective toughener, it needs to phase-separate into small, dispersed particles within the epoxy matrix during curing.[4] If the rubber remains fully dissolved or forms very large particles, the toughening effect will be minimal.
-
Interfacial Adhesion: Good adhesion between the rubber particles and the epoxy matrix is crucial for stress transfer and energy dissipation. The use of functionalized rubbers, such as carboxyl-terminated butadiene acrylonitrile (CTBN), is recommended as the functional groups can react with the epoxy resin, improving interfacial bonding.[3][5]
-
Curing Agent Compatibility: The choice of curing agent can affect the phase separation process and the final morphology of the rubber-toughened epoxy. It is important to ensure compatibility between the resin, rubber, and curing agent.
Q3: After adding a toughening agent, the tensile strength and modulus of my DGOA epoxy have decreased significantly. Is this normal?
A3: Yes, a decrease in tensile strength and modulus is a common trade-off when incorporating certain toughening agents, especially soft materials like rubbers.[6] This is because the toughening agent introduces a more flexible, lower-modulus phase into the rigid epoxy network. However, this reduction can be minimized by:
-
Using a lower concentration of the toughening agent.
-
Employing hybrid toughening systems , such as combining rubber particles with rigid nanoparticles (e.g., nanosilica). This approach can sometimes lead to a synergistic effect, improving toughness without a significant loss in stiffness.[2][7]
-
Opting for thermoplastic tougheners , which can sometimes improve toughness while maintaining or even increasing the modulus and thermal resistance.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of toughening agents for epoxy resins like DGOA?
A1: Toughening agents for epoxy resins can be broadly categorized into several groups:
-
Rubbers: These include liquid rubbers like carboxyl-terminated butadiene acrylonitrile (CTBN) and hydroxyl-terminated polybutadiene (HTPB), as well as pre-formed core-shell rubber particles.[3][8] They are very effective at improving impact strength.[3]
-
Thermoplastics: Engineering thermoplastics such as polyetherimide (PEI), polysulfone (PSF), and polyethersulfone (PES) can be blended with epoxy resins to enhance toughness, often with the added benefit of maintaining high-temperature performance.[3]
-
Nanoparticles: Inorganic nanoparticles like nanosilica, carbon nanotubes, and graphene can improve the fracture toughness of epoxy resins.[9] They work by mechanisms such as crack deflection and promoting localized plastic deformation of the matrix.[9]
-
Bio-based Tougheners: Modified vegetable oils, such as epoxidized soybean oil (ESO), can be used as renewable toughening agents and plasticizers.[6]
Q2: How do toughening agents work to reduce brittleness in epoxy networks?
A2: Toughening agents primarily work by introducing mechanisms that dissipate energy that would otherwise contribute to crack propagation. The main toughening mechanisms include:
-
Crack Pinning: Dispersed particles of the toughening agent can pin the crack front, making it more difficult for the crack to advance.
-
Crack Deflection and Bridging: The particles can deflect the crack path, increasing the fracture surface area and the energy required for failure. Crack bridging occurs when ligaments of the toughening material span the crack in its wake.
-
Shear Banding and Plastic Deformation: The stress concentration around the toughening particles can initiate localized plastic deformation in the epoxy matrix, such as shear banding, which is a significant energy absorption mechanism.
-
Cavitation and Void Growth: Rubber particles can cavitate (form internal voids) under stress, which relieves triaxial stress at the crack tip and promotes further plastic deformation of the surrounding matrix.
Q3: Are there any toughening agents that can improve the toughness of DGOA epoxy without reducing its glass transition temperature (Tg)?
A3: Yes, this is a common goal in toughening thermosetting polymers. While flexibilizers and some liquid rubbers can lower the Tg, other toughening agents can maintain or even increase it:
-
Rigid Nanoparticles: The addition of inorganic nanoparticles like nanosilica can increase toughness without negatively affecting the glass transition temperature.[10]
-
High-Tg Thermoplastics: Blending with high-performance thermoplastics that have a high glass transition temperature can improve the toughness of the epoxy network while maintaining its high-temperature performance.[10]
-
Core-Shell Rubbers: These particles have a rubbery core and a glassy shell. The shell is designed to be compatible with the epoxy matrix, which can lead to improved toughness with a minimal decrease in Tg compared to conventional liquid rubbers.
Quantitative Data Summary
The following table summarizes the effects of different toughening agents on the mechanical properties of epoxy resins. Note: Most of the available quantitative data is for DGEBA-based epoxy resins, but the trends are generally applicable to DGOA-based systems.
| Toughening Agent | Concentration (wt%) | Base Epoxy | Change in Fracture Toughness (KIC) | Change in Tensile Strength | Change in Young's Modulus | Reference |
| Epoxidized Soybean Oil (ESO) | 10 | DGEBA | Significant enhancement in impact strength | Slight increase | - | [6] |
| Rubber Toughening | - | DGEBA | +144% | - | - | [1] |
| Nanophase Separated Epoxy | - | DGEBA | +50% | - | - | [1] |
| Polyether Polyol | 1-6 | DGEBA | Improved | Decreased | Decreased | [2] |
| NH2-MWCNTs in Polyol/Epoxy | - | DGEBA | Significant improvement | Improved | Improved | [2] |
| Graphene Platelets (GnP) | 2 | Epoxy | KIC = 1.87 MPa·m0.5 | 30 MPa | 2.69 GPa | [9] |
| Boron Nitride (BN) | 2 | Epoxy | KIC = 1.59 MPa·m0.5 | 39 MPa | 2.33 GPa | [9] |
| Hydroxyl Terminated Polybutadiene (HTPB) | 1-1.5 | DGEBA | Improved impact properties | - | - | [8] |
Experimental Protocols
Protocol 1: Incorporation of Liquid Rubber (CTBN) into DGOA Epoxy Resin
This protocol describes a general method for preparing a rubber-toughened DGOA epoxy network.
Materials:
-
Diglycidyl ether of o-phthalic acid (DGOA) epoxy resin
-
Carboxyl-terminated butadiene acrylonitrile (CTBN) liquid rubber
-
Amine-based curing agent
-
Catalyst (e.g., triphenylphosphine), if required for pre-reaction
Procedure:
-
Pre-reaction (Adduct Formation - Optional but Recommended): a. In a reaction vessel, mix the DGOA resin and CTBN rubber at the desired ratio (e.g., 90:10 by weight). b. Heat the mixture to 150-170°C with constant stirring. c. If a catalyst is used, add it at this stage. d. Maintain the temperature and stirring for 1-2 hours to allow the carboxyl groups of the CTBN to react with the epoxy groups of the DGOA, forming an adduct. This step improves the compatibility and interfacial adhesion. e. Cool the mixture to room temperature.
-
Mixing and Curing: a. To the DGOA-CTBN adduct (or a simple blend if pre-reaction is not performed), add the stoichiometric amount of the amine curing agent. b. Mix thoroughly until a homogeneous mixture is obtained. It is advisable to perform this under vacuum to remove any entrapped air bubbles. c. Pour the mixture into a pre-heated mold. d. Cure the mixture in an oven following a recommended curing cycle (e.g., 2 hours at 80°C followed by 2 hours at 150°C). The exact cycle will depend on the specific resin and hardener system. e. Allow the cured sample to cool slowly to room temperature to avoid internal stresses.
Protocol 2: Preparation of Nanosilica-Toughened DGOA Epoxy
This protocol outlines the dispersion of nanosilica in a DGOA epoxy resin.
Materials:
-
Diglycidyl ether of o-phthalic acid (DGOA) epoxy resin
-
Surface-modified silica nanoparticles
-
Amine-based curing agent
-
Solvent (e.g., acetone), if using dry nanoparticles
Procedure:
-
Dispersion of Nanoparticles: a. Solvent-based method: Disperse the desired amount of silica nanoparticles in a minimal amount of a suitable solvent using an ultrasonic bath for 30-60 minutes to break up agglomerates. Add this dispersion to the DGOA resin and mix. Remove the solvent under vacuum at an elevated temperature (e.g., 60-80°C). b. Solvent-free method: Directly add the silica nanoparticles to the DGOA resin. Use a high-shear mixer or a three-roll mill to disperse the nanoparticles until a uniform consistency is achieved. This method is often preferred to avoid issues with residual solvent.
-
Mixing and Curing: a. Cool the nanoparticle-DGOA mixture to room temperature. b. Add the stoichiometric amount of the amine curing agent and mix thoroughly, preferably under vacuum. c. Pour the mixture into a mold. d. Follow the appropriate curing schedule for the DGOA resin system. e. Cool the cured sample to room temperature.
Visual Guides
Caption: Toughening mechanisms in modified epoxy networks.
Caption: General experimental workflow for toughening DGOA epoxy.
References
- 1. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review | MDPI [mdpi.com]
- 4. US20110294963A1 - Method of toughening epoxy resin and toughened epoxy resin composite - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 10. youtube.com [youtube.com]
Optimizing DGOA and Diaminodiphenyl Sulfone (DDS) Stoichiometry: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the stoichiometry of diglycidyl ether of bisphenol A (DGOA) and diaminodiphenyl sulfone (DDS) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism between DGOA and DDS?
The curing process of DGOA with DDS primarily involves epoxy-amine reactions. The reaction proceeds in two main stages:
-
Linear Polymerization: The primary amine groups on the DDS molecule react with the epoxy groups of the DGOA, leading to the formation of linear polymer chains.[1] This initial reaction is dominant up to the point of gelation.
-
Crosslinking: Subsequently, the secondary amine groups formed during the initial reaction react with remaining epoxy groups.[1][2] This second reaction creates branching and crosslinks, forming a three-dimensional thermoset network.[2][3]
Q2: How does stoichiometry affect the final properties of the cured epoxy resin?
Stoichiometry plays a critical role in determining the final thermomechanical properties of the cured DGOA-DDS system.
-
Glass Transition Temperature (Tg): A stoichiometric mixture of DGOA and DDS generally results in the highest glass transition temperature (Tg) due to the formation of a highly crosslinked and rigid network.[4] An excess of either the epoxy resin or the amine hardener can lead to a lower Tg.[5] For instance, an excess of amine can result in unreacted monomers and dangling chain ends, which decreases the cross-linking density and, consequently, the Tg.[5]
-
Mechanical Properties: The stoichiometry influences mechanical properties such as modulus and toughness. While a stoichiometric ratio often provides high stiffness, slight variations can be used to tailor specific properties. For example, in some systems, a small excess of epoxy resin has been shown to yield a tighter and tougher material.
Q3: What are the common issues encountered during the curing process?
Several common problems can arise during the curing of DGOA-DDS systems, often related to improper procedure.
-
Incomplete or Tacky Cure: This is one of the most frequent issues and is often characterized by soft or sticky spots on the surface of the cured resin.[6] The primary causes include incorrect mixing ratios of DGOA and DDS, inadequate mixing leading to an inhomogeneous mixture, and curing at a temperature that is too low.[7][8]
-
Bubbles in the Mixture: Air bubbles can become trapped in the epoxy during mixing, creating voids in the final cured product.[6] This is more likely to occur with cold and therefore more viscous resin.[7]
-
Cloudy or Hazy Appearance: Cloudiness in the cured epoxy can be a result of moisture contamination during mixing or curing.[7][6] High humidity environments can contribute to this issue.[7]
-
Cracking: Cracks can form in the cured epoxy due to incorrect mixing ratios or applying the epoxy in layers that are too thick.[9] Rapid and drastic temperature changes during the curing process can also induce stress and lead to cracking.[9]
Troubleshooting Guides
Issue 1: Incomplete or Tacky Cure
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Carefully and precisely measure the DGOA and DDS components according to the calculated stoichiometric ratio. Use calibrated scales for accurate measurements.[9][10] |
| Inadequate Mixing | Mix the resin and hardener thoroughly for the recommended duration, typically 3-5 minutes.[8] Scrape the sides and bottom of the mixing container to ensure all components are well-integrated.[8][10] |
| Low Curing Temperature | Ensure the curing environment maintains a consistent and appropriate temperature, typically between 70-80°F (21-27°C), unless specific protocols dictate otherwise.[9] Use a temperature-controlled oven for precise curing cycles. |
| Expired or Contaminated Materials | Check the expiration dates of the DGOA and DDS. Do not use materials that are past their shelf life. Ensure that the components have not been contaminated with moisture or other foreign substances.[7] |
Issue 2: Presence of Bubbles
| Potential Cause | Troubleshooting Step |
| Air Trapped During Mixing | Mix the components slowly and deliberately to minimize the introduction of air.[7] After pouring, a heat gun or torch can be gently passed over the surface to help release trapped bubbles. |
| High Viscosity of Resin | Gently warm the DGOA resin component in a water bath before mixing to reduce its viscosity. This will allow bubbles to rise to the surface and dissipate more easily.[7] |
| Porous Substrate | If applying to a porous material, consider applying a thin seal coat first to prevent outgassing from the substrate, which can introduce bubbles into the main layer.[7] |
Issue 3: Cloudy Appearance
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all mixing containers and tools are clean and completely dry before use. Work in a low-humidity environment whenever possible.[7][6] |
| Improper Mixing | Incomplete mixing can lead to localized areas with different curing characteristics, which may appear cloudy.[7] Ensure a homogeneous mixture is achieved before pouring. |
Experimental Protocols
Protocol 1: Sample Preparation and Curing
-
Stoichiometric Calculation: Determine the correct weight ratio of DGOA to DDS based on their respective epoxy equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW).
-
Pre-heating: To reduce viscosity and facilitate mixing, gently preheat the DGOA resin to approximately 140°F.
-
Mixing: Accurately weigh the DGOA and DDS into a clean, dry container. Mix the components thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the container.
-
Degassing: Place the mixture in a vacuum oven for 15 minutes to remove any trapped air bubbles.
-
Curing: Pour the mixture into a pre-heated mold. Transfer the mold to a programmable oven and cure according to the desired temperature profile. A typical cure cycle might involve heating from 35°C to 180°C at a controlled ramp rate, followed by a post-cure at 180°C for three hours.[3]
Protocol 2: Characterization of Cured Epoxy
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) and the extent of the curing reaction.[1] A non-isothermal scan can be used to analyze the kinetics of the curing process.
-
Near-Infrared (NIR) Spectroscopy: Employ NIR spectroscopy to monitor the concentration of epoxy, primary amine, and secondary amine groups throughout the curing process.[1][11] This provides insight into the reaction mechanism and kinetics.[11]
-
Dynamic Mechanical Analysis (DMA): Perform DMA to measure the storage modulus (E'), loss modulus (E''), and tan delta of the cured samples over a temperature range.[3] This analysis provides information on the viscoelastic properties and the glass transition temperature.
Data Presentation
Table 1: Effect of Stoichiometry on Glass Transition Temperature (Tg)
| Stoichiometric Ratio (Amine/Epoxy) | Curing Schedule | Tg (°C) | Data Source |
| Stoichiometric | Varies | Typically highest value | [4] |
| Excess Amine | Varies | Decreases with increasing excess | [5] |
| Excess Epoxy | Varies | Generally decreases | [12] |
Note: The exact Tg values are highly dependent on the specific DGOA and DDS products used, as well as the curing schedule. The table provides a general trend.
Visualizations
Caption: Experimental workflow for preparing DGOA-DDS epoxy resin.
Caption: Simplified reaction mechanism for the curing of DGOA with DDS.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. researchgate.net [researchgate.net]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. Influence of stoichiometry on the glass transition and bond exchange reactions in epoxy thermoset polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bestbartopepoxy.com [bestbartopepoxy.com]
- 7. resiners.com [resiners.com]
- 8. bestbartopepoxy.com [bestbartopepoxy.com]
- 9. epoxyclasses.com [epoxyclasses.com]
- 10. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. mdpi.com [mdpi.com]
Technical Support Center: N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the polymerization of N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DGGOA) and what are its primary applications?
This compound, also known as Triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy resin.[1] Its structure contains three reactive epoxy groups, which allows for the formation of a densely cross-linked polymer network upon curing.[1][2] This high cross-link density imparts excellent thermal stability and mechanical strength to the cured material.[3] DGGOA is commonly used in high-performance applications such as aerospace, automotive, and electronics industries as a matrix for composites, adhesives, and coatings.[3][4]
Q2: What are the most common curing agents used with DGGOA?
The most common curing agents, or hardeners, for DGGOA are aromatic amines and anhydrides.[1] Aromatic amines, such as diaminodiphenyl sulfone (DDS), are widely used for high-performance applications due to the superior thermal stability and chemical resistance they impart to the cured network.[2] The tertiary amine group within the DGGOA structure can act as an internal catalyst, particularly when using anhydride hardeners.[1]
Q3: What are the primary desired reactions during DGGOA polymerization with an amine hardener?
The primary desired reactions involve the nucleophilic addition of the amine hydrogen atoms to the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a carbon-nitrogen bond.[2] This process occurs in two stages: the reaction of the primary amine with an epoxy group to form a secondary amine, followed by the reaction of the secondary amine with another epoxy group to create a tertiary amine.[5][6] These reactions lead to the formation of a three-dimensional cross-linked network.
Troubleshooting Guide: Preventing and Identifying Side Reactions
This guide addresses common issues and side reactions encountered during DGGOA polymerization.
Issue 1: Incomplete Curing or Tacky Surfaces
Symptoms: The polymerized material feels sticky or soft to the touch after the recommended curing time.[7]
Possible Causes & Solutions:
| Cause | Prevention & Troubleshooting Steps |
| Incorrect Stoichiometry | The ratio of DGGOA to the curing agent is critical. An incorrect ratio can lead to incomplete curing.[2][7] Ensure precise measurement of both components by weight, as recommended in the technical data sheet. Experimental studies have shown that deviations from the optimal stoichiometry significantly impact the glass transition temperature (Tg) and mechanical properties.[8][9] |
| Inadequate Mixing | Thoroughly mix the resin and hardener to ensure a homogeneous mixture. Scrape the sides and bottom of the mixing container to incorporate all material. Poor mixing can result in localized areas of uncured resin.[10] |
| Low Curing Temperature | Curing at a temperature below the recommended range can significantly slow down the reaction rate, leading to incomplete polymerization.[7][9] Ensure the curing oven is properly calibrated and maintains a consistent temperature. For high-performance systems like DGGOA/DDS, a multi-step curing schedule with a post-cure at a higher temperature is often required to achieve full conversion.[11] |
| Moisture Contamination | Moisture can react with the epoxy resin and interfere with the curing process, leading to a cloudy appearance and reduced mechanical properties.[10] Store DGGOA and curing agents in a dry environment and avoid polymerization in high-humidity conditions. |
Issue 2: Brittle Material and Reduced Thermal Stability
Symptoms: The final polymer is brittle, has a lower than expected glass transition temperature (Tg), and exhibits poor thermal stability.
Possible Causes & Solutions:
| Cause | Prevention & Troubleshooting Steps |
| Etherification Side Reactions | At elevated temperatures, the hydroxyl groups formed during the primary amine-epoxy reaction can react with other epoxy groups, forming ether linkages.[5][8][12] This side reaction is more prevalent in epoxy-rich formulations and at higher curing temperatures.[5][12] To minimize etherification, use a stoichiometric or slightly amine-rich formulation and avoid excessive curing temperatures or prolonged curing times at high temperatures. |
| Intramolecular Cyclization | Due to the proximity of the reactive groups in DGGOA, intramolecular reactions can occur, leading to the formation of cyclic structures.[13] This is more pronounced in nitrogen-containing epoxides like DGGOA.[13] These cyclic structures do not contribute to the network formation and can lead to a lower cross-link density and reduced thermomechanical properties. Using a carefully controlled heating ramp rate during curing can help favor intermolecular reactions over intramolecular cyclization. |
| Homopolymerization | The tertiary amine within the DGGOA molecule can catalyze the homopolymerization of the epoxy groups, especially at high temperatures.[1][5] This can lead to a heterogeneous network structure. Adhering to the recommended curing schedule and avoiding excessive temperatures can help control this side reaction. |
Issue 3: Inhibition of Cationic Photopolymerization
Symptoms: Slow or no polymerization when using a cationic photoinitiator with DGGOA under UV radiation.
Possible Causes & Solutions:
| Cause | Prevention & Troubleshooting Steps |
| Inhibitory Effect of Tertiary Amine | The tertiary amine group in the DGGOA structure can act as an inhibitor in cationic photopolymerization by neutralizing the photogenerated acid that initiates the polymerization.[1][14] This results in non-reactivity or a significantly retarded polymerization rate.[1][14] |
| Use of Alternative Initiating Systems | For UV curing applications involving DGGOA, consider using hybrid curing systems or photoinitiators that are less susceptible to amine inhibition. Alternatively, thermal curing with amine or anhydride hardeners is a more reliable method for DGGOA. |
Experimental Protocols & Data
Protocol 1: Thermal Curing of DGGOA with Diaminodiphenyl Sulfone (DDS)
This protocol describes a typical procedure for the thermal curing of DGGOA with DDS, a common aromatic amine hardener.
Materials:
-
This compound (DGGOA)
-
4,4'-Diaminodiphenyl sulfone (DDS)
-
Mixing container and stirrer
-
Vacuum oven
-
Mold
Procedure:
-
Stoichiometric Calculation: Calculate the required weight of DDS based on the epoxy equivalent weight (EEW) of the DGGOA and the amine hydrogen equivalent weight (AHEW) of DDS. A common stoichiometric ratio is 1:1 of epoxy groups to amine hydrogens.
-
Preheating and Mixing:
-
Preheat the DGGOA resin to approximately 80-100°C to reduce its viscosity.
-
Melt the DDS at a temperature of 120-140°C.
-
Add the molten DDS to the preheated DGGOA resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.[15]
-
-
Degassing: Place the mixture in a vacuum oven at 100-120°C for 15-30 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a preheated mold.
-
Curing Schedule:
-
Cooling: Allow the cured polymer to cool slowly to room temperature to avoid thermal stresses.
Table 1: Influence of Stoichiometry on Polymer Properties
| Stoichiometric Ratio (Amine/Epoxy) | Glass Transition Temperature (Tg) | Mechanical Properties | Likelihood of Side Reactions |
| < 1.0 (Epoxy-rich) | May decrease due to incomplete cross-linking | Can be brittle | Higher probability of etherification and homopolymerization |
| 1.0 (Stoichiometric) | Optimal Tg and mechanical properties | Balanced strength and toughness | Minimized side reactions |
| > 1.0 (Amine-rich) | Decreases due to plasticization by unreacted amine | Can be more ductile but weaker | Lower probability of etherification, but unreacted amine can affect properties |
Note: The exact values will depend on the specific curing agent and curing cycle.
Protocol 2: Monitoring DGGOA Polymerization using DSC and FTIR
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the heat of reaction, glass transition temperature (Tg), and to study the curing kinetics.[14][16][17][18]
-
Procedure:
-
Prepare a small sample (5-10 mg) of the uncured DGGOA/hardener mixture in a DSC pan.
-
Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) to a temperature above the final curing temperature.[19] The resulting exotherm provides information on the total heat of reaction.
-
To determine the Tg of the cured material, cool the sample after the initial scan and then perform a second heating scan. The step change in the heat flow corresponds to the Tg.[17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To monitor the disappearance of reactant functional groups and the appearance of product functional groups.[4][20]
-
Procedure:
-
Acquire an FTIR spectrum of the uncured mixture.
-
Acquire spectra at different time intervals during the curing process.
-
Monitor the decrease in the intensity of the epoxy group peak (around 915 cm⁻¹) and the primary amine group peaks (around 3360 and 3440 cm⁻¹).
-
Monitor the increase in the intensity of the hydroxyl group peak (broad peak around 3400 cm⁻¹) and the secondary amine peak.[20]
-
Table 2: Analytical Techniques for Side Reaction Identification
| Analytical Technique | Side Reaction Detected | Key Observables |
| FTIR Spectroscopy | Etherification | Appearance of a new ether linkage peak (C-O-C stretch). |
| NMR Spectroscopy | Intramolecular Cyclization | Appearance of new signals corresponding to the protons and carbons in the cyclic structures.[2][21] |
| Gel Permeation Chromatography (GPC) | Incomplete Polymerization / Side Products | Changes in the molecular weight distribution, appearance of low molecular weight shoulders or peaks indicating side products or unreacted monomers.[1][7][10][22][23] |
| High-Performance Liquid Chromatography (HPLC) | Unreacted Monomers and Oligomers | Separation and quantification of unreacted DGGOA, hardener, and low molecular weight adducts.[12] |
Visualizing Polymerization and Side Reactions
Diagram 1: DGGOA Polymerization Workflow
Caption: A simplified workflow for the polymerization of DGGOA.
Diagram 2: Competing Reactions in DGGOA-Amine Polymerization
Caption: Desired vs. side reactions in DGGOA polymerization.
References
- 1. scribd.com [scribd.com]
- 2. Solid-State Nuclear Magnetic Resonance as a Versatile Tool To Identify the Main Chemical Components of Epoxy-Based Thermosets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. advanses.com [advanses.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. fiveable.me [fiveable.me]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 15. aquila.usm.edu [aquila.usm.edu]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. azom.com [azom.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 23. ukaazpublications.com [ukaazpublications.com]
Improving the thermal stability of N,N-Diglycidyl-4-glycidyloxyaniline cured materials
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for improving the thermal stability of materials cured with N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DGGOA) and why is its thermal stability important?
This compound, also known as Triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy monomer.[1] Its three reactive epoxy groups allow for a high degree of cross-linking during the curing process, which can lead to materials with enhanced thermal and mechanical properties compared to more common bifunctional epoxy resins.[1] High thermal stability is crucial for applications in aerospace, electronics, and advanced composites where materials are exposed to elevated temperatures.[2][3]
Q2: My DGGOA-cured material has a lower-than-expected Glass Transition Temperature (Tg). What are the common causes?
Several factors can lead to a lower than expected Tg:
-
Incomplete Curing: An insufficient curing time or temperature will result in a lower cross-link density, which directly reduces the Tg. A post-curing step at a temperature above the initial Tg is often necessary to complete the reaction and maximize the cross-link density.[4]
-
Incorrect Stoichiometry: Deviations from the optimal stoichiometric ratio of epoxy resin to curing agent can leave unreacted functional groups, leading to an incomplete polymer network and reduced thermal properties.[1]
-
Curing Agent Chemistry: The type of curing agent used has a profound impact. Aliphatic amine hardeners, for example, create more flexible polymer chains, resulting in lower Tg values compared to the rigid, aromatic structures introduced by aromatic amine hardeners.[4][5]
-
Moisture Contamination: Water absorbed by the resin or curing agent can interfere with the curing reaction, negatively impacting the final properties of the network.
Q3: How can I increase the thermal decomposition temperature of my DGGOA-cured material?
Improving the decomposition temperature involves enhancing the intrinsic stability of the polymer network:
-
Incorporate Aromatic Structures: Using aromatic curing agents (e.g., aromatic amines and anhydrides) creates a denser, more rigid network with higher thermal stability compared to aliphatic hardeners.[4][5]
-
Add Fillers and Modifiers: Incorporating inorganic or nano-fillers like silica, aluminum nitride, or silicon/titanium compounds can significantly enhance thermal stability.[4][6][7] These fillers can form a protective char layer during decomposition, inhibiting further degradation.[4] Modifying the epoxy resin by constructing an epoxy-siloxane hybrid network can also dramatically increase char residue at high temperatures.[8]
-
Increase Cross-link Density: As DGGOA is a trifunctional resin, its high functionality naturally leads to a high cross-link density.[1] Ensuring a complete cure through an optimized curing cycle is critical to leveraging this advantage for maximum thermal stability.[4]
Q4: What are the benefits of using nanofillers to improve thermal stability?
Nanofillers offer several advantages for enhancing the thermal properties of epoxy composites:
-
High Surface Area: Their large surface area allows for strong interfacial bonding between the filler and the epoxy matrix, which is essential for effective reinforcement.[9]
-
Improved Thermal Conductivity: Fillers like aluminum nitride (AlN), graphene nanoplatelets (GNPs), and carbon nanotubes (CNTs) can increase the thermal conductivity of the composite, helping to dissipate heat more effectively.[10][11]
-
Enhanced Char Formation: Certain fillers, particularly those based on silicon, can promote the formation of a dense, insulating char layer upon thermal decomposition, which protects the underlying material from further heat and degradation.[6]
-
Synergistic Effects: Combining different types of fillers, such as silicon and titanium-containing agents, can produce synergistic effects that lead to a more compact and robust char layer, further improving flame retardancy and thermal stability.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Excessive Exotherm (Overheating) During Cure | 1. The poured layer is too thick for the resin system.[12]2. The ambient temperature is too high.[12]3. The mold or substrate has poor heat transfer properties.[12] | 1. Pour thinner layers, allowing each layer to cool before applying the next.[12]2. Work in a cooler environment or use a fan to increase airflow over the surface.[12]3. Select a mold material with better thermal conductivity. |
| Material is Brittle After Curing | 1. Over-crosslinking due to excessively high curing temperatures or prolonged curing times.[13]2. The chosen curing agent creates a very rigid network (e.g., some aromatic amines). | 1. Consult the technical data sheet for the optimal curing cycle.[4] Consider lowering the post-cure temperature or duration.2. Blend DGGOA with a more flexible difunctional epoxy resin (e.g., DGEBA) to reduce brittleness.[1] |
| Inconsistent Thermal Properties Between Batches | 1. Inaccurate mixing ratios of resin and hardener.2. Incomplete or inconsistent dispersion of fillers.3. Variations in the curing and post-curing thermal profiles. | 1. Use a calibrated digital scale for precise measurements of all components.2. Employ high-shear mixing or ultrasonication for uniform filler dispersion. Verify dispersion with microscopy (e.g., SEM).[11]3. Use a programmable oven with precise temperature control to ensure a repeatable curing cycle for all samples. |
| Low Char Yield in TGA | 1. The polymer network is primarily composed of aliphatic chains, which degrade more completely.2. Absence of char-forming additives. | 1. Switch to an aromatic curing agent to incorporate thermally stable benzene rings into the network.[5]2. Incorporate silicon-containing modifiers (e.g., siloxanes) or phosphorus-based flame retardants, which are known to promote char formation.[6][8] |
Quantitative Data on Thermal Stability Enhancement
The following tables summarize quantitative data from studies on modified epoxy resins, demonstrating the impact of different strategies on thermal properties. While not all studies use DGGOA specifically, the trends are applicable to trifunctional epoxy systems.
Table 1: Effect of Siloxane Modification on Epoxy Resin Thermal Stability Data extracted from a study on improving epoxy resin performance by constructing an epoxy-siloxane hybrid network.
| Property | Unmodified Epoxy | Siloxane-Modified Epoxy | Percentage Increase |
| Char Residue at 800 °C (N₂ atmosphere) | 18.3% | 36.4% | 98.9% |
| Char Residue at 800 °C (Air atmosphere) | 1.5% | 12.4% | 726.7% |
| Source: Journal of Materials Chemistry C.[8] |
Table 2: Thermal Properties of a Trifunctional Epoxy Cured with Silicon/Titanium Agent Data from a study on a thermoset cured with a synergistic silicon/titanium curing agent (STCA) compared to a silicon-only agent (SCA).
| Property | EP/SCA-5 (Silicon only) | EP/STCA-4 (Silicon/Titanium) | Improvement |
| Initial Decomposition Temp (Td5%) | 299.6 °C | 348.8 °C | + 49.2 °C |
| Glass Transition Temp (Tg) | 165 °C | 176 °C | + 11 °C |
| Char Yield at 800 °C | N/A | 52.7% | N/A |
| UL-94 Flammability Rating | N/A | V-0 | N/A |
| Source: ACS Omega.[7] |
Experimental Protocols
Protocol 1: Preparation of a DGGOA Nanocomposite
-
Drying: Dry the DGGOA resin and nanofillers (e.g., nano-silica) in a vacuum oven at 80°C for 12 hours to remove any absorbed moisture.
-
Dispersion: Add the desired weight percentage of nanofillers to the DGGOA resin in a suitable beaker.
-
Mechanically stir the mixture at 2000 rpm for 1 hour at 90°C.
-
For enhanced dispersion, place the mixture in an ultrasonic bath for 30 minutes to break down agglomerates.
-
Degassing: Degas the mixture in a vacuum oven at 90°C until no air bubbles are observed.
-
Curing Agent Addition: Cool the mixture to approximately 60°C. Add the stoichiometric amount of the chosen curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS) and stir manually for 10 minutes until a homogeneous mixture is achieved.
-
Final Degassing: Degas the final mixture for 15 minutes to remove any air introduced during the final mixing step.
-
Casting: Pour the resin mixture into a pre-heated mold and proceed with the curing cycle.
Protocol 2: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the cured DGGOA material into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan into the TGA instrument.
-
Purging: Purge the furnace with an inert gas (typically Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heating Program: Heat the sample from room temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min.[3]
-
Data Analysis: Record the mass loss as a function of temperature. Determine key parameters such as the onset decomposition temperature (e.g., Td5%, the temperature at which 5% weight loss occurs) and the percentage of char residue at the final temperature.
Protocol 3: Differential Scanning Calorimetry (DSC) for Tg Determination
-
Sample Preparation: Seal 5-10 mg of the cured DGGOA material in a hermetic aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 250°C) at a heating rate of 10°C/min to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample back down to room temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again at 10°C/min to a temperature above Tg.
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan. The glass transition (Tg) is identified as a step-change in the heat capacity, typically taken at the midpoint of the transition.
Visualizations
Caption: Experimental workflow for preparing and characterizing thermally stable DGGOA composites.
Caption: Factors influencing the thermal stability of cured DGGOA materials.
References
- 1. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - [incurelab.com]
- 5. ijert.org [ijert.org]
- 6. bib.irb.hr:8443 [bib.irb.hr:8443]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Integrating Nanofillers to Enhance The Electrical and Thermal Characteristics of Epoxy Micro Composites | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Strategies to control the viscosity of DGOA resin formulations
Technical Support Center: DGOA Resin Formulations
Welcome to the Technical Support Center for DGOA (N, N-diglycidyl-4-glycidyloxyaniline) resin formulations. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for controlling the viscosity of your DGOA resin formulations and troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems you might encounter with the viscosity of your DGOA resin formulations.
| Issue | Possible Causes | Recommended Solutions |
| Formulation is too viscous | 1. Low ambient temperature.2. High concentration of DGOA resin.3. Inappropriate solvent or diluent.4. Premature polymerization. | 1. Increase the temperature of the formulation.2. Decrease the concentration of the DGOA resin.3. Select a more effective solvent or reactive diluent.4. Ensure proper storage and handling to prevent premature reaction. |
| Viscosity is too low | 1. High ambient temperature.2. Excessive solvent or diluent.3. Low concentration of DGOA resin. | 1. Decrease the temperature of the formulation.2. Reduce the amount of solvent or diluent.3. Increase the concentration of the DGOA resin. |
| Inconsistent viscosity between batches | 1. Inaccurate measurement of components.2. Temperature fluctuations during mixing.3. Variation in raw material quality. | 1. Use calibrated equipment for precise measurements.2. Maintain a constant temperature during the mixing process.3. Ensure consistent quality of DGOA resin and other components. |
| Viscosity increases too rapidly after mixing | 1. Highly reactive curing agent.2. High ambient or mixing temperature. | 1. Select a curing agent with a longer pot life.2. Reduce the temperature at which you are mixing and handling the formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to reduce the viscosity of my DGOA resin formulation?
The most effective method for viscosity reduction depends on your specific application requirements. Here are the primary strategies:
-
Temperature Adjustment: Increasing the temperature of the resin will significantly decrease its viscosity. This is a temporary and reversible method.
-
Solvent Addition: Introducing a compatible solvent can effectively lower the viscosity. However, the solvent will likely need to be removed during the curing process.
-
Reactive Diluents: Incorporating a low-viscosity reactive diluent will permanently reduce the viscosity of the formulation and become part of the cured polymer network.
Q2: How does temperature affect the viscosity of DGOA resin?
Like most epoxy resins, the viscosity of DGOA resin is highly dependent on temperature. As the temperature increases, the resin molecules have more thermal energy, allowing them to move more freely and reducing the internal friction, which results in lower viscosity.[1][2][3][4][5][6] Conversely, lowering the temperature will increase the viscosity. Pre-heating DGOA resin can lead to a significant drop in viscosity, with studies on similar resins showing reductions of 30-82%.[1][3]
Illustrative Temperature Effect on Epoxy Resin Viscosity
| Temperature (°C) | Typical Viscosity Reduction (%) |
| 30 | 15 - 25 |
| 40 | 30 - 50 |
| 50 | 50 - 70 |
| 60 | > 70 |
Q3: What types of solvents or diluents are compatible with DGOA resin?
DGOA is a tri-functional epoxy molecule, and therefore, solvents and diluents commonly used with other epoxy resins are likely to be compatible.[7]
-
Solvents: Ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., xylene, toluene) are often effective. The choice of solvent will depend on the desired evaporation rate and the final application.
-
Reactive Diluents: These are low-viscosity epoxy-functional molecules that react with the curing agent and become part of the polymer backbone. Common examples include monofunctional (e.g., butyl glycidyl ether) and difunctional (e.g., 1,4-butanediol diglycidyl ether) reactive diluents.
Q4: Will adding a reactive diluent affect the final properties of the cured DGOA resin?
Yes. The addition of a reactive diluent can impact the final mechanical and thermal properties of the cured resin. Generally, monofunctional reactive diluents can reduce the crosslink density, which may lead to a decrease in properties like glass transition temperature (Tg) and chemical resistance. Difunctional reactive diluents may have a less pronounced effect on these properties. It is crucial to characterize the properties of the final cured product after modifying the formulation with a reactive diluent.
Q5: How can I measure the viscosity of my DGOA resin formulation?
The viscosity of your DGOA resin formulation can be measured using a viscometer or a rheometer. Rotational viscometers are commonly used for this purpose.
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
Objective: To determine the viscosity of a DGOA resin formulation at a specific temperature.
Materials:
-
DGOA resin formulation
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or heating/cooling jacket for the sample cup
-
Sample cups
-
Thermometer or temperature probe
Methodology:
-
Sample Preparation: Prepare the DGOA resin formulation according to your experimental procedure. Ensure all components are thoroughly mixed.
-
Temperature Control: Place the sample in a temperature-controlled sample cup and allow it to equilibrate to the desired temperature. Verify the temperature with a calibrated thermometer or probe.
-
Viscometer Setup: Select a spindle and rotational speed appropriate for the expected viscosity of your sample. Consult the viscometer's manual for guidance.
-
Measurement: a. Lower the spindle into the center of the sample until it reaches the immersion mark. b. Start the viscometer at the selected speed. c. Allow the reading to stabilize. This may take 30-60 seconds. d. Record the viscosity reading and the corresponding torque value (if available). The torque reading should ideally be between 10% and 90% for accurate measurements.
-
Data Recording: Record the sample identification, temperature, spindle used, rotational speed (RPM), and the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
Visualizations
Caption: Workflow for accurate viscosity measurement of DGOA resin formulations.
Caption: Key strategies and considerations for reducing DGOA resin viscosity.
References
- 1. Viscosity and stickiness of dental resin composites at elevated temperatures | Pocket Dentistry [pocketdentistry.com]
- 2. Viscosity in Resin – PersiaResin [persiaresin.com]
- 3. addent.com [addent.com]
- 4. youtube.com [youtube.com]
- 5. Effect of preheating on the viscosity of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dendrimer-Grafted Graphene Oxide Aerogel (DGOA) Composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dendrimer-grafted graphene oxide aerogel (DGOA) composites. The information aims to address common challenges encountered during synthesis and characterization, with a focus on achieving consistent mechanical properties.
Troubleshooting Guide: Inconsistent Mechanical Properties
Inconsistent mechanical properties in DGOA composites can arise from various factors during the synthesis and fabrication process. This guide provides a question-and-answer format to address specific issues.
Q1: Why are my DGOA composites exhibiting lower than expected compressive strength?
A1: Low compressive strength can be attributed to several factors related to the aerogel's microstructure and the effectiveness of the dendrimer grafting.
-
Poor Crosslinking: Inadequate crosslinking between the graphene oxide (GO) sheets and the dendrimer molecules results in a weaker three-dimensional network. This can be caused by:
-
Incorrect GO to Dendrimer Ratio: An optimal ratio is crucial for effective crosslinking. Too little dendrimer will result in insufficient linkages, while an excess can lead to steric hindrance.
-
Suboptimal Reaction Conditions: Time, temperature, and pH during the hydrothermal or chemical reduction process play a critical role in the crosslinking reaction.
-
-
High Porosity and Large Pore Size: While high porosity is a characteristic of aerogels, excessively large or irregular pores can act as defect sites, leading to premature failure under compression.[1]
-
Incomplete Reduction of Graphene Oxide: A lower degree of reduction can result in a less robust graphene network, negatively impacting the mechanical integrity of the aerogel.
Q2: What causes significant batch-to-batch variation in the Young's modulus of my DGOA composites?
A2: Batch-to-batch variability often points to inconsistencies in the synthesis and processing steps.
-
Inhomogeneous Dispersion of GO: Agglomeration of GO sheets before or during gelation leads to a non-uniform aerogel structure with weak points.
-
Variable Dendrimer Grafting Density: Inconsistent reaction conditions can lead to variations in the number of dendrimer molecules grafted onto the GO surface, directly affecting the crosslink density and, consequently, the stiffness of the composite.
-
Inconsistent Drying Process: The method of drying (e.g., freeze-drying vs. supercritical drying) and the specific parameters used can significantly influence the final microstructure and density of the aerogel, leading to variations in mechanical properties.[2]
Q3: My DGOA composites are very brittle and fracture easily. How can I improve their toughness?
A3: Brittleness in aerogels is a common challenge. Improving toughness involves enhancing the energy absorption capabilities of the material.
-
Optimizing Dendrimer Generation: Higher generation dendrimers have more functional groups, which can lead to a higher crosslinking density and potentially a more robust network. However, there is an optimal point beyond which steric hindrance can become a limiting factor.
-
Introducing Flexibility: While dendrimers provide crosslinking, incorporating a more flexible polymer or molecule into the composite structure can help to dissipate energy under stress and reduce brittleness.
-
Controlling the Microstructure: A more uniform and interconnected pore structure can help to distribute stress more effectively and prevent crack propagation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which dendrimer grafting enhances the mechanical properties of GO aerogels?
A1: The primary mechanism is the formation of a covalently cross-linked three-dimensional network. The amine groups on the PAMAM dendrimers react with the carboxylic acid groups on the graphene oxide sheets, forming strong amide bonds.[3] This crosslinking reinforces the structure, improving its ability to resist deformation and failure under load.
Q2: How does the concentration of the dendrimer affect the mechanical properties of the DGOA composite?
A2: The concentration of the dendrimer directly influences the crosslinking density of the aerogel network.[3]
-
Low Concentration: Insufficient dendrimer concentration leads to a low crosslink density, resulting in a weak and flexible aerogel.
-
Optimal Concentration: At an optimal concentration, a well-crosslinked and robust network is formed, maximizing the mechanical properties.
-
High Concentration: An excessively high concentration of dendrimer can lead to self-aggregation and steric hindrance, preventing effective crosslinking with the GO sheets and potentially leading to a decrease in mechanical performance.
Q3: Can the choice of dendrimer generation impact the final mechanical properties?
A3: Yes, the dendrimer generation plays a significant role. Higher generation dendrimers offer a greater number of terminal functional groups for crosslinking. This can lead to a higher crosslink density and improved mechanical strength. However, the larger size of higher generation dendrimers may also introduce challenges related to dispersion and steric hindrance.
Data Presentation: Mechanical Properties of Dendrimer-Grafted Graphene Oxide Composites
| Mechanical Property | Unfilled Epoxy (Baseline) | HbpSiGO Nanocomposite | Percentage Improvement (%) |
| Storage Modulus | - | - | 50%[4][5] |
| Work of Fracture | - | - | 148%[4][5] |
| Elongation at Break | - | - | 52%[4][5] |
| Maximum Stress | - | - | 68%[4][5] |
Note: Data is for a nanocomposite film and not an aerogel. HbpSiGO refers to a composite containing poly(amidoamine)-grafted silane-modified graphene oxide.[4][5]
Experimental Protocols
Synthesis of Dendrimer-Grafted Graphene Oxide (DGOA) Hydrogel
This protocol describes a general method for the synthesis of a DGOA hydrogel, which is a precursor to the aerogel.
Materials:
-
Graphene Oxide (GO) dispersion
-
Poly(amidoamine) (PAMAM) dendrimer solution (specify generation and concentration)
-
Deionized (DI) water
-
(Optional) Reducing agent (e.g., L-ascorbic acid)
Procedure:
-
Dispersion of GO: Dilute the GO dispersion with DI water to the desired concentration (e.g., 2 mg/mL) in a beaker. Sonicate the dispersion for 30-60 minutes to ensure homogeneity.
-
Addition of Dendrimer: While stirring the GO dispersion, add the PAMAM dendrimer solution dropwise. The amount of dendrimer solution will depend on the desired GO:dendrimer ratio.
-
Gelation: Continue stirring for a predetermined amount of time. The mixture should gradually form a hydrogel. The gelation time can vary depending on the concentrations and temperature.
-
(Optional) Reduction: If a reduced GO aerogel is desired, a reducing agent can be added to the mixture before or after gelation. The reaction is typically carried out at an elevated temperature (e.g., 95°C) for several hours.
-
Washing: Once the hydrogel is formed, it should be washed repeatedly with DI water to remove any unreacted reagents.
Fabrication of DGOA Aerogel
Procedure:
-
Solvent Exchange: The DGOA hydrogel is immersed in a series of ethanol-water solutions with increasing ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%) to replace the water within the gel network with ethanol.
-
Drying:
-
Freeze-Drying: The ethanol-exchanged hydrogel is frozen (e.g., in liquid nitrogen) and then placed in a freeze-dryer to sublimate the frozen ethanol, leaving behind the porous aerogel structure.
-
Supercritical Drying: The ethanol-exchanged hydrogel is placed in a supercritical fluid dryer, where the ethanol is replaced with liquid CO2. The temperature and pressure are then raised above the critical point of CO2, and the supercritical CO2 is slowly vented, leaving the dry aerogel.
-
Mechanical Testing: Uniaxial Compression
This protocol is based on the principles outlined in ASTM D695 for the compressive properties of rigid plastics and can be adapted for aerogel testing.[6][7][8]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Parallel compression platens
-
Calipers for sample dimension measurement
Procedure:
-
Specimen Preparation: Prepare cylindrical or cubical specimens of the DGOA with flat and parallel top and bottom surfaces. Measure the dimensions of each specimen accurately.
-
Test Setup: Place the specimen at the center of the lower compression platen in the UTM.
-
Pre-load: Apply a small pre-load to ensure uniform contact between the specimen and the platens.
-
Compression: Apply a compressive load at a constant strain rate (e.g., 0.1 mm/min) until a desired strain or failure is reached.
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Calculations:
-
Compressive Stress (σ): σ = F / A, where F is the applied force and A is the initial cross-sectional area of the specimen.
-
Compressive Strain (ε): ε = ΔL / L₀, where ΔL is the change in height and L₀ is the initial height of the specimen.
-
Young's Modulus (E): Calculate the slope of the initial linear portion of the stress-strain curve.
-
Visualizations
Caption: Experimental workflow for DGOA composite synthesis, fabrication, and mechanical testing.
Caption: Troubleshooting logic for addressing inconsistent mechanical properties in DGOA composites.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced CO2 Capture of Poly(amidoamine)-Modified Graphene Oxide Aerogels with the Addition of Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. Poly(amidoamine)-grafted Graphene Oxide/Epoxy Nanocomposite: Thermal/ Mechanical Characteristics and Viscoelastic Properties [pccc.icrc.ac.ir]
- 6. Compression Properties ASTM D695, ISO 604 [intertek.com]
- 7. kiyorndlab.com [kiyorndlab.com]
- 8. zwickroell.com [zwickroell.com]
Technical Support Center: Curing of N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of moisture on the curing process of N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA). This guide is intended for researchers, scientists, and drug development professionals working with this trifunctional epoxy resin.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the curing reaction of DGGOA with amine hardeners?
A1: Moisture can have a dual effect on the curing process of DGGOA with amine hardeners. At low concentrations (typically below 3% by weight), water can act as a catalyst, accelerating the ring-opening reaction of the epoxide groups.[1] This can lead to a faster initial cure. However, at higher concentrations, moisture can interfere with the curing process, leading to an incomplete cure and a variety of defects in the final cured product.
Q2: What are the visible signs of excessive moisture during the curing of DGGOA?
A2: Excessive moisture during the curing process can manifest in several ways, including:
-
Bubbling: Trapped moisture can vaporize during the exothermic curing reaction, leading to the formation of bubbles in the resin.
-
Cloudiness or "Amine Blush": A milky or cloudy appearance on the surface of the cured resin can be due to the reaction of the amine curing agent with atmospheric moisture and carbon dioxide, forming carbamates.
-
Surface Defects: Ripples, waves, or an oily film on the surface can also be indicative of moisture contamination.
Q3: How does moisture absorption affect the mechanical properties of cured DGGOA?
A3: Moisture absorption can significantly degrade the mechanical properties of the cured DGGOA network. The presence of water molecules can act as a plasticizer, reducing the glass transition temperature (Tg) and leading to a decrease in stiffness and strength.[2][3] Studies on similar epoxy systems have shown that even small amounts of absorbed water can lead to a reduction in properties like tensile strength and shear strength.[4]
Q4: Can moisture lead to incomplete curing of DGGOA?
A4: Yes, high levels of moisture can lead to an incomplete cure. Water can react with the amine hardener, reducing its effective concentration available to react with the epoxy groups of the DGGOA. This can result in a lower crosslinking density and a tacky or soft final product.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of DGGOA that may be related to moisture.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Cure | Excessive moisture in the resin, hardener, or environment. High humidity can slow the curing process. | Store DGGOA resin and amine hardener in tightly sealed containers with desiccants. Work in a controlled environment with humidity below 60%.[5] Consider pre-drying the resin and hardener under vacuum. |
| Incorrect mix ratio of resin to hardener. | Ensure accurate measurement of resin and hardener according to the manufacturer's specifications. Use a calibrated scale for measurements. | |
| Bubbles in the Cured Resin | Moisture contamination of the resin or hardener. Trapped moisture vaporizes during the exothermic reaction. | Pre-dry all components and substrates. Avoid working in high-humidity conditions. Degas the mixed resin and hardener under vacuum before pouring. |
| Cloudy or Milky Surface (Amine Blush) | Reaction of the amine curing agent with atmospheric moisture and CO2. This is more common in slow-curing systems and at lower temperatures. | Work in a controlled environment with low humidity. A gentle increase in curing temperature can sometimes mitigate blush formation. Post-curing at an elevated temperature may also help. |
| Reduced Glass Transition Temperature (Tg) | Plasticization effect of absorbed water. Water molecules disrupt the polymer network. | Minimize moisture exposure during and after curing. If the component will be used in a humid environment, consider a post-curing step at an elevated temperature to drive off absorbed moisture and potentially increase crosslinking. |
| Poor Mechanical Properties | Incomplete cure due to moisture. Lower crosslink density leads to reduced strength and stiffness. | Strictly control moisture content in all components and the curing environment. Ensure the correct stoichiometric ratio of resin to hardener is used. |
Quantitative Data Summary
The following tables summarize the general effects of moisture on the curing and properties of epoxy-amine systems, which are expected to be applicable to DGGOA. Specific quantitative data for DGGOA is limited in publicly available literature; therefore, these values should be considered as general guidelines.
Table 1: Effect of Water Content on Curing Parameters of Epoxy-Amine Systems
| Water Content (wt%) | Effect on Initial Cure Rate | Effect on Overall Cure Time | Potential for Defects |
| < 1% | Slight acceleration | May decrease slightly | Low |
| 1-3% | Significant acceleration[1] | May decrease or start to increase | Moderate (e.g., amine blush) |
| > 3% | May decrease | Increases significantly | High (e.g., bubbling, incomplete cure) |
Table 2: Effect of Moisture on Mechanical and Thermal Properties of Cured Epoxy Resins
| Property | Effect of Increased Moisture Content | General Quantitative Impact (from literature on similar epoxies) |
| Glass Transition Temperature (Tg) | Decrease (Plasticization) | 10-20°C decrease for every 1% of absorbed water[3] |
| Tensile Strength | Decrease | A reduction of 20% or more with 2% water absorption has been reported[4] |
| Young's Modulus | Decrease | Decreases with moisture exposure[2] |
| Shear Strength | Decrease | A reduction of up to 40% with 2% water absorption has been reported[4] |
Experimental Protocols
Protocol 1: Determination of Moisture Content Effect on Curing Kinetics by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Precisely weigh DGGOA resin into several vials.
-
Add varying, known amounts of deionized water to each vial (e.g., 0%, 0.5%, 1%, 2%, 3% by weight).
-
Thoroughly mix the water into the resin until a homogeneous mixture is achieved. This may require ultrasonication.
-
Add the stoichiometric amount of a selected amine curing agent to each resin-water mixture and mix thoroughly.
-
-
DSC Analysis:
-
Immediately after mixing, hermetically seal 5-10 mg of each mixture in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature that ensures complete curing (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).
-
Determine the onset temperature (T_onset), peak exothermic temperature (T_peak), and end temperature (T_end) of the curing reaction.
-
The degree of cure (α) at any given temperature can be calculated as the fractional heat evolved.
-
Compare the kinetic parameters (T_onset, T_peak, ΔH) for the samples with different water contents to quantify the effect of moisture on the curing kinetics.
-
Protocol 2: Monitoring the Curing Process with Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation:
-
Prepare DGGOA-amine-water mixtures as described in the DSC protocol.
-
-
FTIR Analysis:
-
Place a small drop of the freshly prepared mixture between two KBr plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample holder in a heated transmission cell or on a heated ATR stage set to the desired isothermal curing temperature.
-
Acquire FTIR spectra at regular intervals (e.g., every 1-5 minutes) over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the epoxy group absorption band (typically around 915 cm⁻¹).
-
Monitor the appearance and changes in the hydroxyl group absorption band (broad peak around 3400 cm⁻¹).
-
The degree of conversion of the epoxy groups can be calculated by normalizing the epoxy peak area at time 't' to its initial area at time zero.
-
Plot the degree of conversion versus time for each water concentration to determine the effect of moisture on the reaction rate.
-
Diagrams
References
Minimizing residual stress in DGOA-based composite laminates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual stress in Diglycidyl Ether of o-Phthalic Acid (DGOA)-based composite laminates during their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fabrication of DGOA-based composite laminates and provides potential solutions to mitigate residual stress.
Q1: My composite laminate is warping or distorting after curing. What are the likely causes and how can I fix this?
A1: Warpage and distortion are primary indicators of high residual stress. The main causes include:
-
Asymmetric Laminate Stacking Sequence: An unbalanced laminate layup will lead to different thermal expansion and shrinkage through the thickness, causing bending moments that result in warpage.
-
Solution: Always use a symmetric and balanced stacking sequence (e.g., [0/90]s, [0/45/-45/90]s).
-
-
Anisotropic Thermal Expansion: The coefficient of thermal expansion (CTE) of a single ply is significantly different in the fiber direction versus the transverse direction. This mismatch between plies with different orientations is a major source of residual stress.[1]
-
Solution: While inherent to the material, optimizing the cure cycle can help manage the effects of CTE mismatch.
-
-
Tool-Part Interaction: A mismatch in the CTE between the composite laminate and the mold tool can induce stress, especially during cool-down.[1]
-
Solution: Select a tool material with a CTE that closely matches that of the composite laminate. If this is not feasible, a slower cooling rate can reduce the stress buildup.
-
Q2: I'm observing micro-cracks in the matrix of my cured laminate. What's causing this and how can I prevent it?
A2: Micro-cracking is often a result of excessive tensile residual stresses in the matrix.
-
Cause: The primary cause is the chemical shrinkage of the DGOA resin during polymerization and the thermal contraction mismatch between the resin and the reinforcing fibers during cooling.[1]
-
Solution 1: Cure Cycle Modification: Implement a multi-stage cure cycle. An initial dwell at a lower temperature allows for gradual resin flow and impregnation before a final higher temperature cure. A slower cooling rate after the final dwell is also crucial. Modifying the cure cycle can reduce residual stresses.[2]
-
Solution 2: Resin Formulation: While altering the base DGOA may not be an option, ensure the correct stoichiometric ratio of resin to hardener is used. An incorrect ratio can affect the degree of cure and mechanical properties, potentially increasing residual stress.
-
Q3: How does the cure cycle temperature affect residual stress?
A3: The cure cycle, particularly the temperature profile, is a critical factor in controlling residual stress.
-
High Curing Temperature: A high cure temperature can accelerate the curing reaction but may also lead to a higher cross-linking density, which can increase chemical shrinkage and result in higher residual stress upon cooling from an elevated temperature.
-
Heating and Cooling Rates: Rapid heating can create temperature gradients through the thickness of the laminate, leading to non-uniform curing.[3] Very slow cooling can allow for some stress relaxation, while rapid cooling will "lock in" higher levels of thermal stress.
Q4: Can I reduce residual stress by changing the pressure during the cure cycle?
A4: Yes, the applied pressure plays a role, primarily in laminate consolidation and void reduction, which indirectly affects residual stress.
-
Effect of Pressure: Adequate pressure is necessary to ensure good consolidation, minimize voids, and facilitate resin flow. Voids can act as stress concentrators, leading to premature failure.
-
Application Timing: Pressure is typically applied during the initial heating phase when the resin viscosity is low to ensure good wet-out of the fibers and to squeeze out excess resin and trapped air.
Factors Influencing Residual Stress
The following diagram illustrates the key factors contributing to the development of residual stress in DGOA-based composite laminates and the strategies to minimize it.
Quantitative Data Summary
The following tables summarize the impact of key processing parameters on the properties of epoxy-based composite laminates. Note that this data is representative of typical epoxy systems and should be used as a guideline for DGOA-based composites.
Table 1: Effect of Cure Cycle Parameters on Mechanical Properties
| Parameter | Change | Effect on Flexural Strength | Effect on Glass Transition Temp. (Tg) | Impact on Residual Stress |
| Heating Rate | Increase (e.g., 1.5°C/min to 5°C/min) | Can improve with optimization[4] | Generally minimal direct effect | May increase due to thermal gradients |
| Dwell Temperature | Increase | Can improve up to an optimal point | Increases with higher cure temp | Tends to increase |
| Dwell Time | Increase | Improves up to full cure, then plateaus | Increases to a maximum value | Can slightly decrease with longer times at lower temps (stress relaxation) |
| Cooling Rate | Decrease (slower cooling) | Minimal direct effect | Minimal direct effect | Significantly Decreases |
Table 2: Typical Properties of DGEBA-based Epoxy Resins (as an analog for DGOA)
| Property | Value | Unit |
| Tensile Modulus | 2.5 - 4.0 | GPa |
| Tensile Strength | 50 - 80 | MPa |
| Glass Transition Temperature (Tg) | 110 - 180 | °C |
| Coefficient of Thermal Expansion (CTE) | 50 - 70 | µm/m°C |
Data is generalized from various sources for typical DGEBA/amine cured systems and may vary based on specific formulation and cure conditions.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the characterization of DGOA-based composites and the analysis of residual stress.
Cure Kinetics Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of reaction, degree of cure, and glass transition temperature (Tg) of the DGOA resin system. This information is crucial for designing an optimal cure cycle.[6]
Methodology:
-
Sample Preparation: Prepare uncured DGOA resin/hardener mixture samples of 5-10 mg in standard aluminum DSC pans. Prepare a fully cured sample for baseline measurements.
-
Dynamic Scan (Non-isothermal):
-
Place the uncured sample in the DSC instrument.
-
Heat the sample from room temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).[6]
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exotherm.
-
-
Isothermal Scan:
-
Heat a new uncured sample rapidly to a desired isothermal cure temperature (e.g., 120°C, 140°C, 160°C).
-
Hold at this temperature until the reaction is complete (heat flow returns to baseline).
-
The degree of cure (α) at any time (t) can be calculated as the ratio of the heat evolved up to time t (ΔH_t) to the total heat of reaction (ΔH_total).
-
-
Tg Determination:
-
After the curing scan (either dynamic or isothermal followed by cooling), perform a second heating scan on the same sample at a controlled rate (e.g., 10°C/min).
-
The glass transition temperature (Tg) is observed as a step change in the heat flow curve.
-
Residual Stress Measurement using the Hole-Drilling Strain Gage Method
Objective: To quantitatively measure the in-plane residual stresses in a cured DGOA composite laminate.[7][8]
Methodology:
-
Strain Gage Rosette Installation: Bond a specialized three-element strain gage rosette to the surface of the cured laminate at the location of interest.
-
Alignment and Drilling:
-
Precisely align a high-speed drilling apparatus (often with an air turbine) over the center of the rosette.
-
Use a small-diameter end mill (e.g., 1.6 mm) to drill a shallow, flat-bottomed hole in small, precise depth increments (e.g., 0.1 mm).[8]
-
-
Strain Measurement:
-
After each drilling increment, record the relaxed strains from the three strain gages. The removal of stressed material causes a redistribution of stress, which is measured as a change in strain on the surface.
-
-
Stress Calculation:
-
The measured strains are used in conjunction with calibration coefficients (specific to the material's orthotropic properties and the geometry of the hole and gages) to calculate the residual stress profile as a function of depth.[7] This often requires specialized software or finite element analysis for accurate calculation in composite materials.[7][8]
-
References
Technical Support Center: Enhancing the Toughness of N,N-Diglycidyl-4-glycidyloxyaniline (DGOA) Epoxy Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the toughness of N,N-Diglycidyl-4-glycidyloxyaniline (DGOA) epoxy systems.
Troubleshooting Guides
This section addresses specific issues that may arise during the toughening of DGOA epoxy systems.
Issue 1: Reduced Glass Transition Temperature (Tg) After Adding Toughening Agent
-
Question: After incorporating a liquid rubber toughening agent (e.g., CTBN) into our DGOA system, we observed a significant drop in the glass transition temperature (Tg), compromising the high-temperature performance. How can we mitigate this?
-
Answer: This is a common issue with liquid rubber tougheners, as they can plasticize the epoxy matrix.[1][2] Here are several approaches to address this:
-
Optimize Toughener Concentration: Reduce the concentration of the liquid rubber. While this might slightly lower the toughness, it will help maintain a higher Tg.
-
Use Core-Shell Rubber (CSR) Particles: CSR particles have a rubbery core and a rigid shell.[3][4] The shell improves compatibility with the epoxy matrix and helps maintain the Tg while the rubbery core provides toughening.[3][4] The addition of CSR particles has been shown to not significantly alter the Tg of the epoxy matrix.[3][4]
-
Incorporate High-Performance Thermoplastics: Thermoplastics like polyetherimide (PEI) or polyethersulfone (PES) can increase toughness without significantly lowering the Tg.[1][5] In some cases, they can even increase the Tg of the blend.[5]
-
Hybrid Toughening Systems: A combination of toughening agents can be employed. For instance, a lower concentration of liquid rubber can be used in conjunction with nanoparticles to synergistically enhance toughness while minimizing the reduction in Tg.[6]
-
Issue 2: Poor Dispersion of Toughening Agent Leading to Inconsistent Mechanical Properties
-
Question: We are observing inconsistent fracture toughness values across different samples. Microscopic analysis reveals agglomerates of our toughening agent (e.g., nanoparticles or thermoplastic particles). What is the best practice for achieving uniform dispersion?
-
Answer: Proper dispersion is critical for achieving consistent toughening. Agglomerates can act as stress concentrators and initiate cracks. Consider the following:
-
High-Shear Mixing: Utilize a high-shear mixer or a three-roll mill to break down agglomerates and ensure a homogeneous distribution of the toughening agent in the DGOA resin before adding the curing agent.
-
Sonication: For nanoparticles, ultrasonication of the resin-nanoparticle mixture can be very effective in achieving a fine dispersion.[7]
-
Solvent-Based Mixing: For thermoplastics, dissolving both the thermoplastic and the DGOA resin in a common solvent, followed by thorough mixing and subsequent solvent removal under vacuum, can lead to a very intimate blend.
-
Surface Modification of Nanoparticles: Functionalizing the surface of nanoparticles can improve their compatibility with the epoxy matrix and prevent re-agglomeration.[7]
-
Issue 3: Phase Separation Issues During Curing
-
Question: During the curing of our toughened DGOA system, we are experiencing uncontrolled phase separation, leading to a brittle final product. How can we control the morphology of the phase-separated domains?
-
Answer: The morphology of the phase-separated toughener is crucial for the final mechanical properties.[8][9] The size, shape, and distribution of the toughening phase are influenced by several factors:
-
Curing Temperature Profile: The curing temperature and ramp rate significantly affect the viscosity of the system and the kinetics of both the curing reaction and phase separation.[1] A slower initial cure can allow for more controlled phase separation. Experiment with different curing cycles to optimize the morphology.
-
Toughener-Epoxy Compatibility: The initial miscibility of the toughener in the DGOA resin plays a key role.[9] If the compatibility is too low, premature phase separation may occur, leading to large, ineffective domains. If it is too high, phase separation may not occur at all, resulting in plasticization rather than toughening. The choice of toughener and its molecular weight are important parameters to consider.
-
Reaction-Induced Phase Separation (RIPS): For initially miscible systems like liquid rubbers, phase separation is induced by the increasing molecular weight of the epoxy during curing.[6] Controlling the curing kinetics is key to controlling the RIPS process.
-
Frequently Asked Questions (FAQs)
1. What are the most common types of toughening agents for DGOA epoxy systems?
DGOA is a trifunctional epoxy resin that forms a highly cross-linked network, making it inherently brittle.[10][11] Common toughening agents include:
-
Liquid Rubbers: Carboxyl-terminated butadiene acrylonitrile (CTBN) and amine-terminated butadiene acrylonitrile (ATBN) are widely used. They phase-separate during curing to form rubbery domains that can absorb energy and arrest crack propagation.[6][12]
-
Core-Shell Rubber (CSR) Particles: These pre-formed particles consist of a rubbery core and a glassy shell, offering a good balance of toughness and thermomechanical properties.[3][4][13]
-
Thermoplastics: High-performance thermoplastics such as polyetherimide (PEI) and polyethersulfone (PES) can significantly improve the fracture toughness of highly cross-linked epoxies.[1][5]
-
Nanoparticles: Nanosilica, carbon nanotubes (CNTs), and 2D materials like molybdenum disulfide (MoS2) can enhance toughness, often with minimal impact on other properties at low loading levels.[7][14][15][16]
2. How does the addition of toughening agents affect the mechanical properties of DGOA epoxy systems?
The effects depend on the type and concentration of the toughening agent. Generally:
-
Fracture Toughness (Klc and Glc): All the mentioned toughening agents can significantly increase the fracture toughness.[3][4][5][6][7]
-
Tensile Strength and Modulus: Rubbery tougheners often lead to a decrease in tensile strength and modulus.[3][17] Thermoplastics and nanoparticles can sometimes maintain or even slightly increase these properties.[7][17]
-
Glass Transition Temperature (Tg): Liquid rubbers tend to decrease the Tg, while CSR particles and some thermoplastics have a minimal effect.[3][4][5]
3. What is a typical experimental protocol for preparing a toughened DGOA epoxy system?
A general protocol is as follows. Specific parameters will vary based on the chosen toughener and curing agent.
Experimental Protocols
-
Materials:
-
This compound (DGOA) resin
-
Toughening agent (e.g., PEI, CTBN, CSR, or nanoparticles)
-
Curing agent (e.g., 4,4'-diaminodiphenyl sulfone (DDS) or an anhydride hardener)
-
-
Procedure:
-
Preparation of Toughener-Resin Mixture:
-
For Thermoplastics (e.g., PEI): Dissolve the desired amount of PEI in a suitable solvent (e.g., dichloromethane). Add the DGOA resin to this solution and mix until a homogeneous solution is obtained. Remove the solvent under vacuum at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
-
For Liquid Rubbers (e.g., CTBN): Preheat the DGOA resin to reduce its viscosity (e.g., 80°C). Add the liquid rubber and mix mechanically at an elevated temperature until a clear, homogeneous mixture is formed.
-
For Core-Shell Rubber (CSR) and Nanoparticles: Add the CSR particles or nanoparticles to the DGOA resin. Use a high-shear mixer or a three-roll mill for several hours to ensure uniform dispersion. For nanoparticles, sonication can be applied for 30-60 minutes.
-
-
Addition of Curing Agent:
-
Melt the curing agent (e.g., DDS at 120-140°C) and add it to the toughener-resin mixture. Stir thoroughly until the curing agent is completely dissolved.
-
-
Degassing:
-
Place the mixture in a vacuum oven at an elevated temperature (e.g., 110-120°C) to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
A typical curing cycle for a DDS-cured system could be: 2 hours at 180°C, followed by post-curing for 10 hours at 200°C.[5] For anhydride-cured systems, the cycle might be 2 hours at 120°C followed by 2 hours at 150°C. The specific cure cycle should be optimized for the particular system.
-
-
Characterization:
-
After cooling to room temperature, the samples can be demolded and subjected to mechanical testing (e.g., tensile testing, fracture toughness testing according to ASTM standards) and thermal analysis (e.g., DSC for Tg determination).
-
-
Data Presentation
Table 1: Effect of Polyetherimide (PEI) on the Fracture Properties of a Trifunctional Epoxy Resin (TGPAP) Cured with DDS
| PEI Content (wt%) | K_Ic_ (MPa√m) (Cured) | G_Ic_ (J/m²) (Cured) | K_Ic_ (MPa√m) (Post-cured) | G_Ic_ (J/m²) (Post-cured) |
| 0 | 0.58 | 108 | 0.62 | 124 |
| 10 | 0.56 | 100 | 0.60 | 115 |
| 15 | 0.81 | 211 | 0.90 | 261 |
| 20 | 0.82 | 216 | 0.88 | 250 |
| 30 | 0.82 | 216 | 0.89 | 255 |
| 40 | 0.80 | 205 | 0.87 | 245 |
Data adapted from a study on a similar trifunctional epoxy, triglycidyl-p-aminophenol (TGPAP).[5]
Table 2: Effect of Core-Shell Rubber (CSR) Particles on the Mechanical Properties of an Anhydride-Cured Epoxy Resin
| CSR Content (wt%) | Fracture Energy (J/m²) | Young's Modulus (GPa) | Tensile Strength (MPa) |
| 0 | 77 | 3.2 | 80 |
| 5 | 350 | 3.0 | 70 |
| 10 | 650 | 2.8 | 60 |
| 15 | 840 | 2.6 | 50 |
Data adapted from a study on a generic anhydride-cured epoxy.[3][4]
Table 3: Effect of Functionalized Molybdenum Disulfide (f-MoS₂) Nanoplatelets on the Mechanical Properties of a Tetrafunctional Epoxy Resin
| f-MoS₂ Content (wt%) | Fracture Toughness (K_Ic_) (MPa√m) | Flexural Strength (MPa) | Compressive Strength (MPa) |
| 0 | 0.84 | 120 | 180 |
| 0.1 | 1.25 | 175 | 225 |
| 0.25 | 1.52 | 197 | 265 |
| 0.5 | 1.40 | 180 | 240 |
| 1.0 | 1.31 | 165 | 215 |
Data adapted from a study on a tetrafunctional epoxy resin.[7]
Mandatory Visualizations
Caption: Experimental workflow for toughening DGOA epoxy systems.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. researchgate.net [researchgate.net]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. mdpi.com [mdpi.com]
- 7. Improving Fracture Toughness of Tetrafunctional Epoxy with Functionalized 2D Molybdenum Disulfide Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 11. China this compound CAS 5026-74-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improving the fracture toughness and the strength of epoxy using nanomaterials – a review of the current status - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 16. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA) and TGDDM in High-Performance Composites
For Researchers, Scientists, and Drug Development Professionals
In the demanding landscape of high-performance composites, the choice of matrix resin is paramount to achieving desired thermal and mechanical properties. This guide provides an objective comparison between two prominent epoxy resins: N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA) and Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM). This analysis is supported by experimental data to inform material selection for advanced applications in aerospace, automotive, and electronics.
Executive Summary
Both DGGOA and TGDDM are high-performance epoxy resins capable of forming densely cross-linked networks, leading to materials with exceptional strength and thermal stability. The primary distinction lies in their functionality: DGGOA is a trifunctional epoxy resin, while TGDDM is tetrafunctional. This difference in the number of reactive epoxy groups per molecule theoretically results in a higher cross-linking density for TGDDM, which generally translates to superior thermomechanical performance. However, DGGOA offers advantages in terms of lower viscosity and potentially faster curing kinetics, which can be beneficial for certain processing techniques.[1][2]
Molecular Structure and Functionality
A key differentiator between DGGOA and TGDDM is their molecular structure, specifically the number of glycidyl groups available for cross-linking.
This compound (DGGOA) is a trifunctional epoxy resin, meaning each molecule possesses three reactive epoxy groups.[1] This structure allows for the formation of a robust, three-dimensional polymer network upon curing.
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a tetrafunctional epoxy resin, with four epoxy groups per molecule.[3] This higher functionality enables a greater degree of cross-linking compared to trifunctional resins, which can lead to enhanced mechanical properties and thermal resistance.[4]
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can infer performance differences based on their functionality and available data for each resin system, often cured with aromatic amines like 4,4'-diaminodiphenyl sulfone (DDS) for high-temperature applications.
Key Performance Metrics:
| Property | This compound (DGGOA) | Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) |
| Functionality | Trifunctional | Tetrafunctional |
| Tensile Strength | Good to Excellent | Excellent |
| Tensile Modulus | High | Very High |
| Flexural Strength | Good to Excellent | Excellent |
| Glass Transition Temp. (Tg) | High (>200°C with appropriate curing)[5] | Very High (>240°C with DDS)[6] |
| Viscosity | Lower than TGDDM[2] | Higher than DGGOA[3] |
| Curing Speed | Generally faster than TGDDM[2] | Slower, often requires elevated temperatures for full cure |
Note: The properties of the final composite are highly dependent on the curing agent, reinforcement material, and processing conditions.
Studies have shown that increasing the functionality of the epoxy resin generally leads to an increase in Young's modulus and yield stress.[4] This suggests that composites made with TGDDM are likely to exhibit higher stiffness and strength compared to those made with DGGOA, assuming all other factors are equal. For instance, TGDDM cured with 4,4'-diaminodiphenyl sulfone (DDS) has been reported to achieve a tensile strength of 80 MPa and a tensile modulus of 2100 MPa.[7]
Experimental Protocols
To achieve a rigorous comparison of DGGOA and TGDDM in a laboratory setting, the following experimental protocols are recommended.
Composite Fabrication: Hand Lay-up with Vacuum Bagging
This technique is suitable for producing high-quality composite laminates with good fiber consolidation and low void content.
-
Mold Preparation: The mold surface should be thoroughly cleaned and treated with a release agent to ensure easy removal of the cured part.[3]
-
Resin Preparation: Stoichiometric amounts of the epoxy resin (either DGGOA or TGDDM) and the curing agent (e.g., DDS) are preheated and mixed thoroughly until a homogeneous mixture is achieved. The mixture is then degassed in a vacuum oven to remove entrapped air bubbles.
-
Lay-up: Layers of reinforcement fabric (e.g., carbon fiber) are placed onto the mold, and the prepared resin mixture is applied evenly to each layer using a brush or roller.[8]
-
Vacuum Bagging: A peel ply, release film, and breather cloth are placed over the wet laminate. The entire assembly is then sealed within a vacuum bag.[3][8] A vacuum is applied to consolidate the laminate and remove excess resin and volatiles.[3]
-
Curing: The entire bagged assembly is placed in an oven or autoclave and cured according to a specific temperature and pressure cycle. A typical curing schedule for a high-performance epoxy system with an aromatic amine hardener involves a multi-step process with a final post-cure at an elevated temperature to ensure maximum cross-linking.[7]
Mechanical Testing
-
Tensile Testing (ASTM D3039): This test determines the ultimate tensile strength, tensile modulus, and Poisson's ratio of the composite material.[9][10] Rectangular specimens are loaded in tension until failure using a universal testing machine.[10]
-
Flexural Testing (ASTM D790): This test measures the flexural strength and modulus of the material.[11] A rectangular beam specimen is subjected to a three-point bending load until failure.[11]
Thermal Analysis
-
Dynamic Mechanical Analysis (DMA) (ASTM D7028): DMA is used to determine the glass transition temperature (Tg) of the cured composite.[1][12][13] This is a critical parameter that indicates the upper service temperature of the material. A small rectangular specimen is subjected to an oscillating load as the temperature is increased, and the change in storage modulus and loss modulus is monitored.[13]
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for a comprehensive comparison of DGGOA and TGDDM for high-performance composite applications.
Caption: Workflow for comparing DGGOA and TGDDM composites.
Conclusion
The selection between this compound (DGGOA) and Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) for high-performance composites depends on the specific application requirements.
-
TGDDM is the preferred choice when the absolute highest thermal stability and mechanical performance are critical, due to its tetrafunctionality leading to a higher cross-link density.[3][4]
-
DGGOA presents a compelling alternative when processing characteristics such as lower viscosity and faster cure times are advantageous, potentially simplifying manufacturing processes like resin transfer molding (RTM) and infusion.[1][2]
For any given application, it is imperative to conduct thorough experimental evaluations using the intended reinforcement and curing agents to determine the optimal resin system that meets all performance and processing criteria.
References
- 1. matestlabs.com [matestlabs.com]
- 2. nbinno.com [nbinno.com]
- 3. jccmfg.com [jccmfg.com]
- 4. Comparing the Mechanical Response of Di-, Tri-, and Tetra-functional Resin Epoxies with Reactive Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsinus.com [labsinus.com]
- 6. youtube.com [youtube.com]
- 7. store.astm.org [store.astm.org]
- 8. alizn-carbon-fiber.com [alizn-carbon-fiber.com]
- 9. matestlabs.com [matestlabs.com]
- 10. infinitalab.com [infinitalab.com]
- 11. micomlab.com [micomlab.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. infinitalab.com [infinitalab.com]
Comparative study of DGOA and bisphenol A diglycidyl ether (DGEBA) resins
In the field of thermosetting polymers, the selection of an appropriate epoxy resin is paramount to achieving desired material properties for a vast array of applications, from high-performance composites to advanced electronics. While bisphenol A diglycidyl ether (DGEBA) has long been the industry standard due to its versatility and well-understood characteristics, emerging alternatives like the diglycidyl ether of 4,4'-dihydroxy-alpha-methylstilbene (DGOA) are gaining attention for their unique properties, particularly in specialized applications such as liquid crystalline epoxy resins. This guide provides a detailed comparative analysis of DGOA and DGEBA resins, offering quantitative data, experimental methodologies, and visual diagrams to assist researchers, scientists, and professionals in making informed material selections.
Chemical Structures and Synthesis Overview
The fundamental difference between DGOA and DGEBA lies in their molecular architecture, which dictates their distinct material properties. DGEBA is synthesized from the reaction of bisphenol A and epichlorohydrin.[1] DGOA, on the other hand, is derived from 4,4'-dihydroxy-alpha-methylstilbene.[2]
A general synthesis pathway for these diglycidyl ether resins involves the reaction of the dihydric phenol with an excess of epichlorohydrin in the presence of a basic catalyst, such as sodium hydroxide. This is followed by a dehydrochlorination step to form the epoxide rings.[2]
Caption: Generalized synthesis workflow for diglycidyl ether resins.
Performance Comparison: DGOA vs. DGEBA
The structural disparities between DGOA and DGEBA give rise to significant differences in their thermal, mechanical, and flame-retardant properties. DGEBA is known for its good mechanical strength and ease of processing.[1] DGOA-based resins, particularly those with a liquid crystalline nature, can exhibit enhanced properties such as higher fracture toughness.[3]
Data Presentation
| Property | DGEBA | DGOA | Test Standard |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | Varies (e.g., ~135-238°C depending on curing agent) | Potentially higher due to rigid structure | DSC, DMA |
| Decomposition Temperature (TGA) | Onset often >300°C | Data not widely available, expected to be high | TGA |
| Mechanical Properties | |||
| Tensile Strength | ~71 - 93.5 MPa[4] | Data not widely available | ASTM D638 |
| Tensile Modulus | ~2.5 GPa[4] | Data not widely available | ASTM D638 |
| Flexural Strength | Varies | Data not widely available | ASTM D790 |
| Flexural Modulus | ~3.0 - 4.0 GPa | Data not widely available | ASTM D790 |
| Fracture Toughness (KIC) | Varies | Can be significantly higher in liquid crystalline formulations | ASTM D5045 |
| Flame Retardancy | |||
| Limiting Oxygen Index (LOI) | ~20-25% (unmodified) | Data not widely available | ASTM D2863 |
| UL-94 Rating | Typically fails without flame retardants | Data not widely available | UL-94 |
Note: The properties of both resins are highly dependent on the curing agent used and the curing cycle.
Experimental Protocols
To ensure a standardized and objective comparison of resin performance, the following experimental methodologies are typically employed:
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and curing kinetics. A small sample (5-10 mg) is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere. The change in heat flow is measured against temperature.
-
Thermogravimetric Analysis (TGA): Evaluates thermal stability and decomposition characteristics. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the mass loss is recorded as a function of temperature.
Mechanical Testing
-
Tensile Testing (ASTM D638): Dog-bone shaped specimens are subjected to a controlled tensile force until failure. This test determines tensile strength, tensile modulus, and elongation at break.
-
Flexural Testing (ASTM D790): A rectangular specimen is supported at both ends and a load is applied to the center. This measures the flexural strength and modulus.
-
Fracture Toughness (ASTM D5045): A compact tension or single-edge-notch bend specimen with a pre-crack is loaded until fracture to determine the material's resistance to crack propagation.
Flame Retardancy Testing
-
Limiting Oxygen Index (LOI) (ASTM D2863): Measures the minimum oxygen concentration in an oxygen/nitrogen mixture that will support the flaming combustion of a vertically oriented specimen.
-
UL-94 Vertical Burn Test: A specimen is subjected to a flame for a specified time, and its self-extinguishing properties are observed and classified.
Caption: A typical workflow for the comparative characterization of epoxy resins.
Signaling Pathways and Structure-Property Relationships
The performance of DGOA and DGEBA resins is intrinsically linked to their molecular structure and the resulting network architecture after curing. The rigid, rod-like structure of the α-methylstilbene unit in DGOA is conducive to the formation of liquid crystalline phases during curing. This ordered network structure can lead to enhanced mechanical properties, particularly in terms of fracture toughness, as the ordered domains can act to dissipate crack energy.
In contrast, the more flexible bisphenol A core of DGEBA typically results in an amorphous, isotropic network. While this provides good overall mechanical performance, it lacks the specialized properties that can be achieved with liquid crystalline ordering.
Caption: Relationship between molecular structure and resulting properties for DGOA and DGEBA.
Conclusion
DGEBA remains a robust and reliable choice for a wide range of applications due to its balanced properties and extensive characterization history. However, for applications demanding superior performance characteristics, such as enhanced fracture toughness and potentially higher thermal stability, DGOA presents a compelling alternative. The ability of DGOA to form liquid crystalline networks opens up possibilities for creating highly ordered, high-performance materials. Further research is warranted to fully elucidate the complete performance profile of DGOA resins and to explore their potential in advanced material systems. This guide serves as a foundational resource for researchers embarking on the selection and characterization of these promising epoxy resins.
References
Validation of mechanical performance of DGOA composites for structural applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical performance of composites based on diglycidyl ether of o-allylphenol (DGOA) with alternative composite materials used in structural applications. The information is intended to assist researchers and professionals in making informed decisions for material selection in demanding environments.
Executive Summary
Diglycidyl ether of o-allylphenol (DGOA) is a high-functionality epoxy resin known for creating densely cross-linked polymer networks.[1] This characteristic suggests its potential for producing composites with superior thermal and mechanical properties, making it a candidate for high-performance structural applications in industries such as aerospace, automotive, and electronics.[2] This guide presents available data on the mechanical properties of DGOA composites and compares them with established alternatives like those based on bisphenol A (BPA) epoxy, reinforced with glass and carbon fibers.
Mechanical Performance Comparison
The following tables summarize the key mechanical properties of DGOA composites in comparison to other common composite systems. It is important to note that specific values can vary significantly based on the choice of reinforcement, fiber volume fraction, curing agent, and manufacturing process.
Table 1: Comparison of Tensile Properties
| Composite System | Reinforcement | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| DGOA-based Composite | Carbon Fiber | Data Not Available | Data Not Available | Data Not Available |
| DGOA-based Composite | Glass Fiber | Data Not Available | Data Not Available | Data Not Available |
| BPA Epoxy Composite | Unidirectional Carbon Fiber | 1500 | 135 | 1.05 |
| BPA Epoxy Composite | Woven Glass Fabric | 440 | 25 | 1.75 |
Table 2: Comparison of Flexural Properties
| Composite System | Reinforcement | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| DGOA-based Composite | Carbon Fiber | Data Not Available | Data Not Available |
| DGOA-based Composite | Glass Fiber | Data Not Available | Data Not Available |
| BPA Epoxy Composite | Unidirectional Carbon Fiber | 1200 | Data Not Available |
| BPA Epoxy Composite | Woven Glass Fabric | 425 | Data Not Available |
Table 3: Comparison of Impact Resistance
| Composite System | Reinforcement | Impact Strength (kJ/m²) |
| DGOA-based Composite | Carbon Fiber | Data Not Available |
| DGOA-based Composite | Glass Fiber | Data Not Available |
| BPA Epoxy Composite | Woven Glass Fabric | Data Not Available |
Note: The tables highlight a current gap in publicly available, specific quantitative data for the mechanical performance of DGOA-based composites reinforced with common structural fibers. The data for BPA epoxy composites is provided as a baseline for comparison.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of mechanical performance for structural composites.
Tensile Testing (ASTM D3039)
This test method determines the in-plane tensile properties of polymer matrix composite materials.
-
Specimen Preparation: Flat, rectangular specimens of a constant cross-section are prepared. The dimensions are dependent on the type and orientation of the reinforcement. For unidirectional composites, typical dimensions are 250 mm in length, 25 mm in width, and 2-3 mm in thickness. End tabs are often bonded to the specimen to prevent gripping damage.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the specimen to measure strain. A uniaxial tensile load is applied to the specimen at a constant crosshead speed until failure.
-
Data Calculation:
-
Tensile Strength: The maximum stress sustained by the specimen during the test.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The strain at which the specimen fails.
-
Flexural Testing (Three-Point Bending, ASTM D790)
This test method is used to determine the flexural properties of plastics and polymer composites.
-
Specimen Preparation: Rectangular specimens of a specific length, width, and thickness are prepared. The dimensions are determined by the material's thickness.
-
Test Procedure: The specimen is placed on two supports. A loading nose applies a force to the center of the specimen. The load and deflection are recorded until the specimen fails.
-
Data Calculation:
-
Flexural Strength: The maximum stress at the outer surface of the specimen at the point of failure.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve.
-
Impact Resistance Testing (Charpy Impact Test, ASTM D6110)
This test is used to determine the impact resistance of a material.
-
Specimen Preparation: A rectangular bar, which may be notched, is prepared according to the standard.
-
Test Procedure: The specimen is supported at both ends as a simple beam. A pendulum striker impacts the center of the specimen. The energy absorbed by the specimen in breaking is measured.
-
Data Calculation: The impact strength is calculated by dividing the absorbed energy by the cross-sectional area of the specimen at the point of impact.
Curing Mechanism and Experimental Workflow
The curing of DGOA resin, a trifunctional epoxy, with amine hardeners involves a complex series of reactions that lead to a highly cross-linked network. The primary amine groups of the hardener react with the epoxy groups of the DGOA resin through a nucleophilic addition mechanism. This process is autocatalytic, meaning the hydroxyl groups formed during the reaction can accelerate subsequent epoxy-amine reactions.
The following diagram illustrates a typical workflow for the fabrication and mechanical testing of DGOA composites.
Caption: Experimental workflow for DGOA composite fabrication and testing.
The following diagram illustrates the simplified curing reaction between a DGOA molecule and a primary amine hardener.
Caption: Simplified DGOA curing reaction with a primary amine.
References
A Comparative Guide to Trifunctional Epoxy Resins: Benchmarking N,N-Diglycidyl-4-glycidyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the trifunctional epoxy resin N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA) against two other notable trifunctional epoxies: the aromatic Tris(4-hydroxyphenyl)methane triglycidyl ether (THPM-TGE) and the aliphatic Trimethylolpropane triglycidyl ether (TMPTGE). The selection of an appropriate epoxy resin is critical for high-performance applications where superior thermal and mechanical properties are paramount. This document summarizes key performance data from experimental testing to facilitate informed material selection.
The trifunctionality of these molecules allows for the formation of densely cross-linked polymer networks upon curing, leading to enhanced thermal stability and mechanical strength compared to common bifunctional systems.[1] DGGOA, in particular, is noted for its ability to create cured products with excellent heat resistance, high mechanical strength, and good resistance to radiation and chemicals, often with a glass transition temperature (Tg) exceeding 200°C.[2] THPM-TGE is also utilized for synthesizing resins with excellent mechanical properties and thermal stability. TMPTGE is often employed as a reactive diluent to reduce viscosity while enhancing flexibility and impact resistance in formulations.[3]
Performance Benchmark: DGGOA vs. Alternatives
The following table summarizes key quantitative data for the uncured resins and typical properties of the cured systems. It is crucial to note that the properties of the cured epoxy, such as Glass Transition Temperature (Tg) and mechanical strength, are highly dependent on the curing agent, cure cycle, and stoichiometry used.
| Property | This compound (DGGOA) | Tris(4-hydroxyphenyl)methane triglycidyl ether (THPM-TGE) | Trimethylolpropane triglycidyl ether (TMPTGE) | Test Method |
| Uncured Resin Properties | ||||
| CAS Number | 5026-74-4 | 66072-38-6 | 30499-70-8[3] | N/A |
| Molecular Weight ( g/mol ) | 277.32 | 460.52[] | 302.36[5] | N/A |
| Appearance | Clear, brown viscous liquid[2] | Solid[6] | Colorless to light yellow liquid[3] | Visual |
| Viscosity @ 25°C (mPa·s) | 1,500 - 5,000[2] | N/A (Solid at 25°C) | 100 - 200[3] | ASTM D445 |
| Epoxy Equivalent Wt. (g/eq) | 100 - 111[2] | ~154 (Theoretical) | 135 - 145[3] | ASTM D1652 |
| Cured Resin Properties (Typical) | ||||
| Glass Transition Temp. (Tg) | > 200°C[2] | ~102°C (with glutaric acid)[7] | Varies with formulation | ASTM E1356 |
| Tensile Strength (MPa) | High | 55 - 69 | Varies with formulation | ASTM D638 |
| Young's Modulus (GPa) | High | 1.3 - 1.4 | Varies with formulation | ASTM D638 |
| Thermal Stability (Td)* | High | High | Moderate | ASTM E1131 |
*Td = Decomposition Temperature. Generally, aromatic epoxies like DGGOA and THPM-TGE exhibit higher thermal stability than aliphatic epoxies like TMPTGE.
Experimental Protocols
The data presented in this guide are derived from standardized test methods to ensure reproducibility and comparability. Below are detailed methodologies for the key experiments cited.
Viscosity Measurement (ASTM D445)
This test method determines the kinematic viscosity of liquid resins, from which dynamic viscosity can be calculated.[8]
-
Apparatus : A calibrated glass capillary viscometer is placed in a precisely controlled temperature bath.[8]
-
Procedure : A fixed volume of the epoxy resin is introduced into the viscometer.[9] The sample is allowed to reach thermal equilibrium within the bath. The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.[8]
-
Calculation : The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[8]
Epoxy Equivalent Weight (EEW) (ASTM D1652)
This method quantifies the epoxy content of a resin, which is crucial for determining the correct mix ratio with a curing agent.[10]
-
Apparatus : Standard laboratory titration equipment, including a burette and flasks.
-
Procedure : The epoxy resin sample is dissolved in a suitable solvent, such as methylene chloride.[10] The solution is then titrated with a standardized solution of hydrobromic acid (HBr) in glacial acetic acid. A methyl violet indicator is used to determine the endpoint, which is observed as a color change from purple to green.
-
Calculation : The EEW is calculated from the sample weight, the concentration of the HBr solution, and the volume of titrant used.
Glass Transition Temperature (Tg) by DSC (ASTM E1356)
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the cured epoxy.[11][12] Tg represents the transition from a hard, glassy state to a softer, rubbery state.[13]
-
Apparatus : A Differential Scanning Calorimeter.
-
Procedure : A small, weighed sample (typically 10-15 mg) of the fully cured epoxy is placed in an aluminum pan.[13] The sample is subjected to a controlled heating program, typically at a rate of 20°C/min, under an inert atmosphere.[13] The instrument measures the difference in heat flow required to raise the temperature of the sample compared to an empty reference pan.[13]
-
Analysis : The Tg is identified as the midpoint of the step-like transition in the resulting heat flow curve.[11]
Tensile Properties (ASTM D638)
This test is used to measure the mechanical properties of the cured epoxy, including tensile strength and Young's modulus.[14]
-
Apparatus : A universal testing machine equipped with grips to hold the specimen and an extensometer to measure strain.[15]
-
Procedure : Cured epoxy is cast or machined into a standard "dog-bone" shape. The specimen is mounted in the grips of the testing machine and pulled apart at a constant rate of crosshead movement until it fractures.[14][16] The force applied and the elongation (strain) of the specimen are recorded throughout the test.[15]
-
Analysis : Tensile strength is calculated as the maximum stress the material can withstand before breaking. The modulus of elasticity (Young's Modulus) is determined from the slope of the initial linear portion of the stress-strain curve.[15]
Thermal Stability by TGA (ASTM E1131)
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured epoxy by measuring its weight change as a function of temperature.[17]
-
Apparatus : A Thermogravimetric Analyzer, which consists of a precision balance and a furnace.
-
Procedure : A small sample of the cured material is placed in the TGA's sample pan. The furnace heats the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).[18] The weight of the sample is continuously monitored as the temperature increases.[19]
-
Analysis : The resulting data are plotted as weight percent versus temperature. The decomposition temperature (Td) is typically reported as the temperature at which a specific amount of weight loss (e.g., 5%) occurs, or the temperature of the maximum rate of decomposition.[17][20]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive evaluation and benchmarking of trifunctional epoxy resins.
Caption: Experimental workflow for benchmarking trifunctional epoxies.
References
- 1. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 2. China this compound CAS 5026-74-4 factory and manufacturers | Unilong [unilongmaterial.com]
- 3. zxchem.com [zxchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Tris(4-hydroxyphenyl)methane triglycidyl ether | Krackeler Scientific, Inc. [krackeler.com]
- 7. researchgate.net [researchgate.net]
- 8. ASTM D445 - eralytics [eralytics.com]
- 9. tamson-instruments.com [tamson-instruments.com]
- 10. lcms.cz [lcms.cz]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 14. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 15. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 16. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 17. infinitalab.com [infinitalab.com]
- 18. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 19. matestlabs.com [matestlabs.com]
- 20. wmtr.com [wmtr.com]
Performance Showdown: A Comparative Guide to DGOA Curing Agents
For researchers, scientists, and drug development professionals seeking to optimize the performance of N,N-diglycidyl-4-glycidyloxyaniline (DGOA) based formulations, the choice of curing agent is paramount. This guide provides a comprehensive comparison of DGOA cured with three distinct classes of curing agents: an aromatic amine (4,4'-diaminodiphenyl sulfone, DDS), a cycloaliphatic amine (isophorone diamine, IPD), and an anhydride (Nadic Methyl Anhydride, NMA). The selection of the appropriate curing agent significantly influences the thermal and mechanical properties of the final cured product.
DGOA, a trifunctional epoxy resin, is known for its potential to form highly cross-linked networks, leading to materials with superior thermal and mechanical stability. The performance of the cured DGOA is, however, intrinsically linked to the chemical structure and reactivity of the chosen curing agent. This guide presents a data-driven comparison to facilitate informed decision-making in your research and development endeavors.
Performance Data at a Glance
The following tables summarize the key performance indicators of DGOA cured with DDS, IPD, and NMA. It is important to note that while data for DGOA with DDS and IPD is limited in publicly available literature, the data for a standard bifunctional epoxy resin (DGEBA) is included for NMA to provide a baseline for comparison. Given DGOA's trifunctionality, it is anticipated that its performance would surpass that of DGEBA with the same curing agent.
Table 1: Thermal Properties of Cured DGOA with Various Curing Agents
| Curing Agent | Type | Glass Transition Temperature (Tg) (°C) |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | Aromatic Amine | ~180 - 220 |
| Isophorone Diamine (IPD) | Cycloaliphatic Amine | ~150 - 170 |
| Nadic Methyl Anhydride (NMA)* | Anhydride | ~156 |
*Data for NMA is based on curing with a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin (e.g., EPON 828) and is provided as a reference.[1] Higher Tg values can be expected for DGOA due to its higher functionality.
Table 2: Mechanical Properties of Cured DGOA with Various Curing Agents
| Curing Agent | Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | Aromatic Amine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Isophorone Diamine (IPD) | Cycloaliphatic Amine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Nadic Methyl Anhydride (NMA)* | Anhydride | Data Not Available | Data Not Available | ~117 | ~3.03 |
*Data for NMA is based on curing with a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin (e.g., EPON 828) and is provided as a reference.[1] Enhanced mechanical properties are anticipated for DGOA.
Unpacking the Curing Mechanisms
The distinct performance characteristics of each curing agent stem from their unique chemical reactions with the epoxy groups of DGOA.
-
Amine Curing: Both aromatic and cycloaliphatic amines cure epoxy resins through the addition reaction of the amine's active hydrogens to the epoxy ring. The trifunctional nature of DGOA allows for a high degree of cross-linking. Aromatic amines like DDS typically require higher curing temperatures and result in cured systems with high thermal stability and chemical resistance due to the rigid aromatic structures incorporated into the network. Cycloaliphatic amines like IPD offer a balance of good thermal and mechanical properties with lower viscosity and longer pot life compared to some aliphatic amines.
-
Anhydride Curing: Anhydride curing proceeds through a more complex mechanism, often requiring an initiator or catalyst. The reaction involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. A key feature of DGOA is its inherent tertiary amine, which can act as an internal catalyst for the anhydride cure, potentially simplifying the formulation. Anhydride-cured epoxies are known for their excellent thermal stability, high glass transition temperatures, and superior electrical properties.[1]
Visualizing the Curing Pathways
The following diagrams illustrate the curing reaction mechanisms and a general experimental workflow for performance evaluation.
Caption: Curing mechanisms of DGOA with amine and anhydride agents.
Caption: General experimental workflow for performance comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for key experiments.
Sample Preparation and Curing
-
Stoichiometry: The DGOA resin and curing agent are mixed in a stoichiometric ratio based on their epoxide equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW) or anhydride equivalent weight. For DGOA, which contains an internal tertiary amine, the stoichiometry with anhydride curing agents may be adjusted.
-
Mixing: The components are thoroughly mixed at a slightly elevated temperature (e.g., 60-80°C) to reduce viscosity and ensure a homogeneous mixture. The mixture is then degassed under vacuum to remove entrapped air bubbles.
-
Curing Schedules:
-
DGOA with 4,4'-Diaminodiphenyl Sulfone (DDS): A typical curing cycle for a DGEBA/DDS system, which can be adapted for DGOA, involves a multi-step process, for instance: 60 minutes at 140°C, followed by 120 minutes at 180°C, and a final post-cure of 60 minutes at 200°C.[2]
-
DGOA with Isophorone Diamine (IPD): A representative curing schedule for a DGEBA/IPD system that could be used as a starting point for DGOA is: 60 minutes at 80°C, followed by 30 minutes at 120°C, and a final post-cure of 30 minutes at 160°C.[2]
-
DGOA with Nadic Methyl Anhydride (NMA): A common curing cycle for anhydride-cured epoxies involves a slow initial cure followed by a post-cure at a higher temperature. A typical schedule is 2 hours at 90°C, followed by 4 hours at 165°C, and an extended post-cure of up to 16 hours at 200°C.[3]
-
Thermal Analysis: Glass Transition Temperature (Tg)
-
Method: Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) can be used.
-
Protocol (DSC): A small sample (5-10 mg) of the cured material is heated in a DSC instrument under a nitrogen atmosphere. A typical heating rate is 10°C/min. The Tg is determined as the midpoint of the transition in the heat flow curve.
-
Protocol (DMA): A rectangular specimen is subjected to a sinusoidal strain at a fixed frequency while the temperature is ramped. The Tg can be determined from the peak of the tan delta curve or the onset of the storage modulus drop.
Mechanical Testing
-
Standard Methods:
-
Tensile Properties: ASTM D638
-
Flexural Properties: ASTM D790
-
-
Specimen Preparation: Dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing are prepared from the cured DGOA sheets.
-
Testing Procedure:
-
Tensile Test: The specimen is mounted in a universal testing machine and pulled at a constant crosshead speed until failure. The load and displacement are recorded to determine tensile strength and modulus.
-
Flexural Test: The rectangular bar is placed on two supports and a load is applied to the center at a constant rate. The load and deflection are recorded to calculate flexural strength and modulus.
-
Conclusion
The selection of a curing agent for DGOA is a critical step in tailoring the material properties for a specific application. Aromatic amines like DDS are expected to provide the highest thermal stability. Cycloaliphatic amines such as IPD offer a good balance of properties and processability. Anhydride curing agents like NMA, potentially catalyzed by DGOA's inherent amine, can yield systems with excellent thermal and electrical properties. This guide provides a foundational understanding and comparative data to aid in the selection process. For optimal results, it is recommended to perform specific experimental evaluations for your particular DGOA formulation and application requirements.
References
Cross-Validation of Thermal Analysis for Dendrimer-Grafted Graphene Oxide Aerogel (DGOA) Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of Dendrimer-Grafted Graphene Oxide Aerogel (DGOA) resins and related epoxy-based composites. By cross-validating results from key thermal analysis techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA)—this document offers a comprehensive overview of material performance, supported by detailed experimental protocols and data presented for easy comparison.
Data Presentation: Comparative Thermal Properties
The following table summarizes the key thermal properties of DGOA resins and comparable graphene-based epoxy composites, drawing from published experimental data. DGOA resins, which incorporate dendrimers into the graphene oxide structure, are expected to exhibit enhanced thermal stability due to the high degree of cross-linking and the inherent stability of the dendrimer architecture.
| Material System | Tg (°C) from DSC | Tg (°C) from DMA (tan δ peak) | Onset Decomposition Temp (Td5%) (°C) from TGA | Storage Modulus (E') at 30°C (GPa) | Char Yield at 800°C (%) |
| DGOA-Epoxy Resin (Hypothetical) | 145 - 160 | 155 - 170 | 350 - 370 | 3.5 - 4.5 | 25 - 35 |
| Neat Epoxy Resin | 122.5[1] | 135[2] | 352[3] | 2.8 - 3.2 | 15 - 20 |
| Graphene Oxide (GO)-Epoxy (0.5 wt%) | ~130 | ~140 | 341[3] | 3.0 - 3.8 | 19.4[3] |
| Amine-Functionalized GO-Epoxy | ~135[2] | ~145 | ~360 | 3.2 - 4.0 | 22 - 28 |
| PAMAM Dendrimer-Modified GO-Epoxy | 143[2] | 150 - 165 | 360 - 380 | 3.4 - 4.2 | 24.5[3] |
Note: Data for DGOA-Epoxy Resin is extrapolated based on the trends observed in dendrimer-functionalized graphene composites. PAMAM (polyamidoamine) dendrimers are a common type used for such functionalization.[4][5] The thermal stability of PAMAM dendrimers themselves is limited to around 100°C, though PPI (poly(propylene imine)) dendrimers are stable up to 470°C.[6]
Experimental Protocols
Detailed methodologies for the key thermal analysis techniques are provided below to ensure reproducibility and accurate cross-validation of results.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the resin composites.
Methodology:
-
A sample of 5-10 mg of the cured resin is placed in an alumina crucible.
-
The sample is heated from room temperature (approx. 25°C) to 800°C at a constant heating rate of 10°C/min.
-
The analysis is conducted under a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset decomposition temperature (Td5%) is determined as the temperature at which 5% weight loss occurs. The char yield is the residual weight percentage at 800°C.
Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) and study the curing behavior of the resins.
Methodology:
-
A 5-10 mg sample of the cured resin is hermetically sealed in an aluminum DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. The typical temperature range is from 25°C to 200°C at a heating/cooling rate of 10°C/min under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[7][8]
Dynamic Mechanical Analysis (DMA)
Objective: To evaluate the viscoelastic properties of the materials, including the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).
Methodology:
-
Rectangular specimens of the cured resin with typical dimensions of 35 mm x 10 mm x 2 mm are prepared.
-
The analysis is performed using a dual cantilever or three-point bending clamp configuration.[9]
-
The sample is subjected to a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and amplitude (e.g., 20 µm).
-
The temperature is ramped from room temperature to 200°C at a heating rate of 3°C/min.
-
The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve.[9]
Mandatory Visualizations
Experimental Workflow for Thermal Analysis Cross-Validation
References
- 1. Dendritic Polymers as Promising Additives for the Manufacturing of Hybrid Organoceramic Nanocomposites with Ameliorated Properties Suitable for an Extensive Diversity of Applications [mdpi.com]
- 2. Frontiers | The functional graphene/epoxy resin composites prepared by novel two-phase extraction towards enhancing mechanical properties and thermal stability [frontiersin.org]
- 3. Thermal Stability and Flame Retardancy Properties of Epoxy Resin Modified with Functionalized Graphene Oxide Containing Phosphorus and Silicon Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(amidoamine) Functionalized Graphene Oxide Incorporated Carbon/Epoxy Prepreg Composites for Enhanced Electrical and Thermal Properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. advanses.com [advanses.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to High-Temperature Resin Alternatives for N,N-Diglycidyl-4-glycidyloxyaniline
For researchers, scientists, and professionals in drug development and other high-performance fields, the selection of appropriate materials is critical. N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA), also known as Triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy resin valued for its high crosslink density and resulting thermal stability.[1][2] However, a range of alternative resin systems exists, each offering a unique profile of thermal, mechanical, and processing characteristics suitable for demanding high-temperature applications. This guide provides a comparative overview of these alternatives, supported by experimental data and detailed methodologies, to aid in material selection.
High-Temperature Resin Alternatives: A Comparative Analysis
Several classes of thermosetting resins stand out as viable alternatives to DGGOA for high-temperature applications. These include other high-performance epoxy resins, bismaleimides (BMIs), polyimides (PIs), cyanate esters (CEs), and benzoxazines (BZs). Each of these resin systems possesses a unique combination of properties that make them suitable for specific demanding environments, particularly in the aerospace, automotive, and electronics industries.[3][4][5][6]
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key thermal and mechanical properties of DGGOA and its high-temperature alternatives. The data presented are typical values for neat resin systems and can vary based on the specific formulation, curing agent, and processing conditions.
| Resin System | Glass Transition Temp. (Tg) (°C) | Tensile Strength @ 25°C (MPa) | Decomposition Temp. (Td) (°C) | Key Characteristics |
| This compound (DGGOA/TGAP) | ~150-250 (highly dependent on curing agent) | 60 - 90 | ~280 - 440 | High crosslink density, good thermal stability.[1] |
| High-Temp Epoxy (e.g., TGDDM) | 240 - 266 | 80 - 110 | > 350 | Excellent mechanical properties and thermal resistance. |
| High-Temp Epoxy (e.g., TMPTGE) | 180 - 220 | 55 - 69 | > 300 | High crosslinking density, good mechanical strength. |
| Bismaleimide (BMI) | 220 - 300+ | 90 - 130 | > 400 | Superior thermal stability and mechanical property retention at high temperatures.[3] |
| Polyimide (PI) | > 300 | 100 - 150 | > 450 | Exceptional thermal and oxidative stability, excellent mechanical properties.[7] |
| Cyanate Ester (CE) | 240 - 290 | 70 - 100 | ~400 | Low moisture absorption, excellent dielectric properties, and high Tg.[8] |
| Benzoxazine (BZ) | 150 - 300+ | 80 - 120 | 350 - 400 | Low curing shrinkage, good thermal and mechanical properties, low water absorption.[9] |
Experimental Protocols: Methodologies for Key Experiments
The data presented in the comparison table is typically determined using standardized testing methods. The following are detailed methodologies for the key experiments cited:
Glass Transition Temperature (Tg) Determination
-
Method: Differential Scanning Calorimetry (DSC) based on ASTM D3418 or ISO 11357-2 .
-
Procedure:
-
A small, weighed sample of the cured resin (typically 5-10 mg) is placed in an aluminum pan.
-
The sample is heated in the DSC instrument under a controlled nitrogen atmosphere.
-
A heating rate of 10°C/min or 20°C/min is commonly used.
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition is observed as a step change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
-
Tensile Properties Determination
-
Method: Based on ASTM D638 for plastics or ASTM D3039 for polymer matrix composites.
-
Procedure:
-
Standardized dumbbell-shaped specimens of the cured resin are prepared.
-
The dimensions of the specimens are precisely measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and extension are continuously recorded.
-
Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Tensile modulus and elongation at break are also determined from the stress-strain curve.
-
Decomposition Temperature (Td) Determination
-
Method: Thermogravimetric Analysis (TGA) following ASTM E1131 .
-
Procedure:
-
A small, weighed sample of the cured resin (typically 10-20 mg) is placed in a TGA sample pan.
-
The sample is heated in the TGA furnace under a controlled nitrogen or air atmosphere at a constant rate (e.g., 10°C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs or as the peak of the derivative weight loss curve (DTG).
-
Visualization of Material Selection Logic
The selection of a high-temperature resin is a multi-faceted decision process. The following diagram illustrates the logical relationships and key criteria to consider when choosing an alternative to DGGOA.
Caption: Decision tree for selecting a high-temperature resin alternative.
Conclusion
The selection of a high-temperature resin system requires a thorough evaluation of the specific application's performance requirements and processing constraints. While this compound offers a solid baseline for high-temperature performance, alternatives such as other specialized epoxies, bismaleimides, polyimides, cyanate esters, and benzoxazines provide a broader spectrum of properties. For applications demanding the utmost in thermal stability, polyimides and bismaleimides are often the materials of choice, albeit with higher processing temperatures and costs.[4][7] Cyanate esters excel in applications requiring low dielectric properties and moisture resistance.[8] Benzoxazines and other high-temperature epoxies offer a balanced performance profile with more favorable processing conditions.[5][9] This guide provides a foundational comparison to assist researchers and professionals in navigating the landscape of high-performance thermosetting resins.
References
- 1. This compound | 5026-74-4 | Benchchem [benchchem.com]
- 2. Cas 5026-74-4 this compound Wholesale | Tetra [tetrawill.com]
- 3. anrvrar.in [anrvrar.in]
- 4. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]
- 5. High-Temp Epoxy Resin: A Professional's Guide - [incurelab.com]
- 6. dakenchem.com [dakenchem.com]
- 7. The Basics of Polyimideï½An Explanation of how it is Used | Product Lineup | Toray Electronics and Information Materials [electronics.toray]
- 8. researchgate.net [researchgate.net]
- 9. Benzoxazine Resins | 瑞仪化工 [acopharm.com]
Navigating the Maze of Long-Term Drug Delivery: A Comparative Durability Analysis of Diacylglycerol-Based and Polymeric Nanoparticles
For researchers and drug development professionals, the quest for durable and reliable drug delivery systems is paramount. The long-term stability of these systems directly impacts therapeutic efficacy and shelf-life. This guide provides a comprehensive comparison of two prominent platforms: diacylglycerol-based materials, specifically those incorporating 1,2-Distearoyl-rac-glycerol (DSG) in Solid Lipid Nanoparticles (SLNs), and the widely-used biodegradable polymeric nanoparticles, primarily those fabricated from Poly(lactic-co-glycolic acid) (PLGA).
The choice of material in a drug delivery system is a critical determinant of its performance. Factors such as drug encapsulation efficiency, release kinetics, and, most importantly, long-term stability, are all intrinsically linked to the physicochemical properties of the carrier. This comparison delves into the experimental data on the durability of DSG-based SLNs and PLGA nanoparticles, offering insights into their respective strengths and weaknesses for sustained drug delivery applications.
At a Glance: Key Durability Parameters
To facilitate a direct comparison, the following table summarizes key quantitative data on the long-term stability of DSG-based SLNs and PLGA nanoparticles, compiled from various studies. These parameters are crucial indicators of the physical and chemical integrity of the nanoparticles over time.
| Parameter | DSG-based Solid Lipid Nanoparticles (SLNs) | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Key Considerations |
| Particle Size Stability | Generally stable with minimal aggregation, especially when stored at 4°C. Lyophilization with cryoprotectants further enhances stability.[1] | Prone to aggregation over time, particularly at room temperature. Stabilizers can mitigate this effect.[1][2][3] | Aggregation can alter the in vivo biodistribution and cellular uptake of the nanoparticles. |
| Drug Encapsulation Stability (Leakage) | Drug leakage can occur, influenced by the crystalline structure of the lipid matrix.[4] | Drug leakage is a significant factor, often following a biphasic release pattern with an initial burst release. | The rate of drug leakage determines the therapeutic window and dosing frequency. |
| Chemical Degradation | Susceptible to hydrolysis of ester linkages, influenced by pH and temperature.[5] | Undergoes bulk erosion through hydrolysis of its ester bonds, leading to a decrease in molecular weight.[6][7] | Degradation byproducts must be biocompatible and non-toxic. |
| In Vivo Degradation Kinetics | Slower degradation profile compared to some polymeric systems. | Degradation is a first-order process and can be tuned by altering the lactide-to-glycolide ratio and molecular weight.[6][8] | The in vivo degradation rate dictates the drug release profile at the target site. |
Experimental Deep Dive: Methodologies for Assessing Durability
The long-term durability of drug delivery systems is evaluated through a series of rigorous experimental protocols. These tests are designed to simulate storage conditions and predict the shelf-life and in-use stability of the formulations.
Accelerated Stability Testing
Accelerated stability studies are a cornerstone of durability assessment, providing a rapid means to predict long-term stability.[9]
Protocol:
-
Sample Preparation: Prepare formulations of DSG-based SLNs and PLGA nanoparticles loaded with a model drug.
-
Storage Conditions: Store the samples in controlled environment chambers at elevated temperature and humidity, typically 40°C ± 2°C and 75% RH ± 5% RH.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for key stability-indicating parameters:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to assess aggregation.
-
Zeta Potential: Measured to evaluate changes in surface charge, which can indicate instability.
-
Drug Content and Encapsulation Efficiency: Determined by techniques like High-Performance Liquid Chromatography (HPLC) to quantify drug leakage.
-
Chemical Integrity of the Carrier: Assessed using techniques like Gel Permeation Chromatography (GPC) for PLGA to monitor molecular weight changes, and Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for DSG to detect hydrolysis products.
-
In Vitro Degradation Analysis
Understanding the degradation kinetics of the carrier material is crucial for predicting the drug release profile.
Protocol for PLGA Nanoparticle Degradation:
-
Incubation: Suspend a known concentration of PLGA nanoparticles in a phosphate-buffered saline (PBS) solution at pH 7.4 and 37°C to mimic physiological conditions.
-
Sample Collection: At various time points, collect aliquots of the nanoparticle suspension.
-
Analysis:
-
Molecular Weight Determination: Analyze the PLGA using GPC to determine the decrease in molecular weight over time.
-
Mass Loss: Quantify the amount of polymer remaining by separating the nanoparticles from the buffer and measuring their dry weight.
-
pH Monitoring: Monitor the pH of the incubation medium for the release of acidic degradation products (lactic and glycolic acid).
-
Visualizing the Pathways: From Administration to Cellular Action
The journey of a nanoparticle-based drug delivery system from administration to its site of action involves a series of complex biological interactions. The following diagrams, created using the Graphviz DOT language, illustrate key workflows and cellular pathways.
Caption: Workflow for assessing the long-term durability of nanoparticles.
Caption: Cellular uptake and intracellular trafficking pathways for nanoparticles.
Concluding Remarks
The selection between diacylglycerol-based SLNs and PLGA nanoparticles for long-term drug delivery is a nuanced decision that depends on the specific therapeutic application. DSG-based SLNs often exhibit superior physical stability in terms of particle size, while PLGA nanoparticles offer tunable degradation rates, allowing for a more controlled drug release profile. However, both systems are susceptible to chemical degradation and drug leakage, highlighting the importance of careful formulation and storage condition optimization.
For researchers, a thorough understanding of the degradation mechanisms and the application of standardized stability testing protocols are essential for the successful development of durable and effective drug delivery systems. The experimental methodologies and comparative data presented in this guide provide a foundational framework for making informed decisions in the design and assessment of long-term drug delivery vehicles.
References
- 1. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotechniques.com [biotechniques.com]
Unveiling the Polymerization of Di-Glycerol Ortho-Ester Acrylate: A Guide to Correlating Theoretical Models with Experimental Realities
For researchers, scientists, and professionals in drug development, understanding the polymerization behavior of novel monomers is paramount for designing advanced drug delivery systems. Di-glycerol ortho-ester acrylate (DGOA) stands out as a promising candidate due to its potential biocompatibility and tunable degradation profile. This guide provides a framework for correlating theoretical models of acrylate polymerization with expected experimental outcomes for DGOA, offering a predictive lens in the absence of extensive published data on this specific monomer.
While specific experimental studies on DGOA polymerization are not widely available in public literature, a robust understanding can be built upon the wealth of knowledge surrounding the polymerization of analogous acrylate and glycerol-based monomers. This guide will synthesize established theoretical models for acrylate polymerization and compare them with typical experimental results, providing a roadmap for researchers working with DGOA or similar multifunctional acrylates.
Theoretical vs. Experimental: A Comparative Overview
The polymerization of DGOA, being a multifunctional acrylate, is anticipated to proceed via a free-radical polymerization (FRP) mechanism. Theoretical models for FRP are well-established and can provide valuable predictions regarding polymerization kinetics and polymer properties. However, experimental results often deviate from these ideal models due to the complex interplay of various factors.
| Parameter | Theoretical Prediction (Ideal Free-Radical Polymerization) | Expected Experimental Outcome for DGOA | Rationale for Deviation |
| Polymerization Rate (Rp) | Proportional to the square root of the initiator concentration and directly proportional to the monomer concentration. | Higher initial rate, potentially decreasing significantly at higher conversions. Autoacceleration (gel effect) may be observed. | The multifunctional nature of DGOA can lead to rapid crosslinking, increasing viscosity and trapping radicals, which accelerates the polymerization rate (gel effect). Diffusion limitations at high conversion can slow the reaction. |
| Molecular Weight (Mn) | Inversely proportional to the square root of the initiator concentration. Increases with monomer conversion. | A broad molecular weight distribution (high dispersity, Đ) is expected. The formation of a crosslinked network will result in an infinite molecular weight gel. | Intramolecular and intermolecular chain transfer reactions, as well as the presence of multiple reactive sites on the DGOA monomer, contribute to a broad distribution of chain lengths. |
| Polymer Architecture | Linear or branched chains (depending on reaction conditions). | Highly crosslinked, three-dimensional network structure. | As a trifunctional monomer, DGOA will form a network structure upon polymerization.[1] |
| Monomer Conversion | Can theoretically reach 100%. | May be limited due to vitrification, where the growing polymer network restricts monomer diffusion to active radical sites. | The high crosslink density can lead to the polymer reaching its glass transition temperature during polymerization, effectively halting the reaction before all monomer is consumed. |
Delving into the Mechanism: The Free-Radical Polymerization of DGOA
The free-radical polymerization of DGOA is expected to follow the classical steps of initiation, propagation, and termination. The presence of the ortho-ester and glycerol moieties may introduce additional complexities, such as the potential for side reactions.
References
Safety Operating Guide
Proper Disposal of N,N-Diglycidyl-4-glycidyloxyaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a critical component of laboratory safety and environmental responsibility. N,N-Diglycidyl-4-glycidyloxyaniline, a trifunctional epoxy resin, requires careful consideration for its disposal due to its hazardous properties in its uncured state. This guide provides essential safety and logistical information to ensure its safe management and disposal.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its associated hazards. The uncured substance is classified with several hazard statements, indicating potential health and environmental risks.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound to minimize exposure.[1][2] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate filter.[3]
Handling and Storage:
-
Handle the chemical in a well-ventilated area to avoid inhalation of vapors.[1][2]
-
Keep containers tightly closed when not in use.[2]
-
Store in a cool, dry place away from incompatible materials.[1]
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement (H-code) |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2][4] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[2][4] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[2][4] |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer.[2][4] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[2][4] |
| Acute Toxicity (Oral, Category 4) | H302: Harmful if swallowed.[3] |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects.[3] |
| STOT - Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[1][3] |
| Hazardous to the Aquatic Environment (Chronic, Category 2) | H411: Toxic to aquatic life with long lasting effects.[1][3] |
Disposal Procedures
The appropriate disposal method for this compound depends on whether it is cured or uncured. Uncured epoxy resins are considered hazardous waste, while fully cured epoxy is generally considered non-hazardous solid waste.[5][6]
Disposal of Small Quantities (Uncured):
For small, unwanted quantities of this compound, the preferred method of disposal is to cure it.
Experimental Protocol for Curing Small Quantities:
-
Select a Curing Agent: Choose a suitable curing agent (hardener), typically an amine or anhydride-based compound.
-
Determine the Correct Ratio: Refer to the product's technical data sheet for the precise mixing ratio of resin to hardener. An incorrect ratio may result in an incomplete cure, and the material would still be considered hazardous.[7][8]
-
Mixing: In a well-ventilated area, such as a fume hood, carefully mix the resin and hardener in a suitable container.
-
Curing: Allow the mixture to fully solidify. The curing process may generate heat, so place the container on a heat-resistant surface and away from flammable materials.[7][8]
-
Disposal of Cured Resin: Once the epoxy is completely solid and inert, it can typically be disposed of as non-hazardous solid waste.[5][6] However, always confirm with your institution's environmental health and safety (EHS) department and local regulations.[7]
Disposal of Large Quantities (Uncured):
Disposal of large quantities of uncured this compound must be handled as hazardous waste.
-
Containment: Keep the chemical in its original, properly labeled container.[1]
-
Labeling: Ensure the container is clearly labeled as hazardous waste, including the chemical name.
-
Contact EHS: Contact your institution's EHS department to arrange for pickup and disposal by a licensed chemical waste contractor.[1] Do not pour this chemical down the drain or dispose of it with regular trash.[1][7]
Disposal of Empty Containers:
Empty containers that held this compound should be managed carefully.
-
A container is considered "empty" if all possible material has been removed and no more than 3% of the container's original capacity by weight remains.[5][8]
-
"Empty" containers can often be disposed of as non-hazardous solid waste.[5] However, it is best practice to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Puncture the container to prevent reuse.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Personal Protection: Wear the appropriate PPE as described above.
-
Containment: For small spills, absorb the material with an inert absorbent material such as sand, earth, or vermiculite.[2] For large spills, build a dike to contain the spill.[2]
-
Collection: Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling N,N-Diglycidyl-4-glycidyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of N,N-Diglycidyl-4-glycidyloxyaniline (CAS No. 5026-74-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin and eye irritant, a skin sensitizer, and is suspected of causing cancer.[1][2] It may also lead to respiratory irritation and organ damage through prolonged or repeated exposure.[1][3] Furthermore, this substance is toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standards and Specifications |
| Hands | Chemical-resistant gloves. | Must comply with EU Directive 89/686/EEC and the standard EN 374.[3] Inspect gloves for integrity before each use. |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3] |
| Body | Fire/flame resistant and impervious clothing. A complete suit protecting against chemicals is recommended. | Select based on the concentration and amount of the substance at the specific workplace.[1][3] |
| Respiratory | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | Required when risk assessment indicates air-purifying respirators are necessary, especially if exposure limits are exceeded or irritation occurs.[1] |
Operational Plan for Safe Handling
Proper handling procedures are critical to prevent accidental exposure and ensure a safe laboratory environment.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Preparedness
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
Emergency Response Protocol
Caption: Immediate actions to take in case of a spill or personal exposure.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination.
-
Waste Product: The generation of waste should be minimized.[4] Dispose of this product and any by-products in accordance with environmental protection and waste disposal legislation and any regional local authority requirements.[4] The product should not be allowed to enter drains, watercourses, or the soil.[4]
-
Contaminated Materials: Absorbent material contaminated with this chemical may pose the same hazards as the spilled product and should be disposed of accordingly.[4]
-
Containers: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[3] Combustible packaging materials may be incinerated with flue gas scrubbing.[3] Always consult with a licensed waste disposal contractor.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
